2-Thiazoleacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMFYBABGJSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188937-16-8 | |
| Record name | 188937-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Thiazoleacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazoleacetic Acid
Introduction
This compound (CAS No: 188937-16-8) is a heterocyclic organic compound featuring a thiazole ring functionalized with a carboxylic acid group.[1] This unique structural arrangement imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and pharmaceutical research.[1] Its utility as a synthetic intermediate and its potential as a bioactive scaffold underscore the importance of a thorough understanding of its physicochemical properties.[1][2][3] These properties, including acidity, solubility, and stability, are critical determinants of a compound's behavior in both biological and chemical systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and synthesis strategies.
This guide provides a comprehensive technical overview of the core . It is designed to equip researchers and drug development professionals with the foundational data and experimental insights necessary for its effective application. We will delve into its structural characteristics, explore its key physical constants, and present standardized protocols for their experimental determination, thereby offering a holistic and actionable resource.
Molecular and Structural Characteristics
The identity and behavior of this compound are fundamentally defined by its molecular structure. The molecule consists of a five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, connected to an acetic acid moiety at the 2-position. This structure is the basis for its chemical reactivity and interactions.
Key structural and identification parameters are summarized below:
| Property | Value | Source(s) |
| CAS Number | 188937-16-8 | [1][4][5][6] |
| Molecular Formula | C₅H₅NO₂S | [1][4][6] |
| Molecular Weight | 143.16 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| SMILES String | O=C(O)CC1=NC=CS1 | N/A |
| InChI Key | PFXLBGXBCJSPKD-UHFFFAOYSA-N | N/A |
Core Physicochemical Properties
The following section details the essential . It is important to note that much of the publicly available quantitative data for this specific isomer is predicted through computational models.
| Property | Predicted Value | Significance in Drug Development | Source(s) |
| pKa | 3.87 ± 0.10 | Governs ionization state, impacting solubility, permeability, and receptor binding. | [4] |
| Boiling Point | 296.0 ± 23.0 °C | Defines thermal stability for manufacturing and storage. | [4] |
| Density | 1.437 ± 0.06 g/cm³ | Influences formulation design and powder flow characteristics. | [4] |
| LogP | 0.77 | Indicates lipophilicity, affecting membrane permeability and distribution. | [6] |
Acidity (pKa)
The acidity of a molecule, quantified by its pKa value, is a paramount parameter in drug development. The predicted pKa of this compound is approximately 3.87, which is attributed to the deprotonation of its carboxylic acid group.[4] This value indicates that at physiological pH (~7.4), the molecule will exist almost entirely in its ionized, carboxylate form. This ionization state is a primary driver of its aqueous solubility and will heavily influence how it interacts with biological membranes and protein targets.
Solubility
This compound is described as being soluble in water and various organic solvents.[1] Its aqueous solubility is intrinsically linked to its pKa.
-
In acidic conditions (pH < pKa): The molecule will be predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility.
-
In neutral to basic conditions (pH > pKa): The molecule will be in its ionized, carboxylate form, leading to significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
This pH-dependent solubility is a critical consideration for designing oral dosage forms, as the compound must dissolve in the varying pH environments of the gastrointestinal tract to be absorbed.
Stability and Reactivity
While specific degradation pathway studies are not widely available, general chemical principles apply. The compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light).[7] However, certain incompatibilities should be noted:
-
Strong Oxidizing Agents: The thiazole ring and carboxylic acid group can be susceptible to oxidation.[8]
-
Thermal Stress: As indicated by the predicted boiling point, the molecule can withstand elevated temperatures, but thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen and sulfur oxides.[8]
For long-term storage, it is recommended to keep the compound in a dry, cool (freezer conditions, -20°C), and well-ventilated place in a tightly sealed container.[4]
Experimental Protocols: A Practical Guide
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining two of the most critical physicochemical properties: pKa and equilibrium solubility.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a robust and widely accepted technique for determining the pKa of acidic or basic compounds. The causality behind this choice is its direct measurement of pH change as a function of titrant volume, allowing for a precise location of the half-equivalence point where pH equals pKa.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or ethanol can be used, though the pKa value will be for that specific solvent system.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a calibrated burette.
-
Execution: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This can be found by determining the equivalence point (the point of steepest inflection on the curve) and dividing the corresponding volume of titrant by two. The pH at this half-volume is the pKa.[9]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[10] Its trustworthiness stems from allowing the system to reach a true energetic minimum, ensuring the measured concentration represents the maximum amount of solute a solvent can hold under specific conditions (e.g., pH, temperature).
Methodology:
-
System Preparation: Prepare aqueous buffer solutions at several relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).[11]
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in an incubator with agitation (e.g., an orbital shaker) set to a constant temperature (e.g., 37°C for biopharmaceutical relevance).[11][12] Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The time to equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Accurately dilute an aliquot of the clear, filtered supernatant with a suitable mobile phase.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, to determine the concentration of the dissolved compound.[12]
-
Solubility Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility at that specific pH and temperature.
Applications and Relevance
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][13] this compound and its derivatives are of particular interest for several reasons:
-
Synthetic Intermediates: It serves as a crucial building block in the synthesis of more complex molecules, including certain cephalosporin antibiotics.[14]
-
Biological Activity: The core structure is associated with a wide range of potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable starting point for drug discovery campaigns.[1][15]
-
Ligand Properties: It has been noted for its ability to act as a ligand for metal ions like iron and as a potential linker in the synthesis of biologically active compounds.[1]
Conclusion
This compound is a compound with significant potential, underpinned by a distinct set of physicochemical properties. Its predicted pKa of ~3.87 dictates a pH-dependent solubility profile that is fundamental to its behavior in aqueous and biological systems. A comprehensive understanding of these properties, validated through robust experimental protocols like potentiometric titration and the shake-flask method, is not merely academic. It is an essential prerequisite for any researcher aiming to leverage this molecule in drug design, formulation development, or chemical synthesis. The data and methodologies presented in this guide provide the authoritative grounding necessary to advance research and development efforts involving this versatile chemical entity.
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The 2-Thiazoleacetic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry and its Mechanisms of Action in Biological Systems
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-thiazoleacetic acid moiety represents a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1][2] While the parent molecule exhibits modest intrinsic activity, its true significance lies in its synthetic versatility, allowing for the development of derivatives that target a wide array of biological systems with high potency and specificity.[3][4] This technical guide provides an in-depth exploration of the primary mechanisms of action through which this compound derivatives exert their pharmacological effects. We will dissect their roles as receptor antagonists, enzyme inhibitors, and modulators of other critical biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current mechanistic understanding but also practical, field-proven experimental protocols and data-driven insights to guide future discovery efforts.
Introduction: The this compound Core
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, a structure found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the anti-HIV medication Ritonavir.[2][4][5] The addition of an acetic acid group at the 2-position creates the this compound scaffold, which provides a crucial carboxylic acid functional group. This group often serves as a key interaction point, or "pharmacophore," for binding to biological targets, contributing to the molecule's acidity and reactivity.[6] The stability and synthetic tractability of this scaffold have enabled chemists to systematically modify its structure, leading to derivatives with potent and diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][7] This guide will focus on the most well-elucidated mechanisms of action for these derivatives.
Mechanism I: G-Protein Coupled Receptor (GPCR) Antagonism - The Case of CRTH2
One of the most extensively studied mechanisms for this compound derivatives is the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[8] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2) and plays a pivotal role in allergic inflammation, mediating the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.
The CRTH2 Signaling Pathway
Upon binding of PGD2, the CRTH2 receptor signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways like the mobilization of intracellular calcium. This cascade promotes cell chemotaxis and the release of pro-inflammatory mediators. This compound-based antagonists function by competitively binding to the receptor, preventing PGD2 from docking and thereby abrogating the downstream inflammatory signaling.[9]
Quantitative Data: Potency of CRTH2 Antagonists
Structure-activity relationship (SAR) studies have yielded highly potent derivatives. The potency is typically measured by binding affinity (IC50 or Ki) and functional antagonism in cell-based assays.
| Compound ID | Structure Description | Binding Affinity (IC50, nM) | Functional Antagonism (cAMP Assay, IC50, nM) | Reference |
| 1 | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | 3.7 | 12 | [9] |
| 2 | (2-benzhydryl-4-phenyl-thiazol-5-yl)acetic acid derivative | Double-digit nM range | Full antagonistic efficacy | [8][10] |
Experimental Protocol: CRTH2 Functional Antagonism (cAMP Assay)
This protocol outlines a common method to determine the functional potency of a CRTH2 antagonist by measuring its ability to counteract the agonist-induced inhibition of cAMP production.
Objective: To quantify the IC50 value of a test compound (this compound derivative) for the human CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (adenylyl cyclase activator).
-
PGD2 (CRTH2 agonist).
-
Test compounds (antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or similar).
Methodology:
-
Cell Preparation: Culture HEK293-hCRTH2 cells to ~80-90% confluency. Harvest cells gently using a non-enzymatic dissociation solution.
-
Cell Plating: Centrifuge and resuspend cells in assay buffer. Dispense a standardized number of cells (e.g., 5,000 cells/well) into a 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of the test compounds (antagonists) in stimulation buffer. Add the diluted compounds to the cell plate and incubate for 15 minutes at room temperature.
-
Causality Insight: This pre-incubation step ensures the antagonist has sufficient time to occupy the receptor before the agonist is introduced.
-
-
Agonist Stimulation: Prepare a solution of PGD2 and Forskolin in stimulation buffer. The final concentration of PGD2 should be its EC80 (the concentration that gives 80% of its maximal effect), and Forskolin at ~1 µM. Add this solution to the wells.
-
Causality Insight: Forskolin is used to artificially raise intracellular cAMP levels. The CRTH2 agonist (PGD2) will inhibit this rise. The antagonist's job is to prevent that inhibition, thus restoring cAMP levels. Using the EC80 of the agonist provides a robust window for measuring antagonist potency.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism II: Enzyme Inhibition
The this compound scaffold is also integral to a variety of enzyme inhibitors, where the thiazole ring and acetic acid moiety interact with active sites to block substrate turnover.
Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis. Certain this compound derivatives have been synthesized as selective COX-1 or COX-2 inhibitors.[11][12] The acidic residue is crucial for mimicking the arachidonic acid substrate and interacting with key residues (like Arg120) in the active site.
Urease and α-Glucosidase Inhibition
Derivatives have also been developed as potent inhibitors of urease (implicated in ulcers caused by H. pylori) and α-glucosidase (a target for type 2 diabetes).[13] For these targets, the thiazole ring often engages in hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Quantitative Data: Urease & α-Glucosidase Inhibition [13]
| Compound ID | Substituent on Phenyl Ring | Urease IC50 (µM) | α-Glucosidase IC50 (µM) |
| 4 | p-Trifluoromethyl | 1.80 ± 0.80 | 3.61 ± 0.59 |
| 9 | o-Hydroxy, p-Fluoro | 2.73 ± 1.20 | 5.08 ± 0.29 |
| 13 | p-Methoxy | 8.03 ± 0.43 | 10.20 ± 1.00 |
| Thiourea (Std.) | - | 21.30 ± 1.10 | - |
| Acarbose (Std.) | - | - | 38.22 ± 0.12 |
Causality Insight: The data clearly show that electron-withdrawing groups (like -CF3 and -F) significantly enhance inhibitory potency compared to electron-donating groups (like -OCH3). This suggests that the electronic properties of the substituent directly influence the binding affinity with the enzyme's active site.[13]
Other Enzyme Targets
The versatility of the scaffold extends to other enzyme classes. A derivative of 2-Amino-4-thiazole acetic acid has been hypothesized to inhibit bacterial gyrase, though this mechanism requires further validation.[14] The presence of the thiazole ring in the tyrosine kinase inhibitor Dasatinib highlights its utility in targeting ATP-binding pockets.[3][15]
Other Key Mechanisms and Future Perspectives
Beyond GPCRs and soluble enzymes, this compound derivatives have been shown to act through other important mechanisms:
-
Integrin Receptor Antagonism: Certain 2,5-thiazole butanoic acids are potent and selective antagonists of the αvβ3 integrin, a receptor involved in angiogenesis and osteoporosis, demonstrating improved oral pharmacokinetic properties over other heterocyclic analogs.[16]
-
Antimicrobial Activity: Many derivatives exhibit broad-spectrum antibacterial and antifungal activity.[17] While the precise mechanism is often multifactorial, it can involve the disruption of cell membrane integrity or inhibition of essential metabolic enzymes.[14]
The continued exploration of the this compound scaffold is a testament to its success in drug discovery. Future efforts will likely focus on leveraging computational chemistry and machine learning to design derivatives with enhanced selectivity and improved pharmacokinetic profiles. The development of covalent inhibitors ("warheads") attached to the scaffold could lead to drugs with longer duration of action, while conjugating these molecules to targeting moieties could deliver their therapeutic effect specifically to diseased tissues, minimizing off-target side effects. The chemical simplicity and proven biological relevance of this compound ensure it will remain a valuable starting point for the development of novel therapeutics for years to come.
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The Multifaceted Biological Activities of 2-Thiazoleacetic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Among the vast landscape of thiazole-containing molecules, derivatives of 2-thiazoleacetic acid have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. These compounds are not merely synthetic curiosities; they are the backbone of established drugs and the blueprint for future therapeutics.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.
I. Anti-inflammatory Activity: Quenching the Fires of Inflammation
Chronic inflammation is a key pathological driver of numerous human diseases. The search for potent and selective anti-inflammatory agents is a perpetual endeavor in drug discovery. This compound derivatives have demonstrated significant promise in this arena, primarily through their ability to modulate the arachidonic acid cascade.[4]
Mechanism of Action: Targeting COX and LOX Enzymes
The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Notably, some derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5][6]
Signaling Pathway: Arachidonic Acid Cascade and Inhibition by Thiazole Derivatives
Caption: Inhibition of COX and LOX pathways by this compound derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7]
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the this compound derivative).
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
II. Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Thiazole derivatives, including those derived from this compound, have demonstrated potent activity against a wide range of pathogenic bacteria and fungi.[1][8][9] The thiazole moiety is a key component in some clinically used antibiotics, highlighting its importance in this therapeutic area.[7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole and acetic acid moieties. For instance, the introduction of halogen atoms or nitro groups on an aromatic ring attached to the thiazole nucleus often enhances antibacterial activity.[10][11] The lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell membranes.[11]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Anticancer Activity: Targeting the Hallmarks of Cancer
The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. 2-Aminothiazole derivatives, a closely related class to 2-thiazoleacetic acids, are constituents of clinically approved anticancer drugs like Dasatinib, underscoring the potential of the thiazole scaffold in cancer therapy.[13][14] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[13]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[13] For example, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2.[12] Furthermore, these compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[15]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | [12] |
| Compound 4c | HepG2 | 7.26 ± 0.44 | [12] |
| Dasatinib | K563 | < 1 | |
| Compound 6d | K563 | comparable to Dasatinib | |
| Compound 6d | MCF-7 | 20.2 |
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that certain thiazole derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.
Mechanism of Action: Anticholinesterase Activity and Beyond
One of the key mechanisms underlying the neuroprotective effects of some thiazole derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease. Other neuroprotective mechanisms may include antioxidant effects and modulation of neuroinflammatory pathways.[3]
Experimental Protocol: In Vitro Neuroprotection Assay Against 6-OHDA-Induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.[8]
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for a defined period (e.g., 3 hours).[8]
-
Induction of Neurotoxicity: 6-OHDA is added to the cell culture to induce cytotoxicity.
-
Incubation: The cells are incubated with the compound and 6-OHDA for a further 24 hours.[8]
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[8]
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.
V. Synthesis of this compound Derivatives: A Representative Protocol
The synthesis of this compound derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. The following is a generalized, representative protocol based on common synthetic strategies.[9]
Synthetic Workflow: Hantzsch Thiazole Synthesis
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An In-depth Technical Guide to the Solubility and Stability of 2-Thiazoleacetic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Thiazoleacetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes theoretical principles, data from structurally related compounds, and detailed, field-proven experimental protocols. The objective is to equip the scientific community with the foundational knowledge and practical methodologies required to effectively utilize this compound in research and development settings. This document delves into the physicochemical properties governing its behavior in various solvents and under diverse stress conditions, offering a robust framework for its application.
Introduction: The Scientific Imperative
This compound, a molecule incorporating a thiazole ring linked to an acetic acid moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural component in numerous pharmaceuticals, valued for its diverse biological activities. The carboxylic acid group, on the other hand, provides a handle for further chemical modifications and influences the compound's physicochemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for any successful application, from initial reaction workups to the formulation of final products.
This guide is structured to provide both a theoretical and a practical understanding of this compound's behavior. It begins with an examination of its core physicochemical properties, which are the primary determinants of its solubility and stability. Subsequently, it explores its solubility in various solvent systems and its stability under common stress conditions. Crucially, this guide provides detailed, step-by-step protocols for the experimental determination of these properties, empowering researchers to generate the specific data required for their applications.
Core Physicochemical Properties: A Predictive Foundation
The solubility and stability of a molecule are not arbitrary; they are dictated by its inherent physicochemical properties. For this compound, the interplay between the aromatic, sulfur- and nitrogen-containing thiazole ring and the polar carboxylic acid group is central to its behavior.
| Property | Predicted/Calculated Value | Source | Significance |
| Molecular Formula | C₅H₅NO₂S | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 143.16 g/mol | [1] | Essential for all gravimetric and molar calculations. |
| pKa (acid dissociation constant) | 3.87 (Predicted) | [1] | Indicates that this compound is a weak acid. The carboxylic acid group will be predominantly in its ionized (carboxylate) form at pH values above 3.87, significantly impacting its aqueous solubility. |
| logP (octanol-water partition coefficient) | 0.7702 (Calculated) | [2] | A positive logP value suggests a slight preference for lipophilic (organic) environments over aqueous ones. This indicates that while it has some water solubility due to the carboxylic acid, it will also be soluble in a range of organic solvents. |
Expert Insight: The predicted pKa of 3.87 is a critical piece of information. It tells us that the charge state of the molecule, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. In buffered solutions with a pH above ~5, the molecule will be deprotonated and more water-soluble. Conversely, in acidic conditions (pH < 3), it will be in its neutral, less water-soluble form. The calculated logP of 0.7702 suggests a balanced solubility profile, making it amenable to a variety of both polar and moderately non-polar organic solvents.
Solubility Profile of this compound
Qualitative Solubility Assessment:
-
Water: Soluble, with solubility expected to be significantly pH-dependent.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding with both the carboxylic acid and the nitrogen and sulfur atoms of the thiazole ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble. The high polarity of solvents like DMSO and DMF makes them excellent solvents for a wide range of organic molecules.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. The overall polarity of this compound is too high for significant dissolution in non-polar media.
For a quantitative estimation, data from the structurally similar compound, 2-Amino-4-thiazoleacetic acid , can be considered with caution. The presence of the amino group in this analog is expected to increase its polarity and water solubility compared to this compound.
Quantitative Solubility of 2-Amino-4-thiazoleacetic acid (for reference):
| Solvent | Solubility (at 20°C) | Source |
| Water | 6.5 g/L | [5] |
| DMSO | Slightly soluble | [5] |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial. Solvents to consider include water, methanol, ethanol, isopropanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to remove any remaining microparticulates.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. The thiazole ring is generally stable, but the molecule as a whole possesses reactive sites that can be susceptible to degradation under certain conditions.[4]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]
Caption: General workflow for a forced degradation study.
Potential Degradation Pathways:
-
Hydrolysis: The thiazole ring itself is relatively stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the ring is possible. The primary site of hydrolytic instability would likely be influenced by the pH.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. The acetic acid side chain could also be a site of oxidative degradation.[7]
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. Studies on related molecules suggest that exposure to UV light can induce complex rearrangements and ring-opening reactions.[8] One identified mechanism for a substituted thiazole acetic acid derivative involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[8]
Experimental Protocol for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature.
-
Withdraw samples at specified intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
A parallel sample should be stored at the recommended storage temperature (e.g., 2-8°C) as a control.
-
-
Photostability:
-
Expose a sample of the stock solution to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
Analyze the samples after a specified duration of light exposure.
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.
-
Assess peak purity of the parent compound to ensure no co-eluting degradants.
-
Calculate the mass balance to account for all the material after degradation.
-
For the identification of major degradation products, LC-MS/MS analysis can be employed.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in its fundamental physicochemical properties. While a lack of extensive experimental data in the public domain necessitates a degree of theoretical inference, the provided protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the specific, high-quality data required for their work.
The balanced polarity of this compound, as suggested by its predicted pKa and calculated logP, indicates a versatile solubility profile. Its stability, while generally robust, is subject to degradation under harsh hydrolytic, oxidative, and photolytic conditions. The elucidation of its specific degradation pathways through the application of the protocols outlined herein will be a valuable contribution to the scientific community. As the applications of thiazole derivatives continue to expand, a thorough understanding of the properties of fundamental building blocks like this compound will become increasingly critical for the advancement of science and technology.
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The Strategic Role of 2-Thiazoleacetic Acid in Modern Drug Discovery: A Technical Guide
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The landscape of modern drug discovery is a testament to the enduring utility of heterocyclic chemistry. Among the myriad of scaffolds available to the medicinal chemist, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—holds a position of particular privilege.[1][2] Its unique electronic properties, ability to engage in a variety of non-covalent interactions, and synthetic tractability have cemented its status as a cornerstone of numerous therapeutic agents.[3] This guide focuses on a specific and highly versatile building block derived from this core: 2-Thiazoleacetic acid .
From the intricate framework of penicillin to the targeted action of modern kinase inhibitors, the thiazole nucleus is a recurring theme.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[4][5][6] The acetic acid moiety at the 2-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound and its derivatives in the context of contemporary drug discovery.
I. The Chemical Foundation: Synthesis and Properties of the this compound Core
The utility of any scaffold in drug discovery begins with its accessibility. This compound and its derivatives are primarily synthesized through the renowned Hantzsch thiazole synthesis , a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[7][8]
Core Synthesis: 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride
A foundational derivative, 2-(2-amino-1,3-thiazol-4-yl)acetic acid, serves as a key intermediate in the synthesis of numerous cephalosporin antibiotics. Its synthesis provides a quintessential example of the Hantzsch reaction's application.
Experimental Protocol: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride
Objective: To synthesize the title compound via the reaction of thiourea and 4-chloroacetoacetyl chloride.
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride (or other suitable chlorohydrocarbon)
-
Water
-
Ice bath
-
Refrigerator
-
Standard laboratory glassware (round-bottomed flask, dropping funnel, stirrer)
Procedure:
-
Preparation of Thiourea Suspension: Prepare a suspension of 15.2 g of thiourea in 30.0 g of water in a round-bottomed flask. Cool the suspension to +5°C to +7°C using an ice bath.
-
Addition of 4-Chloroacetoacetyl Chloride: In a separate vessel, dissolve 4-chloroacetoacetyl chloride in methylene chloride. Add this solution dropwise to the cooled thiourea suspension over a period of 25 minutes, maintaining the reaction temperature between +7°C and +8°C with constant stirring.
-
Initial Reaction Phase: After the addition is complete, continue stirring the reaction mixture for 30 minutes at +5°C to +7°C.
-
Reaction Completion: Remove the ice bath and continue stirring for an additional 60 minutes. The temperature of the reaction mixture will naturally rise to approximately +26°C to 27°C.
-
Precipitation and Isolation: Place the reaction mixture in a refrigerator to facilitate the precipitation of the product, (2-aminothiazol-4-yl)acetic acid hydrochloride.
-
Purification: Collect the precipitate by filtration. The resulting product is typically of high purity and is stable in both solid form and in solution.
Causality Behind Experimental Choices:
-
Low-Temperature Addition: The initial dropwise addition at low temperature (5-10°C) is crucial for controlling the exothermic reaction between the highly reactive 4-chloroacetoacetyl chloride and thiourea, preventing the formation of unwanted byproducts.
-
Solvent System: The use of a biphasic system (water and a chlorohydrocarbon like methylene chloride) allows for efficient reaction while facilitating the subsequent separation of the product.
-
Warming to Room Temperature: Allowing the reaction to warm to room temperature ensures the completion of the cyclization and aromatization steps of the Hantzsch synthesis.
II. Therapeutic Applications and Mechanistic Insights
The this compound scaffold has been successfully exploited across a diverse range of therapeutic areas. This section will delve into its application in oncology and infectious diseases, highlighting the mechanisms of action and presenting key performance data.
A. Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have emerged as potent anticancer agents, often functioning as inhibitors of critical protein kinases that drive tumor growth and proliferation.
1. Inhibition of VEGFR-2 and the PI3K/Akt Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[9] The PI3K/Akt pathway is a central signaling node downstream of many growth factor receptors, including VEGFR-2, that promotes cell survival and proliferation.[10][11] Inhibition of these pathways is a validated strategy in oncology.
Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2 and, consequently, the PI3K/Akt pathway.[12] The mechanism involves the inhibitor binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[9]
Caption: PI3K/Akt signaling pathway and point of inhibition.
2. Cytotoxicity Evaluation: The MTT Assay
A fundamental step in evaluating novel anticancer compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[13]
Experimental Protocol: MTT Assay for Cancer Cell Viability [12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line (e.g., MCF-7, HepG2).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound derivative (test compound), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices:
-
Serum-Free Medium during MTT incubation: Serum components can interfere with the reduction of MTT, leading to inaccurate results. Using serum-free medium during this step is a critical control.
-
Solubilization Step: The formazan crystals are insoluble in aqueous medium. A solubilizing agent like DMSO is essential to dissolve the crystals, allowing for accurate spectrophotometric measurement.
-
Use of Controls: The vehicle control accounts for any effects of the solvent (DMSO) on cell viability, while the no-cell control provides the background absorbance of the medium.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 Inhibitor | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |
| Compound 4c | VEGFR-2 Inhibitor | HepG2 (Liver) | 7.26 ± 0.44 | [12] |
| Compound 6 | Akt Inhibitor | A549 (Lung) | 12.0 ± 1.73 | [14] |
| Compound 6 | Akt Inhibitor | C6 (Glioma) | 3.83 ± 0.76 | [14] |
| Compound 8j | hLDHA Inhibitor | HeLa (Cervical) | 1.65 | [15] |
| Compound 8m | hLDHA Inhibitor | HepG2 (Liver) | 5.15 | [15] |
| Dasatinib | Multi-kinase Inhibitor | K563 (Leukemia) | < 1.0 | [9] |
B. Antimicrobial Activity
The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial drug discovery. Its presence in cephalosporin antibiotics underscores its importance.[15] The evaluation of novel this compound derivatives for antimicrobial activity is a critical step in identifying new leads to combat infectious diseases.
1. Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[3][8]
Caption: Experimental workflow for antimicrobial screening.
Experimental Protocol: Broth Microdilution for MIC Determination [3][8][15]
Objective: To determine the MIC of a this compound derivative against a specific bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Compound Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Causality Behind Experimental Choices:
-
Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria, which is critical for the accuracy and comparability of MIC results.
-
Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the exact MIC value.
-
Growth and Sterility Controls: These controls are essential for validating the assay. The growth control confirms that the bacteria are viable and the medium supports growth, while the sterility control ensures that the medium is not contaminated.
Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-pyrazolin-1-yl-thiazole | S. aureus | 8–16 | [16] |
| 2-pyrazolin-1-yl-thiazole | E. coli | 8–16 | [16] |
| 2-pyrazolin-1-yl-thiazole | C. albicans | 32 | [16] |
| 2,4-disubstituted 1,3-thiazole | B. subtilis | 4.51 | [17] |
| 2,4-disubstituted 1,3-thiazole | E. coli | 3.92–4.01 | [17] |
| 2-amino-2-thiazoline | MDR S. aureus | 32 | [18] |
III. Pharmacokinetics and Drug-Likeness: Bridging the Gap to Clinical Translation
The journey of a drug candidate from a laboratory hit to a clinical reality is heavily dependent on its pharmacokinetic profile—what the body does to the drug. This encompasses absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, understanding and optimizing these properties is paramount.
Key Pharmacokinetic Considerations:
-
Absorption and Bioavailability: Oral bioavailability is often a key objective in drug design. The thiazole scaffold can contribute to favorable absorption, but modifications to the this compound core are often necessary to enhance this property. For example, in preclinical studies with a thiazole benzenesulfonamide, low oral bioavailability was attributed to poor absorption and first-pass metabolism in the gut.[19]
-
Distribution: The volume of distribution (Vd) indicates how extensively a drug is distributed in the body's tissues. Thiazole-containing drugs like Dasatinib have a large Vd, suggesting extensive tissue distribution.[20]
-
Metabolism: The primary site of metabolism for many thiazole derivatives is the liver, often mediated by cytochrome P450 enzymes such as CYP3A4.[20] Understanding the metabolic pathways is crucial for predicting drug-drug interactions and ensuring a suitable half-life.
-
Excretion: The route of elimination, whether through urine or feces, is a key determinant of the dosing regimen.
In silico ADME profiling is an increasingly valuable tool for predicting these properties early in the drug discovery process, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles.[21][22] Studies on 2-aminothiazole derivatives have shown that many compounds can be designed to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability.[22]
IV. Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
Multi-Targeted Ligands: Designing derivatives that can modulate multiple targets simultaneously, which may offer enhanced efficacy, particularly in complex diseases like cancer.
-
Novel Drug Delivery Systems: Developing advanced formulations to improve the solubility and bioavailability of promising but challenging this compound derivatives.
-
Exploration of New Therapeutic Areas: While oncology and infectious diseases are well-explored, the potential of these compounds in other areas, such as neurodegenerative and metabolic diseases, warrants further investigation.
V. References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
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Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. Available from: [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC - PubMed Central. Available from: [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available from: [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Available from: [Link]
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US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents. Available from:
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Available from: [Link]
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The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available from: [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. ResearchGate. Available from: [Link]
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Akt/PKB signaling pathway. Wikipedia. Available from: [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available from: [Link]
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An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PMC - PubMed Central. Available from: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available from: [Link]
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Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available from: [Link]
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Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Available from: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available from: [Link]
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Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. ResearchGate. Available from: [Link]
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Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. PubMed. Available from: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]
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Schematic depiction of the typical screening for novel antimicrobial... ResearchGate. Available from: [Link]
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Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI. Available from: [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation. Available from: [Link]
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MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. Available from: [Link]
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Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. PubMed. Available from: [Link]
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Antibacterial activity (MIC µg/mL) of compounds 2a-2d against pathogenic bacteria. ResearchGate. Available from: [Link]
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Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available from: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
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a, the MIC values of the tested thiazole derivatives in the medium with... ResearchGate. Available from: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available from: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available from: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
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The Therapeutic Landscape of 2-Thiazoleacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent chemical versatility and ability to interact with various biological targets have led to the development of compounds with significant antimicrobial, anti-inflammatory, anticancer, and cardiovascular properties. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound derivatives. We delve into the causality behind experimental designs and present detailed, self-validating protocols for key in vitro assays. Furthermore, this guide offers a curated collection of structure-activity relationship (SAR) insights and quantitative data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics based on this remarkable scaffold.
The this compound Core: A Privileged Scaffold
The this compound moiety, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms with an acetic acid substituent, possesses a unique combination of electronic and structural features. The thiazole ring is aromatic and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[1] The acetic acid group provides a crucial handle for forming salts, esters, and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent modularity has made the this compound scaffold a fertile ground for the generation of extensive compound libraries in drug discovery campaigns.
Synthesis Strategies for this compound Derivatives
The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and versatile method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed. This reaction provides a straightforward route to a wide range of substituted thiazoles.
A key intermediate for many therapeutic applications is 2-(2-aminothiazol-4-yl)acetic acid . Its synthesis is of significant industrial importance, particularly as a precursor for third-generation cephalosporin antibiotics like Cefotiam.[2][3] One common industrial process involves the reaction of 4-chloroacetoacetyl chloride with thiourea in an aqueous medium.[4] This process is favored for its efficiency and the high purity of the resulting product.[4]
Diagram: General Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid
Caption: A simplified workflow for the synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.
Therapeutic Applications of this compound Compounds
The versatility of the this compound scaffold has been exploited to develop compounds with a broad spectrum of biological activities. The following sections will explore the key therapeutic areas where these derivatives have shown significant promise.
Antimicrobial Activity
This compound derivatives have a rich history as antimicrobial agents, most notably as key components of cephalosporin antibiotics.[2] The 2-amino-4-thiazoleacetic acid side chain is crucial for the antibacterial activity of many third-generation cephalosporins, enhancing their spectrum of activity against Gram-negative bacteria.[3]
Mechanism of Action: The primary mechanism of action for many thiazole-based antibiotics is the inhibition of bacterial cell wall synthesis. More specifically, some derivatives have been shown to target essential enzymes in bacterial metabolic pathways. For instance, certain 2-phenylacetamido-thiazole derivatives are potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), an enzyme vital for fatty acid biosynthesis.[5] Other thiazole compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[5][6] It has been hypothesized that 2-amino-4-thiazoleacetic acid itself may inhibit bacterial gyrase.[7]
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the thiazole ring and the acetic acid moiety significantly influence antimicrobial potency. For example, the introduction of specific aryl and heterocyclic groups can enhance the activity against both Gram-positive and Gram-negative bacteria.[8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 | [5] |
| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 | [5] |
| Bis(thiazol-5-yl)phenylmethane derivatives | S. aureus | 2 - 64 | [5] |
| 2-Amino-2-thiazoline | MDR S. aureus | 32 | [5] |
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects.[9] Their mechanism of action often involves the modulation of key inflammatory pathways.
Mechanism of Action: A primary mechanism of anti-inflammatory action for some thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10][11] Certain derivatives have been shown to reduce the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[10] Additionally, some thiazole compounds can inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[12] The inhibition of inducible nitric oxide synthase (iNOS), which leads to a reduction in nitric oxide (NO) production, is another mechanism attributed to some thiazolyl-carbonyl-thiosemicarbazide derivatives.[12]
Diagram: Anti-inflammatory Mechanism of Action
Caption: Inhibition of COX-2 and 5-LOX pathways by this compound derivatives.
Anticancer Activity
The this compound scaffold is present in several potent anticancer agents. These compounds exert their effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][13]
Mechanism of Action: Thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[14] Some compounds achieve this by causing DNA fragmentation and mitochondrial depolarization.[14] Another important anticancer mechanism is the inhibition of protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR).[15] Thiazole-containing drugs like Dasatinib are potent kinase inhibitors.[1] Furthermore, some derivatives can interfere with the cell cycle, leading to cell cycle arrest.[14] The inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division, is another reported mechanism.[13] Thiazole derivatives are also associated with the inhibition of signaling pathways like NF-κB, mTOR, and PI3K/Akt.[13]
Quantitative Data: IC50 Values for Anticancer Activity
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 1d | Various tumor lines | Promising | [14] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [15] |
| Thiazole derivative 91a | HeLa (Cervical Cancer) | 0.86 | [16] |
| Thiazole derivative 91a | HepG2 (Liver Cancer) | 8.49 | [16] |
| Thiazole derivative 87a | HeLa (Cervical Cancer) | 3.48 | [16] |
Cardiovascular Effects
Recent studies have begun to explore the potential of this compound derivatives in the context of cardiovascular diseases.[17][18]
Mechanism of Action: The precise mechanisms underlying the cardiovascular effects of these compounds are still under investigation. However, some derivatives have been shown to influence myocardial contractility and heart rate.[17][18] For instance, certain new synthetic derivatives of thiazole acetic acid have been observed to increase the developed tension in isolated rat hearts without significantly affecting the heart rate, an effect that could be beneficial in failing heart conditions.[17][18] One derivative, SMVA-42, induced a dose-dependent contractile response in isolated blood vessels, an effect that was abolished by the α1-adrenergic antagonist prazosin, suggesting a potential interaction with adrenergic signaling pathways.[17][18]
Experimental Protocols
To ensure the reliability and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]
Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for assessing anticancer activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound derivative stock solution
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the this compound derivative at a concentration at least 10 times the highest desired test concentration.
-
Add 50 µL of the stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Conclusion and Future Perspectives
The this compound scaffold continues to be a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects, underscore its significance in drug discovery. A thorough understanding of the synthesis, mechanisms of action, and structure-activity relationships of these compounds is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider range of structurally diverse this compound derivatives is essential. Further elucidation of the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects and potential side effects. The application of computational modeling and artificial intelligence in the design of new derivatives with optimized properties holds great promise. As our understanding of the intricate biology of diseases evolves, the this compound scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
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An In-Depth Technical Guide to 2-Thiazoleacetic Acid: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazoleacetic acid, a heterocyclic compound with the CAS number 188937-16-8, is a molecule of significant interest in the field of medicinal chemistry and drug development.[1] Its structural framework, featuring a thiazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure found in numerous natural products and FDA-approved drugs.[2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its detailed spectroscopic characterization and its pivotal role as a building block in the creation of novel therapeutics.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[3] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 188937-16-8 | [1][4] |
| Molecular Formula | C₅H₅NO₂S | [1][4] |
| Molecular Weight | 143.16 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [3] |
Synthesis of this compound
The synthesis of this compound can be strategically approached through the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[5] A common and practical route involves the initial synthesis of an ethyl ester of the target molecule, ethyl 2-thiazoleacetate, which is then hydrolyzed to yield the final carboxylic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-Thiazoleacetate
This step is a variation of the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound.[5][6]
-
Reaction:
(Note: A more direct precursor to the title compound would be the reaction of a thioamide with an appropriate C4-dicarbonyl compound derivative, but a common route involves building the thiazole ring with subsequent modification. For the purpose of this guide, we will outline a general and adaptable Hantzsch synthesis followed by the necessary chemical transformations.)
A more direct and relevant synthesis would involve the reaction of thiourea with ethyl 4-chloroacetoacetate to produce ethyl 2-amino-4-thiazoleacetate, a closely related and commercially significant derivative.[7] The synthesis of the non-aminated version would require a different set of starting materials, such as a corresponding α-haloketone or ester. For the purpose of illustrating a viable synthetic pathway, a generalized Hantzsch protocol that can be adapted is presented.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen thioamide (1 equivalent) in a suitable solvent such as ethanol.[6]
-
Add the α-haloester, for example, ethyl bromopyruvate (1 equivalent), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-thiazoleacetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 2-Thiazoleacetate to this compound
This is a standard ester hydrolysis reaction.
Step-by-Step Methodology:
-
Dissolve the synthesized ethyl 2-thiazoleacetate (1 equivalent) in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide (1.1 equivalents), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with a dilute solution of hydrochloric acid until the pH is acidic.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the final product.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available, high-resolution spectra for this specific compound is limited, the following sections describe the expected spectral features based on its structure and data from closely related analogs like ethyl 2-amino-4-thiazoleacetate.[1][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiazole ring and the methylene group of the acetic acid side chain.
-
Thiazole Ring Protons: The chemical shifts of the two protons on the thiazole ring will be in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts and coupling constants will depend on the substitution pattern.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group will be observed, likely in the range of δ 3.5-4.5 ppm. The deshielding effect of the adjacent thiazole ring and carboxylic acid group will shift this signal downfield.
-
Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be present, typically at a chemical shift greater than δ 10 ppm. Its position can be variable and it is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiazole Ring Carbons: The carbon atoms of the thiazole ring will resonate in the aromatic region, generally between δ 110 and 170 ppm.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, expected around δ 30-40 ppm.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 170-180 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹, corresponding to the carbonyl group.[10]
-
C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1650-1450 cm⁻¹ region can be attributed to the stretching vibrations of the C=N and C=C bonds within the thiazole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will lead to the fragmentation of the this compound molecule, providing valuable structural information.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (143.16).
-
Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The thiazole ring itself can also undergo characteristic fragmentation.
Applications in Drug Development
The this compound scaffold is a cornerstone in the design and synthesis of numerous therapeutic agents due to its ability to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13]
A Key Building Block for Cephalosporin Antibiotics
One of the most significant applications of this compound derivatives is in the synthesis of semi-synthetic cephalosporin antibiotics.[8][14] For example, the 2-(2-aminothiazol-4-yl)acetic acid moiety is a critical component of the side chain of cefotiam, a third-generation cephalosporin.[15][16]
Mechanism of Action: Cephalosporins, including those derived from this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15][17]
-
Targeting Penicillin-Binding Proteins (PBPs): The antibiotic molecule binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[15][17]
-
Inhibition of Cell Wall Synthesis: By inhibiting PBPs, the cross-linking of peptidoglycan chains is prevented, leading to a weakened cell wall.[15]
-
Bacterial Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[15]
The 2-aminothiazoleacetamido side chain plays a crucial role in enhancing the antibacterial spectrum and potency of these cephalosporins, as well as their stability against β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.
Scaffold for Enzyme Inhibitors
The structural features of this compound make it an attractive scaffold for the design of various enzyme inhibitors. The thiazole ring can participate in hydrogen bonding, hydrophobic, and π-stacking interactions within the active site of an enzyme, while the carboxylic acid group can form strong ionic interactions or hydrogen bonds with key amino acid residues.
Derivatives of thiazoleacetic acid have been investigated as inhibitors of several classes of enzymes, including:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have shown potential as selective COX inhibitors.[12][18]
-
Vascular Adhesion Protein-1 (VAP-1): This enzyme is implicated in inflammatory diseases and diabetic complications. Thiazole derivatives have been identified as potent inhibitors of VAP-1.
-
Urease and α-Glucosidase: These enzymes are targets for the treatment of infections and diabetes, respectively. Thiazole-based compounds have demonstrated inhibitory activity against both.
The design of these inhibitors often involves modifying the substituents on the thiazole ring and the acetic acid side chain to optimize potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.[11][15]
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, possessing a simple yet versatile structure that has been elaborated into a multitude of complex and life-saving drugs. Its straightforward synthesis, rooted in the classic Hantzsch reaction, and the diverse biological activities of its derivatives underscore its enduring value in drug discovery. From its critical role in the development of cephalosporin antibiotics to its use as a scaffold for a new generation of enzyme inhibitors, this compound continues to be a focal point for researchers and scientists dedicated to advancing human health. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for the rational design of future therapeutics.
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2-Thiazoleacetic Acid: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery and Material Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Heterocyclic Core
In the vast landscape of chemical building blocks, certain molecular scaffolds consistently emerge as privileged structures, demonstrating remarkable versatility and utility across diverse scientific disciplines. 2-Thiazoleacetic acid, a seemingly simple heterocyclic compound, is a prime example of such a scaffold. Its unique combination of a reactive carboxylic acid function and an aromatic thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—endows it with a chemical dexterity that has been harnessed by medicinal chemists and material scientists alike.
This technical guide moves beyond a cursory overview to provide an in-depth exploration of this compound as a pivotal building block. We will dissect its synthesis, reactivity, and multifaceted applications, offering not just theoretical knowledge but also practical, field-proven insights and detailed experimental protocols. For the seasoned researcher, this guide aims to be a valuable resource for experimental design and a catalyst for innovation. For the drug development professional, it will illuminate the path from a simple heterocyclic core to complex, life-saving therapeutics.
Part 1: Foundational Chemistry of this compound
Molecular Structure and Physicochemical Properties
This compound (C₅H₅NO₂S) is an organic compound with a molecular weight of approximately 143.16 g/mol .[1] It typically presents as a white to off-white or yellow crystalline solid.[1] The molecule's structure is characterized by an acetic acid group attached to the second position of a thiazole ring.
The thiazole ring itself is a planar, aromatic system, a feature that contributes to the overall stability of the molecule.[2] The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic environment that dictates its reactivity. The carboxylic acid moiety imparts acidic properties and provides a key handle for a wide array of chemical transformations.
A summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂S | [3] |
| Molecular Weight | 143.16 g/mol | [1] |
| Appearance | White to off-white/yellow crystalline solid | [1] |
| Boiling Point | 296.0±23.0 °C (Predicted) | [3] |
| Density | 1.437±0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.87±0.10 (Predicted) | [3] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [3] |
Spectroscopic Signature
Part 2: Synthesis and Derivatization: Crafting with the Thiazole Core
The true power of this compound lies in its accessibility through synthesis and its amenability to a wide range of chemical modifications. This section provides a detailed look at the preparation of a key derivative and the fundamental reactions used to build upon the this compound scaffold.
Synthesis of 2-Amino-4-Thiazoleacetic Acid: The Hantzsch Thiazole Synthesis
A cornerstone reaction in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. A common and industrially relevant application of this is the preparation of 2-amino-4-thiazoleacetic acid, a critical intermediate for many cephalosporin antibiotics.
Diagram: Hantzsch Synthesis of 2-Amino-4-Thiazoleacetic Acid
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safety, handling, and storage of 2-Thiazoleacetic acid
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Thiazoleacetic Acid
Introduction
This compound (CAS No. 188937-16-8) is a heterocyclic building block increasingly utilized by researchers in medicinal chemistry and drug development.[1][2] Its utility as a scaffold in the synthesis of novel compounds necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for this compound, grounded in established chemical safety principles. It is designed for researchers, scientists, and drug development professionals who may handle this compound.
Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is critical for predicting its behavior in a laboratory setting. This compound is a solid at room temperature.[3] Key physicochemical data are summarized below.
Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 188937-16-8 |[2] | | Molecular Formula | C₅H₅NO₂S |[1] | | Molecular Weight | 143.16 g/mol |[1] | | Appearance | White to off-white crystalline powder |[4] | | Melting Point | 117.5 - 118 °C (for a related compound) |[5] | | Solubility | Insoluble or sparingly soluble in water.[6] Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[4] | | Stability | Stable under normal temperatures and pressures.[4][7] |
Hazard Identification and Toxicology
While not classified as acutely toxic, this compound presents hazards primarily related to irritation. The toxicological properties have not been fully investigated, warranting a cautious approach.[8]
Table 2: Hazard Identification Summary
| Hazard Type | Description | Precautionary Statement | Source(s) |
|---|---|---|---|
| Eye Irritation | May cause serious eye irritation upon contact. | Avoid contact with eyes. Wear eye protection. | [8][9][10] |
| Skin Irritation | May cause skin irritation. | Avoid contact with skin. Wear protective gloves. | [8][9][10] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area. | [8][9][10] |
| Ingestion | May cause irritation of the digestive tract if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [8] |
| Combustibility | Flash point data is not available, but it is likely combustible. | Keep away from heat, sparks, and open flames. |[6][11] |
During thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx) can be released.[3][7][12]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a systematic approach to exposure control, known as the Hierarchy of Controls, must be implemented. This prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Figure 1. Hierarchy of Controls prioritizing safety measures.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring powder), a chemical fume hood is mandatory to minimize inhalation risk.[9][12]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental work involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.[13]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Source(s) |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles or glasses with side shields. | EN 166 (EU) or OSHA 29 CFR 1910.133. | [3][7][9][12] |
| Skin/Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM D6978; EN 374. | [3][13][14] |
| Body | Laboratory coat. | N/A | [14][15] |
| Respiratory | Not required for normal use in a fume hood. If weighing outside a hood, a NIOSH-approved respirator (e.g., N95) is recommended. | NIOSH or EN 149. |[3][6][8][12] |
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is paramount to prevent exposure and contamination.
Protocol 1: Weighing and Transferring Solid this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).[14]
-
Location: Perform all weighing and transfer operations inside a certified chemical fume hood to contain any airborne dust.[9]
-
Transfer: Use a spatula to carefully transfer the desired amount of powder from the stock container to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Closure: Immediately and securely close the main stock container after dispensing.[8][12]
-
Cleanup: Clean the spatula and weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as chemical waste.[6]
-
Hand Hygiene: After the procedure is complete and gloves are removed, wash hands thoroughly with soap and water.[3]
Storage and Incompatibility
Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][12][16]
-
Keep away from heat, sources of ignition, and direct sunlight.[12][14]
-
Store on lower shelves, below eye level, and preferably in a dedicated cabinet for organic acids.[17][18]
Special Considerations for DMSO Solutions:
-
Researchers using Dimethyl Sulfoxide (DMSO) as a solvent should be aware that thiazole-containing compounds can degrade over time in DMSO, potentially through S-oxidation.[19][20] For long-term storage of solutions, it is recommended to store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[19]
Chemical Incompatibilities: this compound should be segregated from incompatible materials to prevent dangerous reactions. As a carboxylic acid, it exhibits acidic reactivity.
Table 4: Chemical Incompatibilities
| Incompatible Class | Examples | Rationale/Hazard | Source(s) |
|---|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can cause vigorous or explosive reactions. | [7][8][12][15] |
| Strong Bases | Sodium hydroxide, potassium carbonate | Exothermic neutralization reaction. | [14][17] |
| Reactive Metals | Sodium, potassium, magnesium | Can react to generate flammable hydrogen gas. |[18] |
Emergency Procedures
Rapid and correct response to emergencies such as spills or personnel exposure is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[3][6][15]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink milk or water. Seek immediate medical attention.[3][7]
Spill Response Protocol: The appropriate response depends on the size and location of the spill.
Caption: Figure 2. Decision workflow for responding to a chemical spill.
Protocol 2: Small Solid Spill Cleanup (<10 grams)
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[21]
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and an N95 respirator to prevent dust inhalation.[22]
-
Dampen: Gently dampen the spilled solid with water to prevent it from becoming airborne.[6]
-
Collect: Carefully sweep or scoop the dampened material into a designated chemical waste container. Use absorbent paper dampened with water to pick up any remaining residue.[3][6]
-
Decontaminate: Wash the spill surface with a soap and water solution.[6]
-
Dispose: Seal the waste container and label it appropriately for hazardous waste disposal.
For larger spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[23]
Waste Disposal
-
All waste materials contaminated with this compound, including spill cleanup debris and empty containers, must be disposed of as hazardous chemical waste.[24]
-
Do not dispose of this chemical down the drain or in regular trash.[14][15]
-
Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's EHS department for specific procedures.
References
- Safety Data Sheet - Advanced Biotech. (2025, January 25).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
- Spill procedure: Clean-up guidance - Queen Mary University of London. (n.d.).
- 2-amino-4-thiazole acetic acid - Quinoline. (n.d.).
- EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 - University of Vermont. (2015, July 30).
- SAFETY DATA SHEET - Acros Organics. (n.d.).
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. (n.d.).
- Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.).
- Personal protective equipment in your pharmacy - Alberta College of Pharmacy. (2019, October 30).
- CHEMICAL SPILL PROCEDURES - Clarkson University. (n.d.).
- chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
- Guidance for Hazardous Waste Spill Cleanup in Laboratories - University of Tennessee. (n.d.).
- Spill Response Procedures - Tennessee State University. (n.d.).
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.).
- Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.).
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Methodological & Application
Application Notes & Protocols: Synthesis of 2-Thiazoleacetic Acid from Ethyl Acetoacetate
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development.[1][2] Its presence is integral to a wide array of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2][3] 2-Thiazoleacetic acid, in particular, serves as a critical building block for more complex molecules, notably in the synthesis of cephalosporin antibiotics like Cefotiam.[4] The ability to efficiently synthesize this scaffold from readily available starting materials is therefore of paramount importance to the pharmaceutical industry.
This guide provides a detailed examination of a robust synthetic pathway to this compound, commencing from the versatile precursor, ethyl acetoacetate. We will delve into the mechanistic underpinnings of the key transformations, offer step-by-step protocols, and provide insights into reaction optimization and troubleshooting.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from ethyl acetoacetate is efficiently achieved through a two-stage process:
-
Chlorination of Ethyl Acetoacetate: The initial step involves the selective chlorination of the α-position of ethyl acetoacetate to yield ethyl 2-chloroacetoacetate. This transformation is crucial as it introduces the necessary electrophilic center for the subsequent cyclization.
-
Hantzsch Thiazole Synthesis and Hydrolysis: The synthesized ethyl 2-chloroacetoacetate is then subjected to the classic Hantzsch thiazole synthesis by reacting it with a thioamide. The resulting ethyl 2-thiazoleacetate is subsequently hydrolyzed to afford the target molecule, this compound.
Mechanistic Insights: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanisms is fundamental to successful synthesis and optimization.
Part 1: α-Chlorination of a β-Ketoester
Ethyl acetoacetate possesses an acidic α-methylene group, making it susceptible to electrophilic substitution.[5] The choice of chlorinating agent is critical for selectivity. While chlorine gas can be used, it often leads to a mixture of 2-chloro and 4-chloro isomers, which are difficult to separate.[6] Sulfuryl chloride (SO₂Cl₂) is the preferred reagent as it favors the formation of the desired ethyl 2-chloroacetoacetate with higher selectivity and yield.[6][7] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine of sulfuryl chloride.
Part 2: The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a highly reliable method for constructing the thiazole ring.[8] The mechanism involves three key steps:[9]
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.[9]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.[9][10]
-
Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate to form the stable, aromatic thiazole ring.[9][10]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of Ethyl 2-Chloroacetoacetate
This protocol is adapted from established industrial methods.[6][11]
| Reagent/Parameter | Quantity/Value | Notes |
| Ethyl Acetoacetate | 130.14 g (1.0 mol) | Ensure high purity. |
| Sulfuryl Chloride | 148.4 g (1.1 mol) | Use a fresh, unopened bottle if possible. |
| Temperature | -5 to 10 °C | Crucial for minimizing side product formation. |
| Reaction Time | 4 hours | Monitor progress by TLC if desired. |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (1.0 mol).
-
Cool the flask to -5 to 10 °C using an ice-salt bath.
-
Slowly add sulfuryl chloride (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[7][11]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4 hours.[7][11]
-
Slowly reduce the pressure using a vacuum pump to remove residual acidic gases (HCl and SO₂). These gases should be passed through a trap containing a caustic soda solution.[7][11]
-
The crude product is then purified by vacuum distillation to yield ethyl 2-chloroacetoacetate. Collect the fraction boiling at approximately 107 °C/14 mmHg.[12]
Protocol 2: Synthesis of this compound
This protocol outlines the Hantzsch synthesis followed by in-situ or subsequent hydrolysis.
| Reagent/Parameter | Quantity/Value | Notes |
| Ethyl 2-Chloroacetoacetate | 164.59 g (1.0 mol) | From Protocol 1. |
| Thioacetamide | 75.13 g (1.0 mol) | A common thioamide for this synthesis. |
| Ethanol | 500 mL | Solvent. |
| Sodium Hydroxide | 80 g (2.0 mol) | For hydrolysis. |
| Temperature (Cyclization) | Reflux (approx. 78 °C) | |
| Temperature (Hydrolysis) | 50-60 °C |
Procedure:
-
In a 1 L round-bottom flask, dissolve thioacetamide (1.0 mol) in ethanol (500 mL).
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 mol) dropwise with stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
For the hydrolysis step, prepare a solution of sodium hydroxide (2.0 mol) in water (200 mL) and add it to the reaction mixture.
-
Gently heat the mixture to 50-60 °C and stir for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Troubleshooting and Optimization
Low yields in Hantzsch thiazole synthesis can often be attributed to several factors.[9] A systematic approach to troubleshooting is recommended.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC.[9] |
| Impure reactants | Ensure the purity of starting materials, especially ethyl 2-chloroacetoacetate.[9] | |
| Suboptimal work-up | The product might be soluble in the aqueous layer; consider extraction with an organic solvent like ethyl acetate if precipitation is poor.[9] | |
| Side Product Formation | Reaction conditions | Adjusting the temperature or using a milder base for neutralization can improve selectivity.[9] |
| Purification Difficulties | Similar polarity of product and impurities | If recrystallization is ineffective, column chromatography on silica gel using an ethyl acetate/hexanes eluent system is a reliable alternative.[9] |
Visualization of the Hantzsch Mechanism
The following diagram illustrates the step-wise formation of the thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- YouTube. synthesis of thiazoles.
- ProQuest. A simple route for the synthesis of substituted thiazole derivatives by multicomponent reaction between arylglyoxals, acetylacetone or ethyl acetoacetate, and thiosemicarbazones.
- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Organic Chemistry Portal. Thiazole synthesis.
- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- AL-Mustansiriya Journal of Science. Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
- WordPress.com. Ethyl Acetoacetate: Synthesis & Applications.
- PubMed. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.
- Brainly.in. Give synthesis of following from ethyl acetoacetate. Q2 aß unsaturated carboxylic acid 4 Methyl uracil.
- PubMed Central. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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The Strategic Role of 2-Thiazoleacetic Acid in Modern Cephalosporin Synthesis: Application Notes and Protocols
This guide provides an in-depth exploration of the application of 2-thiazoleacetic acid and its derivatives as pivotal pharmaceutical intermediates in the synthesis of advanced-generation cephalosporin antibiotics. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and explains the rationale behind key methodological choices that ensure efficiency, stereochemical control, and high yields in cephalosporin manufacturing.
Introduction: The Aminothiazole Moiety - A Cornerstone of Potency and Stability
The introduction of the 2-(2-aminothiazol-4-yl)acetamido side chain at the C-7 position of the cephalosporin nucleus marked a significant milestone in the evolution of β-lactam antibiotics. This structural motif is a hallmark of third and fourth-generation cephalosporins, including blockbuster drugs like ceftriaxone, cefotaxime, and ceftazidime. Its prevalence is due to the potent broad-spectrum antibacterial activity it confers, particularly against Gram-negative bacteria.[1]
A critical feature of this side chain is the frequent inclusion of a syn-methoxyimino group. This seemingly minor addition provides a profound strategic advantage: it sterically shields the β-lactam ring, rendering the antibiotic significantly more resistant to hydrolysis by β-lactamase enzymes—a primary mechanism of bacterial resistance.[2] The synthesis of these vital side-chain precursors, derived from this compound, is therefore a critical upstream process in the manufacturing of these life-saving drugs.
Part 1: Synthesis of the Key Intermediate: (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
The journey to advanced-generation cephalosporins begins with the meticulous synthesis of the C-7 side chain. (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is the foundational building block for many widely used cephalosporins. Its synthesis is a multi-step process that demands precise control over reaction conditions to ensure the desired syn (or Z) isomer is obtained, as this configuration is crucial for antibacterial efficacy.
Causality in the Synthetic Pathway:
The synthesis typically starts from an acetoacetic ester derivative. The key steps involve forming the oxime, followed by the construction of the aminothiazole ring.
-
Oximation : The process initiates with the oximation of a 4-haloacetoacetic ester, which converts the ketone group into an oxime. Using an alkali nitrite (like sodium nitrite) in an acidic medium (like glacial acetic acid) is a standard method to generate the necessary nitrosating species in situ.[3][4]
-
Thiazole Ring Formation : The resulting α-halo-α-oxyimino ester is then reacted with thiourea. This is a classic Hantzsch thiazole synthesis, where the thiourea acts as a binucleophile, condensing with the halo-keto derivative to form the 2-aminothiazole ring.[4]
-
Methylation : The hydroxyimino group is then methylated, typically using dimethyl sulfate, to yield the target methoxyimino group.[3]
-
Hydrolysis : Finally, the ester is hydrolyzed to the carboxylic acid under basic conditions, followed by careful acidification to precipitate the final product.
The following workflow diagram illustrates this synthetic sequence.
Caption: General workflow for the synthesis of the key aminothiazole side chain.
Protocol 1: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid from its Ethyl Ester
This protocol describes the final hydrolysis step to obtain the title compound.
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate
-
Ethanol
-
1 N Sodium Hydroxide (NaOH) aqueous solution
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
-
Acetone
Procedure:
-
Suspend 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 ml of ethanol in a suitable reaction vessel.
-
To the suspension, add 1 N aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for approximately 15 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion of the reaction, adjust the pH of the solution to 7.0 using 10% aqueous hydrochloric acid.
-
Remove the ethanol by distillation under reduced pressure.
-
Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully adjust the pH of the aqueous phase to 2.8 with 10% aqueous hydrochloric acid while cooling the mixture in an ice bath.
-
Stir the cooled mixture to induce crystallization of the product.
-
Isolate the precipitated crystals by filtration.
-
Wash the crystals with acetone and dry to yield the final product, 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid. A yield of approximately 57% can be expected.[5]
Part 2: Activation of the Side Chain and Acylation of the Cephalosporin Nucleus
Direct amidation of the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA) with the thiazoleacetic acid derivative is inefficient. The carboxylic acid must first be "activated" to facilitate the formation of the amide bond.
The Rationale for Activation and Acylation Strategies:
-
Activation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an active ester. A widely used activated intermediate is 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) .[6] This thioester is sufficiently reactive to acylate the 7-amino group under mild conditions, minimizing side reactions. Other activation methods include the use of thionyl chloride with a catalyst like N,N-dimethylformamide (DMF) to form the acyl chloride.[7]
-
Protection of the Cephalosporin Nucleus: The cephalosporin starting material, such as 7-ACA or 7-amino-3-cephem-4-carboxylic acid derivatives (like 7-ACT for ceftriaxone synthesis), has multiple reactive sites. To ensure selective acylation at the C-7 amino group, the C-4 carboxylic acid is often protected. A common and effective strategy is silylation , for instance, using hexamethyldisilazane (HMDS).[8] Silylation converts the carboxylic acid to a bulky, non-reactive silyl ester, preventing self-condensation and other side reactions. This protecting group is advantageous as it can be easily removed during the aqueous work-up.
-
Role of the Base: The acylation reaction releases hydrochloric acid (if using an acyl chloride) or mercaptobenzothiazole (if using MAEM). An organic base, typically a tertiary amine like triethylamine (TEA) , is added to neutralize the acidic byproduct.[9] This prevents the protonation of the C-7 amino group, which would render it unreactive, and drives the reaction to completion.
The overall workflow for producing a cephalosporin like cefotaxime is depicted below.
Caption: General workflow for cephalosporin synthesis via acylation.
Protocol 2: General Procedure for the Synthesis of Cefotaxime via Acylation of 7-ACA
This protocol provides a representative procedure for the synthesis of cefotaxime, illustrating the key steps of activation, silylation, and coupling.
Materials:
-
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid
-
Sulfuryl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
7-Aminocephalosporanic acid (7-ACA)
-
Hexamethyldisilazane (HMDS)
-
Acetamide
-
Triethylamine (TEA)
-
Formic acid (85%)
Procedure:
Step A: Activation of the Side Chain
-
In a reaction vessel, cool 6.4 g of DMF to -20°C.
-
Slowly add 11.9 g of sulfuryl chloride dropwise to the cooled DMF.
-
Allow the temperature to rise slowly to 0°C. A solid adduct (Vilsmeier reagent) will crystallize out.
-
Stir the mixture vigorously for 1 hour.
-
Add 50 ml of dichloromethane to the solid crystals. This forms the reactive derivative for the acylation step. Keep this mixture cold.
Step B: Silylation of the Cephalosporin Nucleus
-
In a separate vessel, suspend 20.0 g of 7-ACA in 150 ml of dichloromethane.
-
Add 12.24 g of hexamethyldisilazane (HMDS) and reflux the mixture for 2 hours to obtain a clear solution of silylated 7-ACA.
-
Cool the clear solution to 10°C and add 9.4 g of acetamide.
-
Further cool this solution to -55°C.
Step C: Acylation Reaction
-
Cool the activated side-chain mixture from Step A to -55°C.
-
Add the cold silylated 7-ACA solution from Step B to the activated side-chain mixture.
-
Maintain the temperature at approximately -50°C for at least 30 minutes, monitoring the reaction completion by HPLC.
Step D: Isolation and Purification
-
To the reaction mixture, add 80 ml of water and allow the temperature to rise to 25°C. This step hydrolyzes the silyl protecting group.
-
Adjust the pH of the resulting mass to 6.5 using triethylamine.
-
Separate the aqueous layer. Extract the organic layer with deionized water.
-
Combine the aqueous layers and add 40 ml of 85% formic acid at 30°C to precipitate the cefotaxime acid.
-
Filter the precipitate, wash, and dry to obtain the final product.[10]
| Parameter | Cefotaxime Synthesis | Ceftriaxone Synthesis | Reference |
| Cephalosporin Nucleus | 7-ACA | 7-ACT | [1][11] |
| Activating Agent | Acyl Chloride (from SOCl₂) | MAEM (Active Thioester) | [10][11] |
| Base | Triethylamine | Triethylamine | [11] |
| Solvent System | Dichloromethane, Water | Aqueous Acetone | [10] |
| Typical Reaction Temp. | -55°C to 25°C | 0°C to 10°C | [9][10] |
| Typical Yield | ~90-95% (acylation step) | ~89% (crystallized salt) | [10] |
| Final Product Purity | >98% | >98% | [1][12] |
Table 1: Comparison of typical reaction parameters for the synthesis of Cefotaxime and Ceftriaxone.
Part 3: Purification and Analysis
The final stage of the synthesis involves the purification of the cephalosporin antibiotic to meet stringent pharmaceutical standards.
Purification: Crystallization
Crystallization is the primary method for purifying the final cephalosporin product. For cephalosporins that are administered as sodium salts, such as ceftriaxone sodium, the purification involves an anti-solvent crystallization process.
-
Principle : The crude ceftriaxone acid is dissolved in a suitable solvent (e.g., a mixture of water and acetone). A sodium source, such as sodium acetate or sodium-2-ethylhexanoate, is added. The sodium salt, which is less soluble in the mixed solvent system, is then precipitated by the addition of a larger volume of an anti-solvent (e.g., acetone or ethanol).[13][14]
-
Control of Crystal Form : The specific conditions of crystallization—such as solvent ratios, temperature, and rate of anti-solvent addition—are critical as they can influence the crystal form (polymorphism) of the final product. Different crystal forms can have different stability and dissolution properties.[13]
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive analytical technique for assessing the purity of the final cephalosporin product and for monitoring the progress of the synthesis.
-
Methodology : A reversed-phase HPLC (RP-HPLC) method is typically employed. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[12][15][16]
-
Detection : Detection is typically performed using a UV detector at a wavelength where the cephalosporin molecule has strong absorbance, often in the range of 220-270 nm.[15][16]
-
Validation : The HPLC method must be rigorously validated according to ICH guidelines to ensure it is accurate, precise, linear, robust, and specific for the intended analysis.[16]
| Parameter | Typical HPLC Conditions for Ceftriaxone Analysis |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Orthophosphoric Acid (e.g., 65:30:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 - 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Linearity Range | 0.2 - 20 µg/mL |
Table 2: Representative HPLC parameters for the quality control analysis of Ceftriaxone.[11][12]
Conclusion
The use of this compound derivatives as C-7 side-chain precursors is a sophisticated and highly optimized strategy in the synthesis of modern cephalosporins. Understanding the rationale behind each synthetic step—from the stereoselective creation of the aminothiazole side chain to its activation and coupling with the cephalosporin nucleus—is paramount for process optimization and troubleshooting. The protocols and data presented herein serve as a practical guide for professionals in the field, providing a solid foundation for the successful laboratory synthesis and analysis of these vital antibacterial agents. Adherence to these well-established principles ensures the production of high-purity, potent cephalosporin antibiotics essential for combating bacterial infections.
References
(A consolidated list of all cited sources with available links will be provided at the end of the document.)
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- 10. DEVELOPMENT OF CONTINUOUS ANTI-SOLVENT RECRYSTALLIZATION METHOD TO PRODUCE CEFTRIAXONE SODIUM NANO CRYSTALS INJECTION USING CERAMIC FILTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. CN107412167A - The production method of ceftriaxone sodium for injection - Google Patents [patents.google.com]
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Application Notes and Protocols for the Synthesis of 2-Thiazoleacetic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
The 2-thiazoleacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including widely used cephalosporin antibiotics like Cefotiam.[1] Its prevalence is due to the unique physicochemical properties the thiazole ring imparts, influencing biological activity, solubility, and metabolic stability.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its derivatives. We will focus on the robust and highly versatile Hantzsch thiazole synthesis, presenting detailed, field-proven protocols for both two-step and one-pot procedures. The causality behind experimental choices, characterization techniques, and troubleshooting strategies are discussed to ensure reproducible and efficient synthesis.
The Strategic Importance of the Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most reliable and common method for constructing the thiazole ring.[4][5] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[6][7] For the specific synthesis of 2-aminothiazole-4-acetic acid derivatives, the key starting materials are a γ-halo-β-ketoester, such as ethyl 4-chloroacetoacetate, and thiourea.[8][9]
The enduring utility of this method lies in its simplicity, high yields, and the ready availability of diverse starting materials, which allows for the creation of a wide array of substituted thiazoles.[2][6][10]
The Reaction Mechanism
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[6][7][11]
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the halo-ester, displacing the halide leaving group. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate subsequently performs a nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, which results in the formation of the stable, aromatic thiazole ring.
Caption: The mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing the key intermediate, 2-aminothiazole-4-acetic acid. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Standard Two-Step Synthesis
This classic method involves the synthesis and isolation of the ethyl ester intermediate, followed by its hydrolysis to the target carboxylic acid. This approach is highly reliable and allows for the purification of the intermediate if necessary.
Overall Workflow
Caption: Workflow for the two-step synthesis of 2-aminothiazole-4-acetic acid.
Part A: Synthesis of Ethyl 2-aminothiazole-4-acetate
-
Materials & Equipment:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol (approx. 3-4 mL per gram of thiourea).
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq) to the stirred solution at room temperature. The addition is often exothermic, and gentle cooling may be required to maintain a temperature between 20-30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The free base can be obtained by neutralization with a base like sodium bicarbonate before filtration.[6]
-
Part B: Hydrolysis to 2-aminothiazole-4-acetic acid
-
Materials & Equipment:
-
Ethyl 2-aminothiazole-4-acetate
-
Sodium hydroxide (NaOH) solution (e.g., 10-30%)
-
Hydrochloric acid (HCl) for acidification
-
Beaker, magnetic stirrer, pH meter or litmus paper
-
-
Procedure:
-
Suspend the ethyl 2-aminothiazole-4-acetate (1.0 eq) from Part A in water.
-
Slowly add an aqueous solution of NaOH (1.1-1.5 eq) while stirring. The mixture should become a clear solution as the ester hydrolyzes.
-
Stir the reaction at room temperature for 2-6 hours, or until TLC analysis confirms the complete consumption of the ester.
-
Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH reaches the isoelectric point of the amino acid (typically pH 4-5).
-
The target 2-aminothiazole-4-acetic acid will precipitate out of the solution.
-
Collect the white to off-white solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Efficient One-Pot Synthesis
This optimized protocol improves efficiency by avoiding the isolation of the ester intermediate, making it suitable for larger-scale preparations.[9]
-
Materials & Equipment: Same as Protocol 1.
-
Procedure:
-
In a suitable reaction vessel, suspend thiourea (1.0 eq) in water.
-
Slowly add ethyl 4-chloroacetoacetate (1.05 eq) dropwise, maintaining the temperature at 20-25°C. The reaction will become a homogenous solution.[9]
-
Stir the mixture for 2-3 hours at this temperature. Monitor the consumption of thiourea by a suitable method (e.g., HPLC or TLC).[9]
-
Once the cyclization is complete (typically >99.5% conversion), directly add a 30% NaOH solution dropwise to the reaction mixture, again maintaining a temperature of 20-25°C to initiate hydrolysis.[9]
-
After stirring for another 2-4 hours, confirm the completion of hydrolysis.
-
Cool the reaction mixture in an ice bath and carefully adjust the pH to 4-5 with concentrated HCl to precipitate the product.
-
Isolate the product by filtration, wash with cold water, and dry.
-
Data Presentation and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Typical Reaction Outcomes
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) | Reference |
| Solvent | Ethanol, then Water | Water | [9] |
| Overall Yield | 65-75% | 75-85% | [9] |
| Purity (crude) | Generally high | Generally high | |
| Key Advantage | Intermediate isolation | Higher efficiency, less waste | [12] |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For ethyl 2-aminothiazole-4-acetate, expect to see characteristic signals for the thiazole proton (singlet, ~6.5 ppm), the methylene protons of the acetate group (singlet, ~3.6 ppm), and the ethyl ester protons.[2][13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for strong absorptions corresponding to N-H stretching (for the amino group, ~3100-3400 cm⁻¹), C=O stretching of the ester or carboxylic acid (~1670-1730 cm⁻¹), and C=N stretching of the thiazole ring (~1630-1670 cm⁻¹).[2][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2][15]
-
Melting Point (MP): A sharp melting point range is a good indicator of purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Impure starting materials.- Incomplete reaction.- Suboptimal workup/purification. | - Purify reactants (e.g., recrystallize thiourea).- Extend reaction time and monitor by TLC.[11]- Ensure correct pH for precipitation; consider acid-base extraction for purification.[11] |
| Side Product Formation | - Reaction temperature is too high.- Incorrect stoichiometry. | - Lower the reaction temperature to improve selectivity.[11]- Carefully control the addition of reagents. |
| Regioselectivity Issues | - When using N-substituted thioureas, two isomers can form. | - The formation of 2-(N-substituted amino)thiazoles is favored in neutral conditions. Strongly acidic conditions can favor the 3-substituted 2-imino isomer.[11][16] |
Conclusion
The Hantzsch synthesis provides a direct and efficient pathway to this compound derivatives, which are of significant interest in drug discovery and development.[17][18] By following the detailed two-step or the more streamlined one-pot protocol, researchers can reliably produce these valuable building blocks. Careful control of reaction parameters and diligent characterization are paramount to ensuring the synthesis of high-purity material suitable for further applications in medicinal chemistry. The versatility of the Hantzsch reaction continues to make it an indispensable tool for accessing this privileged heterocyclic scaffold.[19]
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2947.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- YouTube. synthesis of thiazoles. (2019).
- Gatrone, R. C., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
- Rajiani, M. H., & Ismail, R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 59-71.
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Organic Chemistry Portal. Thiazole synthesis.
- Liebscher, J., & Mitzner, E. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Synthesis, 1985(04), 414-417.
- International Journal of Pharmaceutical Research and Applications. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
- Malaysian Journal of Chemistry. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- Google Patents. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
- Journal of Medicinal and Chemical Sciences. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
- PubMed Central. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022).
- PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018).
- Technium Science. A review on thiazole based compounds and its pharmacological activities. (2024).
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
- ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- ResearchGate. Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (2021).
- National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024).
- International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016).
- Hamada, N. M. M. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
- ResearchGate. Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid.
- ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025).
- ResearchGate. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2025).
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- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
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- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
Application Notes & Protocols: Leveraging 2-Thiazoleacetic Acid for the Synthesis of Novel Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, necessitating an urgent and innovative response from the scientific community.[1][2] The diminishing efficacy of existing antibiotics, driven by microbial evolution, has created a critical need for new chemical entities with novel mechanisms of action. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the thiazole ring, in particular, has emerged as a "privileged scaffold."[3] This five-membered aromatic ring, containing sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1]
2-Thiazoleacetic acid and its derivatives serve as exceptionally versatile building blocks in this context. Their inherent chemical functionalities—a reactive carboxylic acid group and a biologically active thiazole core—provide a robust platform for generating diverse molecular libraries. Notably, the derivative 2-(2-Amino-1,3-thiazol-4-yl)acetic acid is a critical intermediate in the synthesis of cephalosporin antibiotics such as Cefotiam, underscoring the scaffold's proven value in developing potent antibacterial agents.[4]
This guide provides an in-depth exploration of the application of this compound in antimicrobial synthesis. It offers not just procedural steps but also the underlying scientific rationale, detailed experimental protocols, and a framework for structure-activity relationship (SAR) analysis to empower researchers in their quest for the next generation of antimicrobial drugs.
The Thiazole Scaffold: A Cornerstone in Antimicrobial Chemistry
The thiazole nucleus imparts favorable physicochemical properties to drug candidates. Its amphiphilic nature, possessing both hydrophilic (N-atom) and hydrophobic (S-atom and carbon backbone) characteristics, can facilitate penetration of bacterial cell membranes.[5] This dual character is advantageous for activity against both Gram-positive and Gram-negative bacteria, which have distinct cell envelope structures.[5]
Thiazole derivatives exert their antimicrobial effects through various mechanisms of action, including:
-
Inhibition of Cell Wall Synthesis: Targeting enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is crucial for peptidoglycan synthesis.[1]
-
Disruption of Metabolic Pathways: Acting as competitive inhibitors, for instance, by mimicking substrates in essential vitamin synthesis pathways.[1]
-
Inhibition of Protein and Nucleic Acid Synthesis: Some derivatives have been shown to inhibit enzymes like tryptophanyl-tRNA synthetase or β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis.[1][2]
The strategic modification of the this compound core allows for the fine-tuning of these interactions, enhancing potency and optimizing the pharmacological profile.
Synthetic Pathways and Core Protocols
The synthesis of antimicrobial agents from this compound typically involves two key stages: the formation of the core thiazole ring (if not starting with the acid itself) and the subsequent derivatization of the acetic acid moiety to generate a diverse library of compounds.
Protocol 2.1: Hantzsch Thiazole Synthesis for Substituted this compound Analogs
The Hantzsch synthesis is the most fundamental and widely adopted method for creating the thiazole ring. It involves the cyclization reaction between an α-halocarbonyl compound and a thioamide.[6][7] This protocol outlines a general procedure for synthesizing an ethyl (2-amino-1,3-thiazol-4-yl)acetate derivative, a common precursor.
Scientific Rationale: The reaction mechanism hinges on the nucleophilic sulfur of the thiourea attacking the electrophilic carbon of the α-halo-ester. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Acetic acid is often used as a solvent and a mild catalyst.[8]
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- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 2-aminothiazole-4-acetic acid hydrochloride
An Application Guide for the Laboratory-Scale Synthesis of 2-aminothiazole-4-acetic acid hydrochloride
Introduction: The Significance of a Core Heterocycle
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Among these derivatives, 2-aminothiazole-4-acetic acid stands out as a critical pharmaceutical intermediate.[5] It is a key building block in the synthesis of several semi-synthetic cephalosporin antibiotics, a class of drugs vital in treating bacterial infections.[6][7]
This document provides a detailed, two-step protocol for the for research and development purposes. The synthesis is based on the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring, followed by an acid-catalyzed hydrolysis.[8][9] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Overall Synthetic Pathway and Mechanism
The synthesis proceeds in two distinct stages:
-
Part A: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between thiourea and ethyl 4-chloroacetoacetate. The reaction mechanism begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring of the intermediate, ethyl 2-aminothiazole-4-acetate.[9]
-
Part B: Acid Hydrolysis. The ethyl ester intermediate is subjected to hydrolysis using concentrated hydrochloric acid. This reaction converts the ester functional group into a carboxylic acid, and the basic 2-amino group is protonated, yielding the final product as a stable hydrochloride salt.[10]
Caption: Overall two-step synthetic pathway.
Critical Safety Precautions
A thorough understanding and implementation of safety protocols are paramount for this synthesis. The primary hazards are associated with the starting materials.
-
Thiourea (CAS: 62-56-6): This compound is a suspected carcinogen and may damage fertility or the unborn child.[11] It is toxic if swallowed. All handling must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory. Avoid inhalation of dust.[12][13]
-
Ethyl 4-chloroacetoacetate (CAS: 638-07-3): This is a lachrymator and can cause skin and eye irritation. Handle exclusively in a chemical fume hood with appropriate PPE.
-
Concentrated Hydrochloric Acid (CAS: 7647-01-0): Highly corrosive and causes severe skin burns and eye damage.[14] Use with extreme caution in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.
General Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity |
| Thiourea | 62-56-6 | 76.12 | ≥99% |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | ≥97% |
| Hydrochloric Acid (conc., ~37%) | 7647-01-0 | 36.46 | ACS Reagent Grade |
| Ammonia Solution (28-30%) | 1336-21-6 | 35.04 (as NH₄OH) | ACS Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Vacuum filtration apparatus
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-aminothiazole-4-acetate (Intermediate)
This protocol is adapted from established methods for the Hantzsch condensation.[10]
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend thiourea (40.0 g, 0.525 mol) in 100 mL of deionized water. Stir the suspension for 20 minutes at room temperature.
-
Initial Cooling: Place the flask in an ice-water bath and cool the suspension to 0-3°C with continuous stirring.
-
Controlled Addition: Transfer ethyl 4-chloroacetoacetate (68.5 mL, ~88.8 g, 0.540 mol) to a dropping funnel. Add the ethyl 4-chloroacetoacetate dropwise to the cold thiourea suspension over approximately 2 hours.
-
Causality: The reaction is exothermic. A slow, controlled addition is crucial to maintain the temperature below 3°C, which minimizes the formation of by-products and ensures selective synthesis of the desired thiazole.
-
-
Reaction: After the addition is complete, continue stirring the mixture at 0-3°C for an additional 3 hours to ensure the reaction proceeds to completion. The mixture will appear as a thick, pale slurry.
-
Neutralization and Precipitation: Remove the ice bath. Slowly add aqueous ammonia solution (~28%) dropwise while monitoring the pH. Continue adding until the pH of the mixture reaches 7.0.
-
Causality: The reaction initially forms the hydrochloride salt of the product ester. Neutralization with a base deprotonates the amine, precipitating the free base, ethyl 2-aminothiazole-4-acetate, which is less soluble in water.
-
-
Isolation of Intermediate: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL).
-
Drying: Dry the solid under vacuum to a constant weight. The product is the intermediate, ethyl 2-aminothiazole-4-acetate.[15] The expected yield is typically high for this step.
Part B: Synthesis of 2-aminothiazole-4-acetic acid hydrochloride (Final Product)
This protocol details the acid hydrolysis of the ester intermediate to the final product.[10]
-
Acid Preparation: In a 500 mL round-bottom flask, place concentrated hydrochloric acid (100 mL). Cool the acid to 0-3°C in an ice-water bath with gentle stirring.
-
Suspension: Slowly add the dried ethyl 2-aminothiazole-4-acetate from Part A to the cold concentrated hydrochloric acid.
-
Causality: The dissolution can be exothermic. Pre-cooling the acid and adding the intermediate slowly prevents an uncontrolled temperature rise.
-
-
Initial Stirring: Stir the resulting suspension at 0-3°C for 60 minutes.
-
Hydrolysis Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to 60°C using a heating mantle and maintain this temperature for 6 hours with continuous stirring.
-
Causality: Heating provides the necessary activation energy to drive the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. The extended reaction time ensures complete conversion.
-
-
Crystallization: After 6 hours, turn off the heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath and cool to between -5°C and 0°C to maximize crystallization.
-
Isolation of Final Product: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the final product, 2-aminothiazole-4-acetic acid hydrochloride, under vacuum. The expected yield for this step is approximately 92%.[10] The final product should be a white to off-white crystalline solid.[7][16]
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic peaks for the thiazole ring proton, the methylene protons of the acetic acid group, and exchangeable protons for the amine and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for the N-H stretches of the amine, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction. | Ensure reaction time and temperature are strictly followed. Check purity of starting materials. |
| Loss of product during neutralization. | Add base slowly and monitor pH carefully to avoid overshooting pH 7. Ensure adequate cooling during filtration. | |
| Oily Product in Part A | Impurities or incomplete reaction. | Ensure temperature control was maintained. The product may need to be recrystallized from a suitable solvent like ethanol/water. |
| Low Yield in Part B | Incomplete hydrolysis. | Confirm reaction was heated at 60°C for the full 6 hours. Ensure concentrated HCl was used. |
| Product is too soluble. | Ensure final crystallization temperature is below 0°C. Minimize the amount of water used for washing. | |
| Colored Final Product | Impurities from starting materials or side reactions. | Consider recrystallizing the final product. Ensure starting materials are of high purity. |
References
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Eureka | Patsnap.
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (n.d.). Google Patents.
- pseudothiohydantoin. (n.d.). Organic Syntheses Procedure.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
- HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health.
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2014). ResearchGate.
- Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
- Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
- Safety Data Sheet: thiourea. (n.d.). Chemos GmbH&Co.KG.
- Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2015). ResearchGate.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). ResearchGate.
- Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). ResearchGate.
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS One.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem.
- Reaction product of monosubstituted thiourea with chloroacetylchloride... (n.d.). ResearchGate.
- 2-aminothiazole-4-ethyl formate preparation method. (n.d.). Google Patents.
- one-pot three-component condensation reaction of aldehyde, ethyl... (n.d.). ResearchGate.
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. nj.gov [nj.gov]
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- 13. carlroth.com:443 [carlroth.com:443]
- 14. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 16. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
Topic: Analytical Methods for the Quantification of 2-Thiazoleacetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Thiazoleacetic Acid
This compound is a heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry and drug development. Its presence in active pharmaceutical ingredients (APIs), metabolites, or process-related impurities necessitates robust and reliable analytical methods for its precise quantification. Accurate measurement is paramount for pharmacokinetic studies, manufacturing process control, impurity profiling, and ensuring the safety and efficacy of final drug products.
This guide provides a detailed exploration of the principal analytical techniques for quantifying this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to select, develop, and validate the optimal method for their specific analytical challenge. We will delve into High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting detailed protocols and the rationale underpinning each step.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for routine analysis due to its robustness, cost-effectiveness, and widespread availability. The method is ideal for quantifying this compound in relatively clean sample matrices, such as in-process control samples or dissolution studies.
Principle of the Method: This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. This compound, being a moderately polar compound with a UV-absorbing aromatic thiazole ring, is well-suited for reverse-phase chromatography with UV detection[1]. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.
Experimental Protocol: HPLC-UV Analysis
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards across the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the established calibration range. If the matrix is complex (e.g., biological fluids), refer to the Sample Preparation Strategies section below.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for moderately polar aromatic compounds[1]. |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio provides adequate retention. Phosphoric acid maintains a low pH to keep the analyte in its non-ionized form, improving peak shape[2]. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A standard volume to minimize band broadening while ensuring sufficient analyte is loaded onto the column. |
| Detection | UV at 254 nm | The thiazole ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
4. Data Analysis and Quantification:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the series of working standards to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.995 is required.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.
Workflow for HPLC-UV Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, particularly for quantification in complex biological matrices like plasma or urine, LC-MS/MS is the definitive method. Its ability to selectively monitor a specific parent-to-fragment ion transition minimizes matrix interference, enabling low limits of quantification (LOQ).
Principle of the Method: After chromatographic separation via HPLC, the analyte is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole, an ion corresponding to the mass of this compound (the parent ion) is selected. This ion is then fragmented in a collision cell, and a specific, stable fragment ion (the product ion) is monitored by the second quadrupole. This highly specific detection method, known as Multiple Reaction Monitoring (MRM), provides exceptional signal-to-noise ratios[3].
Experimental Protocol: LC-MS/MS Analysis
1. Reagents and Materials:
-
In addition to HPLC reagents: LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
An isotopically labeled internal standard (IS), such as this compound-d2, is highly recommended for optimal accuracy.
2. Sample Preparation (using Solid-Phase Extraction):
-
This protocol is optimized for plasma samples. Refer to the Sample Preparation Strategies section for alternatives.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.
-
Load: Mix 200 µL of plasma with 20 µL of IS solution and 500 µL of 2% formic acid in water. Load the mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase[4].
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is used for faster analysis and reduced solvent consumption, common in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive mode ESI[3]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient elution effectively separates the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode will protonate the molecule. |
| MRM Transitions | Analyte: m/z 144.0 → 98.0 (Proposed) IS: m/z 146.0 → 100.0 (Proposed) | Parent ion [M+H]⁺ is selected and fragmented. The transition to a stable fragment is monitored for quantification[3]. |
| Collision Energy | To be optimized for the specific instrument | This voltage determines the degree of fragmentation and must be tuned to maximize the product ion signal. |
4. Data Analysis and Quantification:
-
Data is processed using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration.
-
The concentration in unknown samples is calculated from their measured peak area ratios using the calibration curve.
Workflow for LC-MS/MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high chromatographic resolution. However, for polar, non-volatile compounds like this compound, direct analysis is not feasible. A chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative.
Principle of the Method: The carboxylic acid group of this compound is chemically modified, typically through silylation, to replace the acidic proton with a non-polar group (e.g., trimethylsilyl, TMS). This reaction increases the analyte's volatility, allowing it to be analyzed by GC. The derivatized compound is then separated in the GC column and detected by the mass spectrometer, which provides both quantitative data and structural confirmation. Silylation is a well-established technique for the GC analysis of organic acids[5].
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Pyridine, Ethyl Acetate (anhydrous)
-
Internal Standard (e.g., a structurally similar acid like Phenylacetic acid)
2. Sample Preparation and Derivatization:
-
For non-aqueous samples, dissolve a known amount in a vial. For aqueous or biological samples, perform an extraction first (e.g., LLE as described in the next section).
-
Evaporate the sample or extract to complete dryness. The absence of water is critical for successful derivatization.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Injection Mode | Splitless, 1 µL injection volume | Splitless injection is used to transfer the maximum amount of analyte to the column, which is necessary for trace analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min | A temperature gradient is used to separate compounds based on their boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, producing reproducible fragmentation patterns for library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | For quantification, monitor 2-3 characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. |
4. Data Analysis and Quantification:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
Generate a calibration curve by derivatizing and analyzing standards.
-
Quantify the analyte in samples using the calibration curve.
Workflow for GC-MS Analysis with Derivatization
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is critical to remove interfering components like proteins and phospholipids, which can suppress analyte signal and damage analytical columns[6][7]. The choice of technique depends on the matrix, the required level of cleanliness, and the desired analyte concentration.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile)[8]. | Fast, simple, and inexpensive. | Non-selective; leaves many small molecule interferences and salts in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids (e.g., aqueous sample and an organic solvent) based on its solubility. The pH of the aqueous phase can be adjusted to control ionization and improve extraction efficiency[7]. | Provides a cleaner extract than PPT. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then selectively washed and eluted[7]. | Provides the cleanest extracts, allows for analyte concentration, and is highly selective. | More expensive and requires method development to optimize sorbent, wash, and elution steps. |
General Sample Preparation Workflow (LLE Example)
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to prove it is fit for its intended purpose[9]. Validation demonstrates the method's performance characteristics. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, are summarized below[9][10].
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity: The ability to produce test results that are directly proportional to the analyte concentration within a given range[10].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples and expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10].
Summary of Typical Performance Characteristics
The following table provides a comparative summary of expected performance for the described methods. These values are illustrative and must be experimentally determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | Very High | High |
| Typical LOQ | ~0.5 - 1.0 µg/mL | ~0.1 - 5.0 ng/mL[3] | ~10 - 50 ng/mL |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 1000 ng/mL[11] | 50 - 2000 ng/mL |
| Precision (%RSD) | < 2% | < 10%[12] | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110%[12] | 85 - 115% |
| Primary Application | Purity, Assay, In-Process Control | Bioanalysis, Trace Impurities | Volatile profiling (after derivatization) |
References
- SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column.
- LabRulez GCMS. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples.
- PharmTech. (n.d.). Analytical Methods Validation.
- G. S. S. G. P. (2014). Analytical method validation: A brief review. Journal of Global Pharma Technology.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Al-Salami, H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Talanta.
- Kumar, P. P., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences Review and Research.
- Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods for 2-Butoxyethanol.
- Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Yu, J. C., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology.
- Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- National Association of Testing Authorities, Australia. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- P, S., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography.
- Jones, K., & Scurrell, J. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. BP Amoco Chemicals Ltd.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 2-Acetylthiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. fda.gov [fda.gov]
- 10. wjarr.com [wjarr.com]
- 11. wjgnet.com [wjgnet.com]
- 12. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Thiazoleacetic Acid in the Development of Next-Generation Pesticides
This guide provides researchers, chemists, and plant scientists with a comprehensive technical overview of the application of 2-thiazoleacetic acid and its derivatives in modern pesticide development. Moving beyond a simple recitation of facts, we delve into the causality behind synthetic strategies, the logic of bioassay design, and the structure-activity relationships that drive the discovery of potent, next-generation fungicides and insecticides.
The Thiazole Scaffold: A Privileged Structure in Agrochemicals
The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a cornerstone in the design of biologically active molecules.[1][2] Its prevalence in commercial agrochemicals, such as the fungicides Thiabendazole, Thifluzamide, and Ethaboxam, and the insecticide Clothianidin, underscores its importance.[3][4][5] The thiazole ring offers a unique combination of chemical stability, low toxicity, and multiple sites for structural modification, making it an ideal scaffold for creating diverse chemical libraries with a wide range of biological activities.[2]
This compound, in particular, serves as a versatile and crucial building block.[6][7] The carboxylic acid functional group provides a convenient handle for synthetic chemists to introduce a variety of side chains and moieties through well-established reactions like amide coupling, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile.[7]
Dominant Mechanism of Action: Fungal Ergosterol Biosynthesis
Many thiazole-based fungicides function as azole antifungals, a class of compounds that targets the integrity of the fungal cell membrane.[3] They act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The disruption of its synthesis leads to the accumulation of toxic sterol intermediates and altered membrane permeability, ultimately causing fungal cell death.[3]
Caption: Mechanism of action for azole fungicides targeting ergosterol biosynthesis.
While this is a primary mechanism, other modes of action for thiazole derivatives have been identified, including the induction of Systemic Acquired Resistance (SAR) in plants and the inhibition of other crucial enzymes like chitin synthase, highlighting the scaffold's versatility.[8][9]
Core Protocol: Synthesis of a this compound Amide Library
The generation of a chemical library with diverse functional groups is a cornerstone of pesticide discovery. Amide coupling is a robust and widely used method to derivatize the carboxylic acid moiety of this compound. The following protocol details a standard procedure using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), a combination chosen for its high efficiency and mild reaction conditions that minimize side reactions and racemization.
Caption: General workflow for the synthesis of this compound amide derivatives.
Protocol 2.1: EDCI/HOBt Amide Coupling
Objective: To synthesize a novel amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Desired amine (e.g., substituted aniline) (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Activation: Add EDCI (1.1 eq) to the cooled solution. Stir the mixture at 0°C for 30 minutes. The formation of an activated HOBt ester is the key to this step, creating a better leaving group than the hydroxyl of the parent carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[10]
Application in Fungicide Development
The true power of the this compound scaffold is realized through systematic derivatization and biological screening to establish a Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing the fungicidal potency of lead compounds. By synthesizing a series of analogs and comparing their biological activity, researchers can identify which molecular features are essential for efficacy. For example, studies on cyclohexylsulfonamides derived from thiazole carboxylic acids have demonstrated that specific substitutions on the thiazole ring can dramatically impact fungicidal activity against pathogens like Botrytis cinerea.[10]
| Compound ID | R Group on Thiazole Ring | Pathogen | EC₅₀ (µg/mL)[10] |
| III-19 | 4-chlorophenyl | Botrytis cinerea (KZ-9) | 1.99 |
| III-21 | 2,4-dichlorophenyl | Botrytis cinerea (CY-09) | 2.33 |
| III-27 | 4-fluorophenyl | Botrytis cinerea (KZ-9) | 2.04 |
| Boscalid | (Reference Fungicide) | Botrytis cinerea (KZ-9) | 1.72 |
| Procymidone | (Reference Fungicide) | Botrytis cinerea (KZ-9) | 1.79 |
EC₅₀ (Median Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.
This data illustrates that halogenated phenyl groups at the 4-position of the thiazole ring can confer potent fungicidal activity, often comparable to commercial standards like Boscalid.[10] Such quantitative data is essential for guiding the next round of molecular design.
Bioassay Protocols for Fungicidal Screening
A tiered screening approach is employed to efficiently identify promising candidates. It begins with high-throughput in vitro assays and progresses to more complex and resource-intensive in vivo testing on host plants.
Caption: A tiered workflow for screening novel fungicidal compounds.
Objective: To determine the EC₅₀ value of a test compound against a target fungal pathogen. This protocol is based on the poison plate method.[10]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stock culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile Petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
-
Positive control (commercial fungicide, e.g., Thifluzamide)
-
Solvent control (DMSO)
-
Negative control (no treatment)
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare plates for the positive, solvent, and negative controls. Mix thoroughly by swirling and pour into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate with the mycelium facing down.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at a suitable temperature for the specific fungus (e.g., 22-25°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has almost reached the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.
-
EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and use probit analysis to determine the EC₅₀ value.
Objective: To evaluate the ability of a test compound to protect a host plant from fungal infection.[10]
Materials:
-
Tomato plants at the 3-4 true leaf stage
-
Test compounds formulated as an aqueous suspension (e.g., with Tween-20 as a surfactant)
-
Spore suspension of the pathogen (e.g., Botrytis cinerea)
-
Handheld sprayer
-
Humid chamber or greenhouse with controlled environment
Procedure:
-
Compound Application: Prepare solutions of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL). Spray the tomato leaves evenly with the test solutions until runoff. Also include positive and negative (water/surfactant) control groups.
-
Drying: Allow the treated plants to air-dry for 24 hours in a greenhouse. This allows for potential absorption and translocation of the compound.
-
Inoculation: After 24 hours, spray the plants with a calibrated spore suspension of the pathogen. The rationale for waiting 24 hours is to test the compound's protective, rather than curative, action.
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at an optimal temperature for disease development (e.g., 20-22°C) for 3-5 days.
-
Disease Assessment: Evaluate the disease severity on each leaf by estimating the percentage of leaf area covered by lesions.
-
Efficacy Calculation: Calculate the protective efficacy using the formula: Protective Efficacy (%) = [(dsc - dst) / dsc] × 100 Where dsc is the average disease severity in the control group and dst is the average disease severity in the treated group.
Expanding Horizons: Thiazoles in Insecticide Development
The versatility of the thiazole scaffold extends beyond fungicides. It is a key component in the neonicotinoid class of insecticides, such as thiamethoxam and clothianidin.[5] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation, paralysis, and death. While the specific synthetic precursors may differ from this compound, the underlying principle of using the thiazole ring as a central, modifiable scaffold remains the same. The development of thiazole-based insecticides involves different bioassays, such as contact and feeding assays on target pests like aphids or leafhoppers, and SAR studies focus on optimizing binding to the insect nAChR while minimizing affinity for the vertebrate receptor to ensure selectivity.[11]
Conclusion
This compound is a powerful and versatile platform for the development of novel pesticides. Its favorable chemical properties and convenient functional handle allow for the creation of vast and diverse chemical libraries. Through a systematic approach involving rational design, robust synthetic protocols, and a tiered bioassay pipeline, researchers can effectively probe structure-activity relationships to identify and optimize lead compounds. The continued exploration of derivatives built upon this scaffold promises to deliver new agrochemicals with improved efficacy, novel modes of action, and enhanced safety profiles to address the ongoing challenges in global crop protection.
References
- Thiazole antifungals | Research Starters - EBSCO. (n.d.).
- 2-amino-4-thiazole acetic acid - Quinoline. (n.d.).
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (2021, August 19).
- Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC - NIH. (n.d.).
- Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed. (n.d.).
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Publishing. (2018, November 26).
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- Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. (n.d.).
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- Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed. (n.d.).
- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed. (2020, September 20).
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - NIH. (n.d.).
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Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives
Introduction: The Significance of Thiazoles and the Advent of Microwave Synthesis
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. This scaffold is present in a wide array of pharmacologically active compounds, including antimicrobial drugs like sulfathiazole, the antiretroviral agent Ritonavir, and the antineoplastic drug Tiazofurin[1]. The diverse biological activities associated with thiazole derivatives, such as anticancer, antibacterial, antifungal, and anti-inflammatory properties, continue to drive research into novel and efficient synthetic methodologies[2][3][4].
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields[5]. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[6][7][8][9] Microwave irradiation directly heats the reactants and solvents, leading to rapid and uniform temperature distribution throughout the reaction mixture.[7] This localized heating minimizes hot spots, reduces the risk of thermal degradation of sensitive molecules, and dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[7][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of thiazole derivatives. We will delve into the mechanistic underpinnings of this technology, provide detailed, field-proven protocols for key synthetic routes, and offer insights into the characterization of the resulting compounds.
The Engine of Acceleration: Understanding Microwave-Assisted Reaction Enhancement
The remarkable rate enhancements observed in microwave-assisted synthesis stem from the unique interaction of microwave radiation with polar molecules. Unlike conventional heating, which relies on conduction and convection, microwave energy is transferred directly to polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular motion and resulting friction generate heat volumetrically and efficiently.[7] For the synthesis of thiazoles, which often involves polar intermediates and transition states, this targeted heating is particularly advantageous. It can lead to selective activation of polar reagents and intermediates, favoring the desired reaction pathway and minimizing side reactions.[10]
The benefits of this approach are manifold and align with the principles of green chemistry:
-
Reaction Rate Acceleration: Dramatically shorter reaction times increase throughput and productivity.[6][9]
-
Higher Yields and Purity: Reduced side product formation simplifies purification and improves overall efficiency.[9]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.[6][9]
-
Solvent Reduction: The efficiency of microwave heating can enable the use of smaller solvent volumes or even solvent-free conditions.[6][8]
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of thiazole derivatives, from reactant preparation to final product characterization.
Caption: Generalized workflow for microwave-assisted thiazole synthesis.
Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[11] Microwave irradiation significantly accelerates this condensation reaction.[5][12]
Reaction Mechanism Overview
The reaction proceeds through an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Caption: Simplified Hantzsch thiazole synthesis mechanism.
Materials and Reagents
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Substituted thiourea (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Step-by-Step Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine the substituted α-bromoacetophenone (1.0 mmol) and the substituted thiourea (1.2 mmol).
-
Solvent Addition: Add ethanol (3 mL) and a magnetic stir bar to the vessel.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at a constant temperature of 100°C for 10-15 minutes.[13] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Product Isolation: Pour the reaction mixture into cold water. The solid product will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Drying: Dry the solid product in a vacuum oven.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.[12]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.[3][14][15]
Data Summary: Hantzsch Synthesis
| Entry | α-Haloketone | Thiourea | Time (min) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | 10 | 89 | [13] |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | 30 | 95 | [5][16] |
| 3 | Substituted phenacyl bromide | Thiosemicarbazide | 0.5-0.83 | High | [17] |
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts.[1] Microwave assistance further enhances the appeal of MCRs for thiazole synthesis.[17][18]
Reaction Overview
This protocol describes the one-pot synthesis of 2-aminothiazole derivatives from an aromatic ketone, N-bromosuccinimide (NBS), and thiourea in an aqueous medium.[18]
Caption: One-pot, three-component synthesis of 2-aminothiazoles.
Materials and Reagents
-
Substituted acetophenone (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Thiourea (5 mmol)
-
Polyethylene glycol (PEG)-400 (as a green reaction medium)
-
Water
-
Microwave reaction vessel (20 mL) with a magnetic stir bar
-
Microwave synthesizer
Step-by-Step Protocol
-
Reactant Mixture: In a 20 mL microwave reaction vessel, thoroughly mix the substituted acetophenone (5 mmol), thiourea (5 mmol), and NBS (5.5 mmol).
-
Solvent Addition: Add a mixture of PEG-400 and water to the vessel and include a magnetic stir bar.
-
Microwave Irradiation: Place the sealed vessel in the microwave synthesizer and irradiate at 300 W, maintaining a temperature of 80-85°C for 28-32 minutes.[18] Monitor the reaction by TLC.
-
Cooling: Once the reaction is complete, allow the vessel to cool to ambient temperature.
-
Product Isolation: Pour the reaction mixture into crushed ice. The solid product will precipitate.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product in a desiccator or vacuum oven.
-
Characterization: Characterize the final product using appropriate spectroscopic methods (1H NMR, 13C NMR, IR, and MS) to confirm its structure and purity.[1][14]
Data Summary: One-Pot Synthesis
| Entry | Ketone | Reagents | Time (min) | Yield (%) | Reference |
| 1 | Acetophenones | NBS, Thioureas | 28-32 | 84-89 | [18] |
| 2 | Maleic anhydride | Thiosemicarbazide, Hydrazonoyl halides | 4-8 | High | [1] |
| 3 | 2-hydroxy naphthaldehyde | Thiosemicarbazide, Substituted phenacyl bromide | 0.5-0.83 | High | [17] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reactions can be conveniently monitored by thin-layer chromatography. The successful synthesis of the target thiazole derivatives is confirmed through a suite of standard analytical techniques:
-
1H and 13C NMR Spectroscopy: Provides detailed information about the molecular structure, including the characteristic chemical shifts of protons and carbons in the thiazole ring.[5][14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the final product and the disappearance of starting material functionalities.[1][3]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.[14][15]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized thiazole derivatives.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols detailed in these application notes provide a solid foundation for researchers to explore this powerful technology. The ability to dramatically reduce reaction times and improve yields makes MAOS an invaluable tool in the quest for novel thiazole-based therapeutic agents.
References
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- Rasayan Journal of Chemistry. (n.d.). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & El-Kerdawy, A. M. (2022). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 27(6), 1888. [Link]
- Wiley Online Library. (n.d.).
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]
- Singh, D., & Singh, D. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 479-484. [Link]
- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
- Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1205-1214. [Link]
- Rajalakshmi, R., Chinnaraja, D., & Elakkiya, T. (2019). MICROWAVE ASSISTED ONE POT SYNTHESIS OF HYDRAZINYL THIAZOLE DERIVATIVES UNDER SOLVENT AND CATALYST FREE CONDITION.
- Singh, D., & Singh, D. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 479-484. [Link]
- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
- Kamila, S., et al. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ChemInform, 43(31). [Link]
- Sharma, P., et al. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability, 1(1), 1-1. [Link]
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- Afroz, M., & Shiva Kumar, G. (2023). Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Asian Journal of Chemistry, 35, 705-711. [Link]
- ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
- Yildirim, S., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE, 18(8), e0289893. [Link]
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Application Note & Protocol: 2-Thiazoleacetic Acid Modified Electrodes for the Electrochemical Detection of Heavy Metal Ions
This document provides a comprehensive guide to the fabrication, characterization, and application of electrodes modified with 2-Thiazoleacetic acid for the sensitive and selective detection of heavy metal ions. The protocols are designed for researchers in environmental science, analytical chemistry, and materials science.
Introduction: The Imperative for Sensitive Metal Ion Detection
Heavy metal contamination of water resources is a critical global issue, posing significant threats to environmental and human health due to the toxicity and bioaccumulative nature of elements like lead (Pb), cadmium (Cd), and copper (Cu).[1][2] Consequently, the development of rapid, cost-effective, and highly sensitive analytical methods for monitoring these contaminants is of paramount importance.[3] Electrochemical sensors, particularly those based on chemically modified electrodes, offer a powerful platform for this purpose, providing excellent sensitivity, portability, and the potential for real-time analysis.[4][5]
The key to a high-performance electrochemical sensor lies in the design of the electrode surface. The modifier must selectively capture and preconcentrate the target analyte from the sample matrix. Thiazole and its derivatives have emerged as exceptional candidates for this role.[6] The thiazole heterocycle, containing both sulfur and nitrogen atoms, along with the carboxylic acid group of this compound, creates a multidentate chelating site. This structure forms stable complexes with a variety of divalent heavy metal ions, effectively sequestering them onto the electrode surface for subsequent electrochemical analysis.[7][8] This guide details a robust protocol for leveraging these properties to create a high-performance sensor for heavy metal ions.
Principle of Operation: Chelation and Voltammetric Interrogation
The sensor's function is a two-part process: chemical capture followed by electrochemical quantification.
-
Chelation & Preconcentration: The this compound layer, immobilized on a conductive substrate like a Glassy Carbon Electrode (GCE), acts as the recognition element. The nitrogen and sulfur atoms of the thiazole ring, combined with the oxygen atoms of the carboxyl group, form a coordination complex with target metal ions (e.g., Pb²⁺, Cd²⁺) present in the sample solution. This step effectively transfers the ions from the bulk solution to the electrode-solution interface, dramatically increasing the local concentration.
-
Electrochemical Detection: Square Wave Anodic Stripping Voltammetry (SWASV) is the technique of choice for quantification due to its superior sensitivity and resolution.[9][10] The process involves two key steps:
-
Deposition Step: A negative potential is applied to the electrode. This reduces the captured metal ions (e.g., Pb²⁺) to their metallic state (Pb⁰), depositing them onto the electrode surface.
-
Stripping Step: The potential is rapidly scanned in the positive (anodic) direction. At a characteristic potential for each metal, the deposited metal is "stripped" from the electrode by being re-oxidized (e.g., Pb⁰ → Pb²⁺ + 2e⁻). This oxidation event generates a sharp current peak. The height of this peak is directly proportional to the amount of metal deposited, and thus to its concentration in the original sample.[2]
-
The workflow and underlying mechanism are illustrated below.
Overall Experimental Workflow
The entire process, from a clean electrode to a final concentration measurement, follows a systematic and verifiable sequence.
Figure 2: Mechanism of metal ion detection via chelation, deposition, and stripping.
Data Analysis and Performance
6.1 Calibration and Quantification
-
Record SWASV voltammograms for a series of standard solutions with increasing concentrations of Pb²⁺ and Cd²⁺.
-
Measure the baseline-corrected peak height for each metal at each concentration.
-
Plot the peak current (Iₚ) versus concentration (C). The plot should be linear in the working concentration range.
-
Perform a linear regression to obtain the calibration equation (y = mx + b) for each metal.
-
The concentration of an unknown sample can be determined by measuring its peak current and calculating the concentration using the calibration equation.
-
The Limit of Detection (LOD) can be calculated using the formula LOD = 3 * (SD/m), where SD is the standard deviation of the blank signal and 'm' is the slope of the calibration curve.
6.2 Typical Performance Characteristics
The performance of chemically modified electrodes can vary, but a well-prepared pTAA/GCE is expected to achieve the following characteristics for lead and cadmium detection.
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Source |
| Typical Potential | ~ -0.6 V vs. Ag/AgCl | ~ -0.8 V vs. Ag/AgCl | [9] |
| Linear Range | 0.5 - 100 µg/L (ppb) | 0.5 - 100 µg/L (ppb) | [11] |
| Limit of Detection (LOD) | < 1 µg/L (ppb) | < 1 µg/L (ppb) | [11] |
| Sensitivity | 0.5 - 2.0 nA/ppb | 0.6 - 2.5 nA/ppb | [11] |
| Reproducibility (RSD) | < 5% (for n=10) | < 5% (for n=10) | N/A |
Note: Values are representative and based on similar systems reported in the literature. Actual performance must be validated experimentally. [9][11]
Conclusion
The modification of electrode surfaces with this compound provides a reliable and highly effective strategy for the electrochemical detection of heavy metal ions. The inherent chelating ability of the thiazole moiety, combined with the high sensitivity of SWASV, results in a sensor with low detection limits, good selectivity, and operational simplicity. This method stands as a valuable tool for environmental monitoring and quality control applications, offering a compelling alternative to more complex and costly analytical techniques.
References
- Ensafi, A. A., Ghiaci, M., & Arshadi, M. (2019). Voltammetric determination of cadmium(II), lead(II) and copper(II) with a glassy carbon electrode modified with silver nanoparticles deposited on poly(1,8-diaminonaphthalene). Mikrochimica Acta, 186(7), 440. [Link]
- Pratiwi, N., Azis, M., Setyorini, D., & Rahayu, R. (2022). Anodic Stripping Voltammetry for Simultaneous Determination of Lead and Cadmium using Bismuth-based Electrodes. Analytical and Bioanalytical Electrochemistry, 14(3), 331-347. [Link]
- Babu, R. S., Prabu, H. G., & Anbazhagan, V. (2021). Simultaneous Quantitation of Lead and Cadmium on an EDTA-Reduced Graphene Oxide-Modified Glassy Carbon Electrode. ACS Omega, 6(3), 2200–2212. [Link]
- Alhamami, M. A. M., & Al-Hada, N. M. (2024). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. Critical Reviews in Analytical Chemistry, 54(8), 2689-2713. [Link]
- Justine, E., & Tria, J. (2022). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Chemosensors, 10(11), 456. [Link]
- Khan, M., & Khan, M. (2015). Detection of Lead and Cadmium Ions by Voltammetry using Antimony Impregnated Activated Carbon. Revista de Chimie, 66(4), 502-506. [Link]
- Muthumareeswaran, M. R., & Rajagopal, G. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27357–27368. [Link]
- Mendes, R. F., & Tomé, A. C. (2021). Improving the sensing ability of thiazolothiazole derivatives towards metal ions. Dyes and Pigments, 188, 109183. [Link]
- Xue, H., Tao, X., & Zhang, W. (2012). Electrochemical synthesis and characterization of a novel thiazole-based copolymer and its application in biosensor. Synthetic Metals, 162(11-12), 999-1005. [Link]
- Alhamami, M. A. M., Al-Hada, N. M., & Al-Ghamdi, M. S. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. Critical Reviews in Analytical Chemistry. [Link]
- Avesis. (2020). Thiazole-substituted non-symmetrical metallophthalocyanines: synthesis, characterization, electrochemical and heavy metal ion sensing properties. New Journal of Chemistry, 44(14), 5201-5210. [Link]
- Radi, A., & Temsamani, K. R. (2014). Electrochemical Sensor of Heavy Metals Based on Chelating Compounds. Journal of Environmental & Analytical Toxicology, 4(3). [Link]
- Wang, Z., & Liu, J. (2023).
- Alhamami, M. A. M., Al-Hada, N. M., & Al-Ghamdi, M. S. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions.
- Li, Y., & Wang, Y. (2023). Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. Molecules, 28(15), 5786. [Link]
- Zhang, Y., & Li, H. (2023). Highly electroactive thiazolium [5,4-d]thiazol-2,5-dicarboxylic acid-silver electrochemiluminescent metal-organic frameworks: synthesis, properties and application in glutathione detection. Analytica Chimica Acta, 1240, 340763. [Link]
- Sarac, A. S., & Tanyeli, C. (2003). Electrochemical polymerization of 2-aminothiazole. Polymer, 44(25), 747-753. [Link]
- El Mhammedi, M. A., & Achak, M. (2017). Electrochemical Detection of Lead Ions by 2-Benzimidazolethiol-modified Carbon Paste Electrode Prepared by Inset Modification. International Journal of Electrochemical Science, 12, 1162-1174. [Link]
- Tan, W. C. (2018). TIN NANOPARTICLES MODIFIED ELECTRODE FOR SIMULTANEOUS DETECTION OF CADMIUM (Cd) AND LEAD (Pb) IONS. EPrints USM. [Link]
- He, X., & Li, Y. (2020). Sensitive electrochemical sensor based on poly(l-glutamic acid)/graphene oxide composite material for simultaneous detection of heavy metal ions. Analytical Methods, 12(35), 4356-4363. [Link]
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Application Notes and Protocols for the Large-Scale Production of 2-(2-Amino-1,3-thiazol-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of a Key Building Block
2-(2-Amino-1,3-thiazol-4-yl)acetic acid is a pivotal chemical intermediate, recognized for its indispensable role in the synthesis of numerous third-generation cephalosporin antibiotics.[1][2] These advanced antibacterial agents, which include Cefditoren Pivoxil, are crucial in modern medicine for treating a wide range of bacterial infections.[3][4] The aminothiazole acetic acid moiety forms the C-7 side chain of the cephem nucleus, a structural feature that is critical for the drug's broad-spectrum bactericidal activity.[4]
Given its importance, the development of efficient, scalable, and economically viable production methods for this compound is a primary concern for the pharmaceutical manufacturing sector. This guide provides a comprehensive overview of established large-scale synthesis strategies, focusing on the underlying chemical principles, process optimization, and practical, field-proven protocols. We will delve into the causality behind experimental choices to provide a self-validating framework for researchers and process chemists.
Chapter 1: A Comparative Analysis of Industrial Synthetic Strategies
The most prevalent and industrially adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[5][6] This classic condensation reaction between an α-halocarbonyl compound and a thioamide (thiourea, in this case) has been refined for large-scale applications. Two primary pathways have emerged, differentiated by the choice of the four-carbon α-halocarbonyl starting material.
-
Route A: The Acyl Chloride Pathway. This route utilizes 4-chloroacetoacetyl chloride, reacting it directly with thiourea.[7] It offers a more direct synthesis to the target acid hydrochloride. However, it involves a highly reactive acyl chloride and often requires chlorinated solvents, which carry significant environmental and handling considerations.
-
Route B: The Ester Hydrolysis Pathway. This widely used method starts with ethyl 4-chloroacetoacetate.[8] The initial Hantzsch reaction yields the ethyl ester of the target molecule, which is subsequently hydrolyzed to the final carboxylic acid. This pathway is often favored in industrial settings due to its use of less hazardous starting materials and the ability to use water as the primary reaction solvent, aligning with green chemistry principles.[8][9]
Comparative Summary of Synthetic Routes
| Feature | Route A: Acyl Chloride Pathway | Route B: Ester Hydrolysis Pathway |
| Key Starting Materials | Thiourea, 4-chloroacetoacetyl chloride | Thiourea, Ethyl 4-chloroacetoacetate |
| Primary Solvent | Chlorohydrocarbons (e.g., Methylene Chloride), Water[7] | Water, Concentrated HCl[8] |
| Key Steps | One-pot cyclocondensation | 1. Cyclocondensation to form ester intermediate. 2. Acid-catalyzed hydrolysis. |
| Advantages | More direct, fewer discrete steps. | High yield (reported up to 92%), environmentally safer solvent, readily available and less hazardous starting materials.[8] |
| Disadvantages | Use of highly reactive and moisture-sensitive acyl chloride, reliance on chlorinated solvents. | Two-step process requiring intermediate isolation. |
Logical Workflow of Competing Synthesis Pathways
Caption: High-level comparison of the two primary industrial synthesis routes.
Chapter 2: Detailed Protocol for the Ester Hydrolysis Pathway
This chapter details the more prevalent and environmentally benign Ester Hydrolysis Pathway (Route B). Its robustness, high yield, and safer operational parameters make it the recommended choice for large-scale production.[8]
Principle of the Method
The synthesis is a two-stage process:
-
Cyclocondensation: Thiourea acts as a dinucleophile. The thioamide sulfur attacks the electrophilic carbon bearing the chlorine atom of ethyl 4-chloroacetoacetate, while the nitrogen attacks the ketone carbonyl. This is followed by dehydration to form the stable, aromatic 2-aminothiazole ring structure. The reaction is performed in an aqueous medium.
-
Ester Hydrolysis: The isolated ethyl ester intermediate is treated with concentrated hydrochloric acid. The acid protonates the ester carbonyl, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the ethyl group and formation of the final carboxylic acid, which precipitates as its hydrochloride salt.
Materials and Equipment
| Material | Grade | Supplier Example |
| Thiourea (CH₄N₂S) | >99% Industrial Grade | Major Chemical Supplier |
| Ethyl 4-chloroacetoacetate (C₆H₉ClO₃) | >98% Industrial Grade | Major Chemical Supplier |
| Concentrated Hydrochloric Acid (HCl) | 37% (w/w) | Major Chemical Supplier |
| Ammonia (NH₃), aqueous solution | 25-30% (w/w) | Major Chemical Supplier |
| Deionized Water | USP Grade | In-house generation |
Major Equipment:
-
Glass-lined or stainless steel (316L) jacketed reactor with temperature control (heating/cooling), overhead stirrer, and reflux condenser.
-
Addition funnel or dosing pump for controlled liquid addition.
-
Nutsche filter-dryer or centrifuge for solid isolation and washing.
-
Vacuum drying oven.
-
Calibrated pH meter.
Step-by-Step Production Protocol
This protocol is based on a representative laboratory scale found in patent literature, suitable for scaling.[8] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Stage 1: Synthesis of Ethyl (2-aminothiazol-4-yl)acetate Intermediate
-
Reactor Preparation: Charge the reactor with deionized water (2.5 L per kg of thiourea).
-
Thiourea Addition: Add thiourea (e.g., 40 kg, ~0.525 kmol) to the water and stir for 20-30 minutes to achieve a uniform suspension.
-
Cooling: Cool the reactor contents to 0-3°C using the jacket cooling system. Maintaining this low temperature is critical to control the initial exotherm of the reaction and prevent the formation of impurities.
-
Controlled Addition: Begin the slow, dropwise addition of ethyl 4-chloroacetoacetate (e.g., 88 kg, ~0.534 kmol) over a period of approximately 2 hours. The addition rate must be carefully controlled to ensure the reaction temperature does not exceed 3°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-3°C for an additional 3 hours to ensure the reaction goes to completion.
-
Precipitation: Slowly add aqueous ammonia solution to the reactor to adjust the pH of the slurry to approximately 7.0. This neutralizes the hydrohalic acid formed during the reaction, causing the free base of the ethyl ester intermediate to precipitate as a white solid due to its low solubility in neutral water.
-
Isolation: Filter the precipitated solid using a Nutsche filter or centrifuge. Wash the filter cake thoroughly with cold deionized water (2-3 portions) to remove residual salts.
Stage 2: Hydrolysis to 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride
-
Acid Preparation: In a separate, suitable reactor, charge concentrated hydrochloric acid (2.5 L per kg of the wet intermediate cake) and cool it to 0-3°C.
-
Suspension: Add the wet intermediate cake from Stage 1 to the cold concentrated HCl under vigorous stirring. A thick suspension will form.
-
Hydrolysis Reaction: Stir the suspension at 0-3°C for 60 minutes. Then, slowly heat the reactor contents to 60°C and maintain this temperature for 6 hours. The hydrolysis reaction is driven by heat; this duration ensures complete conversion of the ester to the carboxylic acid.
-
Crystallization: After the 6-hour hold, cool the reaction mixture slowly to -5°C to 0°C. The final product, 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, will crystallize out of the acidic solution.
-
Final Isolation: Filter the crystalline product and wash the cake with a cold, non-protic solvent like acetone or isopropyl alcohol to remove excess HCl and any organic impurities.
-
Drying: Dry the final product under vacuum at 40-50°C until a constant weight is achieved. The expected yield is high, typically in the range of 90-95% based on the starting thiourea.[8]
Process Flow Diagram
Caption: Step-by-step workflow for the Ester Hydrolysis Pathway.
Chapter 3: Quality Control and Analytical Methods
Ensuring the purity and identity of the final product is paramount in pharmaceutical manufacturing. A robust quality control (QC) program must be in place.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, Mass Spectrometry, FTIR |
| Purity (Assay) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC-HS) |
| Melting Point | Approx. 130°C (decomposes)[10] | Melting Point Apparatus |
HPLC Method Principle: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution) is typically used to separate the main compound from starting materials, the ester intermediate, and any potential side products. Detection is commonly performed using a UV detector at a wavelength where the thiazole ring strongly absorbs.
Chapter 4: Safety and Environmental Considerations
-
Chemical Hazards:
-
Thiourea: Handle with care as it is a suspect carcinogen.
-
Ethyl 4-chloroacetoacetate: A lachrymator and skin irritant.
-
Concentrated HCl: Highly corrosive and releases toxic fumes.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating odor. All handling must occur in well-ventilated areas or closed systems, with operators wearing appropriate PPE, including acid-resistant gloves, safety goggles, and lab coats.
-
-
Process Safety: The primary hazard is the initial exothermic reaction in Stage 1. A reliable reactor cooling system and controlled addition rate are essential to prevent a thermal runaway. Emergency procedures should be in place.
-
Waste Management: The aqueous filtrate from Stage 1 will contain ammonium salts and should be neutralized before being sent to a wastewater treatment facility. The acidic filtrate from Stage 2 must be carefully neutralized with a base (e.g., sodium hydroxide) before disposal. The use of water as the primary solvent significantly reduces the environmental burden compared to routes requiring organic solvents.[8]
Conclusion
The large-scale production of 2-(2-Amino-1,3-thiazol-4-yl)acetic acid via the Ester Hydrolysis Pathway represents a mature, efficient, and relatively green industrial process. By carefully controlling key parameters such as temperature, addition rates, and pH, manufacturers can achieve high yields of a high-purity product essential for the synthesis of life-saving cephalosporin antibiotics. The protocols and principles outlined in this guide provide a robust framework for process development, scale-up, and safe manufacturing operations.
References
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979.
- Hoechst Aktiengesellschaft. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Canadian Patent 1163272A.
- Sandoz AG. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. WIPO Patent WO2011029596A1.
- Hoechst Aktiengesellschaft. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. U.S. Patent 4,503,234.
- Zhu, H. (2016). Cefditoren pivoxil intermediate preparation method. Chinese Patent CN105622636A.
- Dai, W., Xie, B., Fan, G., Sheng, L., & Chen, G. (2015). Synthesis of Cefditoren Pivoxil. Chinese Journal of Pharmaceuticals, 46(08), 803-805.
- Jiangsu Head Co Ltd. (2018). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Chinese Patent CN108530321A.
- Zhang, S. (2013). Synthesis process for cefditoren pivoxil intermediate. Chinese Patent CN102911134A.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Singh, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological-Pharmaceutical Letters, 1(1), 1-18.
- National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem Compound Database.
Sources
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- 2. Synthesis of Cefditoren Pivoxil [cjph.com.cn]
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- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
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- 9. bepls.com [bepls.com]
- 10. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Thiazoleacetic acid synthesis
An essential precursor in pharmaceutical research, 2-Thiazoleacetic acid is a key building block for various biologically active compounds. Its synthesis, while conceptually straightforward, often presents challenges in optimization and troubleshooting. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the intricacies of its synthesis, focusing on maximizing yield and purity.
Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the reasoning behind experimental choices, offering field-tested insights in a direct question-and-answer format.
Core Synthesis Workflow
The most prevalent and reliable method for synthesizing this compound involves a two-stage process. First, the thiazole ring is constructed via a Hantzsch thiazole synthesis to form an ester intermediate, typically ethyl 2-thiazoleacetate. This ester is then hydrolyzed to yield the final carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Hantzsch thiazole synthesis is the most widely adopted and dependable route.[1] This method involves the condensation of an α-halo ester, such as ethyl bromopyruvate, with a thioamide (e.g., thioacetamide).[2][3] The resulting ethyl 2-thiazoleacetate is then hydrolyzed under acidic or basic conditions to yield the target this compound.[4]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields typically stem from issues in the initial Hantzsch condensation step or inefficient hydrolysis. For the Hantzsch reaction, primary factors include suboptimal reaction temperature, improper solvent choice, impure starting materials leading to side reactions, and, in some variations, the absence of an effective catalyst.[5][6] For the hydrolysis step, incomplete reaction or degradation of the product under harsh conditions are common culprits.
Q3: I'm having trouble with the final ester hydrolysis. Should I use acidic or basic conditions?
Both methods are effective, but basic hydrolysis (saponification) is often preferred because it is practically irreversible.[7] The reaction, typically using aqueous sodium hydroxide (NaOH), forms a carboxylate salt. This salt is resistant to nucleophilic attack by the alcohol byproduct, thus preventing the reverse reaction (esterification).[7] Acid-catalyzed hydrolysis is an equilibrium-controlled process, requiring a large excess of water to drive the reaction to completion.[8]
Q4: How can I effectively purify the final this compound product?
After an acidic workup of the hydrolysis reaction, the crude this compound often precipitates from the aqueous solution. The primary method for purification is recrystallization from a suitable solvent, such as water or an alcohol-water mixture.[4] If significant impurities persist, acid-base extraction can be employed to isolate the acidic product from neutral or basic impurities.[6]
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during synthesis.
Part A: Hantzsch Synthesis of Ethyl 2-Thiazoleacetate
Problem: My reaction yield is poor or I'm recovering unreacted starting materials.
This is a common issue pointing to suboptimal reaction conditions. A systematic approach is needed to identify the root cause.
Problem: My TLC/NMR analysis shows multiple unexpected spots/peaks.
The formation of byproducts is a clear indicator of side reactions or reagent decomposition.
-
Causality: Ethyl bromopyruvate is a potent electrophile and can react with itself or other nucleophiles if present. Thioacetamide can also be unstable, especially with prolonged heating.
-
Solution:
-
Control Stoichiometry: Ensure a 1:1 molar ratio of reactants. Some protocols suggest a slight excess (1.1 eq) of the thioamide.[9]
-
Temperature Control: Avoid excessive heating, which can lead to decomposition. Maintain a steady reflux rather than vigorous boiling.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification: If byproducts are unavoidable, purification by silica gel column chromatography is the most effective method for the ester intermediate.[2] A common eluent system is a mixture of ethyl acetate and hexane.[2]
-
Part B: Hydrolysis to this compound
Problem: The hydrolysis reaction is incomplete, and I still see the ester starting material.
Incomplete conversion is a frequent challenge, especially with acid-catalyzed methods.
-
Causality (Acid Hydrolysis): The reaction is an equilibrium between the ester, water, carboxylic acid, and alcohol.[8] If insufficient water is present or the alcohol byproduct is not removed, the equilibrium will not favor the products.
-
Causality (Base Hydrolysis): Insufficient base (less than 1 equivalent) will result in an incomplete reaction. Steric hindrance around the ester, while not a major issue for an ethyl ester, can also slow the reaction.
-
Solutions:
-
Switch to Saponification: If using acid catalysis, switch to base-catalyzed hydrolysis with at least 1.1 equivalents of NaOH or KOH in an aqueous solution. The irreversibility of this reaction drives it to completion.[7]
-
Increase Reaction Time/Temperature: Gently heat the reaction mixture (e.g., 50-70°C) to increase the rate. Monitor the reaction by TLC until the ester spot has completely disappeared.
-
Ensure Sufficient Water (Acid Catalysis): Use a large excess of water. A common solvent system is a mixture of dilute aqueous acid and a co-solvent like dioxane or THF to ensure miscibility.[10]
-
Problem: My final product is dark-colored or appears to be degrading.
Thiazole rings can be sensitive to harsh conditions, leading to decomposition.
-
Causality: Prolonged exposure to high concentrations of strong acid or base, especially at elevated temperatures, can lead to ring opening or other degradation pathways.
-
Solutions:
-
Use Moderate Conditions: Avoid using highly concentrated acids or bases. A 1-2 M solution of NaOH or H2SO4 is typically sufficient.
-
Minimize Heat Exposure: Heat the reaction only as long as necessary to achieve full conversion. Do not leave it heating overnight without first confirming its stability under those conditions.
-
Careful Acidification: During the work-up of a saponification reaction, add the acid slowly to the cooled solution of the carboxylate salt. A rapid, exothermic neutralization can cause degradation. It is often recommended to adjust the pH to between 4.0 and 5.5.[10]
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Thiazoleacetate
This protocol is based on the Hantzsch condensation reaction.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioacetamide (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of thioacetamide).
-
Reagent Addition: While stirring, add ethyl bromopyruvate (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78-80°C).[2] Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any generated acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.[2]
-
-
Purification: Purify the crude product by silica gel chromatography, eluting with an ethyl acetate/hexane gradient.[2]
Protocol 2: Saponification to this compound
This protocol describes the base-catalyzed hydrolysis of the ester intermediate.
-
Setup: Dissolve the purified ethyl 2-thiazoleacetate (1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1.1-1.5 eq, approx. 2M solution) and stir the mixture at room temperature or with gentle heating (50°C) for 2-4 hours. Monitor by TLC until all the starting ester is consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture by adding dilute hydrochloric acid (e.g., 2M HCl) dropwise with vigorous stirring until the pH is approximately 4-5.[10]
-
A precipitate of this compound should form.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the solid from an appropriate solvent (e.g., water) to achieve high purity.
-
Data Summary for Optimization
For researchers aiming to optimize their synthesis, the following tables summarize key parameters and their expected impact.
Table 1: Hantzsch Reaction Condition Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol | Ethanol/Water (50/50)[11] | Use of water can sometimes improve rates for salt-forming reactions. |
| Temperature | Reflux (~78°C) | Microwave (100°C)[5] | Significant reduction in reaction time. |
| Catalyst | None | Silica-supported catalyst[11] | Can lead to higher yields (79-90%) and cleaner reactions.[11] |
| Work-up | Solvent Extraction | Precipitation[9] | Direct precipitation upon neutralization can simplify isolation.[12] |
Table 2: Hydrolysis Method Comparison
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Rationale & Recommendation |
| Reagent | Dilute H₂SO₄ or HCl[8] | 1-2M NaOH or KOH | Base is preferred for its irreversible nature. |
| Mechanism | Reversible Equilibrium[13] | Irreversible (Deprotonation)[7] | Saponification avoids equilibrium issues. |
| Work-up | Extraction | Precipitation via Acidification | Acidification work-up is often straightforward. |
| Risk | Incomplete reaction | Product degradation if overheated | Careful temperature control is crucial for both, but especially with base. |
References
- 2-amino-4-thiazole acetic acid - Quinoline. (n.d.).
- Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 - Sigma-Aldrich. (n.d.).
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (2017).
- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions. (n.d.). Benchchem.
- Optimizing Hantzsch thiazole synthesis reaction conditions. (n.d.). Benchchem.
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011).
- CN105348216A - Synthetic method for 2-acetyl thiazole. (2016).
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1.
- Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacet
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules, 23(10), 2469.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- 2-Amino-4-thiazole acetic acid | 29676-71-9 | FA00978. (n.d.). Biosynth.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- US2489038A - Purification of 2-aminothiazole. (1949).
- Synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxyl
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch thiazole synthesis - labor
- Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Iranian Chemical Society, 18, 1533-1581.
- mechanism of ester hydrolysis. (2019). YouTube.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 50-63.
- Hydrolysis of esters - Mechanisms. (2021). YouTube.
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4969.
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
- Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyan
- CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. (2020).
- Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. (2020). New Journal of Chemistry, 44(25), 10323-10327.
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2012). European Journal of Medicinal Chemistry, 54, 186-194.
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- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
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- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Thiazole Synthesis Technical Support Center: A Guide to Navigating Common Side Reactions and Byproducts
Introduction
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole-containing compounds. Thiazoles are a critical heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmaceuticals. However, their synthesis is often accompanied by challenges, including the formation of persistent side products and unexpected reaction pathways.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during thiazole synthesis, with a primary focus on the widely used Hantzsch synthesis. Our goal is to equip you with the knowledge to not only identify and mitigate these issues but also to understand the underlying mechanisms driving their formation.
Hantzsch Thiazole Synthesis: Troubleshooting Common Side Reactions
The Hantzsch thiazole synthesis, the reaction of an α-halocarbonyl compound with a thioamide, is a robust and versatile method. However, it is not without its complexities. This section delves into the most common side reactions and provides actionable solutions.
Problem 1: Formation of an Unexpected Intermediate and Low Yields
A frequent issue encountered is the formation of a stable, off-pathway intermediate, which can significantly lower the yield of the desired thiazole. This is often an N-substituted thiourea derivative.
Causality and Mechanism:
This side reaction is particularly prevalent when using primary thioamides. The initial S-alkylation of the thioamide by the α-halocarbonyl is a rapid and reversible process. The subsequent intramolecular cyclization to form the thiazole is often the rate-limiting step. However, a competing pathway exists where the initially formed S-alkylated intermediate can undergo an intermolecular reaction with another molecule of the thioamide, leading to the formation of an N-acylthiourea.
Troubleshooting Strategies:
-
Temperature Control: Maintain a low to moderate reaction temperature (typically 25-60 °C) to favor the intramolecular cyclization over the intermolecular side reaction. Higher temperatures can promote the formation of the N-acylthiourea byproduct.
-
Order of Addition: Adding the α-halocarbonyl slowly to a solution of the thioamide can help to keep the concentration of the S-alkylated intermediate low, thus minimizing the intermolecular side reaction.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize the charged intermediates in the desired pathway.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in Hantzsch thiazole synthesis.
Problem 2: Formation of Isomeric Thiazoles
When using unsymmetrical α-halocarbonyls or thioamides, the formation of regioisomeric thiazoles is a common challenge, complicating purification and reducing the yield of the target isomer.
Causality and Mechanism:
The regioselectivity of the Hantzsch synthesis is determined by which nitrogen atom of the thioamide attacks which carbon of the α-halocarbonyl during the cyclization step. The electronic and steric properties of the substituents on both reactants play a crucial role in directing this cyclization. For instance, electron-withdrawing groups on the α-halocarbonyl can influence the site of nucleophilic attack.
Troubleshooting Strategies:
-
Strategic Choice of Starting Materials: Carefully select starting materials to favor the formation of the desired isomer. For example, using a symmetrical α-halocarbonyl, if the synthetic route allows, will circumvent this issue entirely.
-
Catalyst Control: The use of certain catalysts or additives can influence the regioselectivity. For example, some studies have shown that the choice of base can impact the isomeric ratio.
-
Protecting Groups: In complex syntheses, the use of protecting groups on the thioamide or the α-halocarbonyl can be employed to direct the cyclization to the desired position.
Problem 3: Low Yields Due to Starting Material Decomposition
The instability of either the thioamide or the α-halocarbonyl under the reaction conditions can lead to decomposition and the formation of a complex mixture of byproducts, resulting in low yields of the desired thiazole.
Causality and Mechanism:
Thioamides can be susceptible to hydrolysis, especially in the presence of acid or base at elevated temperatures. α-Halocarbonyls, particularly α-bromoketones, can be unstable and prone to self-condensation or decomposition.
Troubleshooting Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive starting materials.
-
Solvent Purity: Ensure the use of dry, high-purity solvents to avoid unwanted side reactions, such as hydrolysis.
-
Temperature and Reaction Time Optimization: A careful optimization of the reaction temperature and time is crucial. Running the reaction at the lowest possible temperature for the shortest time necessary to achieve completion can minimize decomposition.
Summary of Common Hantzsch Byproducts
| Byproduct Class | Common Identifying Features | Suggested Mitigation |
| N-Acylthioureas | Distinctive NMR signals for the thiourea moiety; often less soluble than the thiazole product. | Lower reaction temperature; slow addition of α-halocarbonyl. |
| Isomeric Thiazoles | Similar mass spectra; distinct NMR spectra, particularly in the aromatic region. | Strategic choice of starting materials; catalyst screening. |
| Starting Material Decomposition Products | Complex mixture of unidentifiable peaks in NMR and LC-MS. | Use of inert atmosphere; pure, dry solvents; optimized temperature and time. |
| Over-alkylation Products | In cases of thiazoles with a free N-H, further alkylation can occur. | Use of a suitable protecting group or control of stoichiometry. |
Other Thiazole Syntheses: A Glimpse into Their Side Reactions
While the Hantzsch synthesis is a workhorse, other methods also present unique challenges.
-
Gabriel Thiazole Synthesis: This method involves the acylation of an α-aminoketone followed by reaction with a phosphorus pentasulfide. A common side reaction is the formation of oxazoles if the thionation step is incomplete or if water is present.
-
Cook-Heilbron Thiazole Synthesis: This synthesis of 2-aminothiazoles from α-aminonitriles and carbon disulfide can be complicated by the formation of dithiocarbamates and isothiocyanates as byproducts.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my Hantzsch thiazole synthesis?
The choice of solvent is critical and can significantly impact the reaction outcome. Ethanol is a common choice and often gives good results. However, for less reactive starting materials, higher boiling point polar apathetic solvents like DMF or DMSO can be beneficial. It is advisable to perform small-scale solvent screening to identify the optimal solvent for your specific substrate combination.
Q2: What are the most effective methods for purifying crude thiazole products?
Column chromatography on silica gel is the most common and effective method for purifying thiazoles. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Recrystallization can also be an effective purification technique for solid thiazole products.
Q3: My Hantzsch reaction is not proceeding to completion, even after prolonged reaction times. What should I investigate?
Several factors could be at play:
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Insufficiently reactive α-halocarbonyl: α-Chloroketones are generally less reactive than α-bromoketones. Consider switching to the bromo-analogue if possible.
-
Steric hindrance: Highly substituted starting materials may react sluggishly. In such cases, increasing the reaction temperature or using microwave irradiation could be beneficial.
-
Deactivation of starting materials: Ensure the purity of your starting materials. Any impurities could be inhibiting the reaction.
Q4: I am observing a significant color change in my reaction mixture. What might this indicate?
Color changes are common in Hantzsch synthesis and can be indicative of the reaction progressing. The formation of conjugated intermediates and the final thiazole product can lead to colored solutions. However, a very dark or black color may suggest decomposition of the starting materials or the formation of polymeric byproducts, especially if the reaction is run at a high temperature for an extended period.
Q5: Can microwave irradiation be used to improve my thiazole synthesis?
Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch thiazole synthesis. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermally induced byproducts.
Experimental Protocol: A Robust Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general procedure that can be adapted for the synthesis of various 2-aminothiazoles.
Materials:
-
Thiourea (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
Slowly add a solution of 2-bromoacetophenone in ethanol to the thiourea solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Workflow:
Caption: Workflow for Hantzsch synthesis of 2-amino-4-phenylthiazole.
References
- Bari, S. S., & Sharma, A. (2018). Microwave-Assisted Hantzsch Thiazole Synthesis: A Review. Mini-Reviews in Organic Chemistry, 15(4), 285-298. [Link]
Technical Support Center: Purification of 2-Thiazoleacetic Acid and Its Derivatives
Welcome to the technical support center for the purification of 2-thiazoleacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Recrystallization Issues
Question 1: My this compound derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with organic compounds, especially when the purity is low. The oil is the melted, impure compound.
Causality Explained: The high concentration of impurities depresses the melting point of your compound. When you heat the solution to dissolve the solid, the impure compound may melt before it fully dissolves in the hot solvent. Upon cooling, this molten, supersaturated layer does not have a properly formed crystal lattice to grow upon and thus solidifies as an amorphous oil or glass.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is not reached at a temperature above the compound's melting point.[1]
-
Use a Different Solvent System:
-
Single Solvent: Your current solvent may be too non-polar. Try a more polar solvent in which your compound has good solubility at elevated temperatures and poor solubility when cold. For carboxylic acids, polar solvents like ethanol or water can be effective.[1]
-
Mixed Solvent System: A two-solvent system is often the solution.[2][3] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until you observe persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2] Common mixtures for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.[4]
-
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. This provides a nucleation site for crystal growth.
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Question 2: I have low recovery after recrystallizing my this compound. What are the likely causes?
Answer: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.
Troubleshooting Steps:
-
Excess Solvent: The most common reason for low yield is using too much solvent to dissolve the crude product.[5] Use the minimum amount of hot solvent necessary to achieve a saturated solution. If you've already filtered your crystals, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If your compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose a significant amount of product. To prevent this, use a pre-warmed funnel and flask for the filtration and add a slight excess of hot solvent before filtering.[2]
-
Inappropriate Solvent Choice: If your compound has significant solubility in the cold solvent, you will lose product in the mother liquor. A good recrystallization solvent should have a steep solubility curve – high solubility at high temperatures and very low solubility at low temperatures.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and that you have cooled the solution in an ice bath to maximize precipitation before filtration.
Chromatography Issues
Question 3: My this compound is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. How can I improve this?
Answer: Streaking of acidic compounds on silica gel is a classic problem due to the interaction of the acidic analyte with the slightly acidic silica surface. This leads to a distribution of ionized and non-ionized forms of the acid, causing tailing.
Causality Explained: The carboxylic acid group can deprotonate on the silica surface, leading to a strong interaction and slow, uneven movement up the plate or through the column. This results in elongated spots (tailing) rather than tight bands, which severely compromises separation.
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will suppress the ionization of your this compound by keeping it in its protonated form, leading to sharper bands and better separation.
-
Switch to a Different Stationary Phase:
-
Reversed-Phase Chromatography: For polar, acidic compounds, reversed-phase HPLC or flash chromatography on a C18-functionalized silica gel is often more effective. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic or trifluoroacetic acid.[6][7][8][9]
-
Alumina: Neutral or basic alumina can be an alternative to silica gel for purifying acidic compounds, as it reduces the strong acidic interactions.
-
-
Derivative Formation: If you are purifying an ester derivative, such as ethyl 2-thiazoleacetate, the polarity is reduced, and streaking is less of an issue. Standard normal-phase chromatography with solvent systems like ethyl acetate/hexanes or dichloromethane/methanol should be effective.
Stability and Impurity Issues
Question 4: My final product, (2-aminothiazol-4-yl)-acetic acid, seems to be degrading, and I see a new spot on my TLC/a new peak in my NMR. What is this impurity?
Answer: A known and significant stability issue with (2-aminothiazol-4-yl)-acetic acid is its propensity to undergo decarboxylation, especially in solution, to form 2-amino-4-methylthiazole.[10]
Causality Explained: The acetic acid side chain can be lost as carbon dioxide (CO2), particularly under certain conditions like heat or acidic/basic environments. The resulting impurity, 2-amino-4-methylthiazole, will be less polar than your starting material.
Identification and Prevention:
-
Identification: The 2-amino-4-methylthiazole impurity can be identified by NMR spectroscopy. You would expect to see the disappearance of the methylene (-CH2-) signal of the acetic acid group and the appearance of a new methyl (-CH3) signal.[11][12][13][14]
-
Prevention:
-
Temperature Control: Avoid excessive heat during purification, work-up, and storage.
-
pH Control: The rate of decarboxylation can be pH-dependent.[15][16][17] While detailed studies on this compound are scarce, for many heterocyclic carboxylic acids, both strongly acidic and basic conditions can promote decarboxylation.[16][17] It's advisable to work close to a neutral pH when possible, especially during prolonged heating.
-
Storage: Store the purified compound as a stable salt (e.g., hydrochloride salt) and in a cool, dry place.[10]
-
Question 5: I've just completed a Hantzsch synthesis to prepare my 2-aminothiazole derivative. What are the common impurities I should be looking for?
Answer: The Hantzsch thiazole synthesis, while robust, can lead to several impurities that can complicate purification.
Common Impurities and Removal Strategies:
| Impurity | Reason for Formation | Identification | Purification Strategy |
| Unreacted Thioamide (e.g., Thiourea) | Often used in excess to drive the reaction to completion.[18] | Highly polar, water-soluble. | Wash the crude product with water. Being highly polar, it will likely remain in the aqueous phase during an extraction. |
| Unreacted α-Haloketone/ester | Incomplete reaction. | Less polar than the product. Visible on TLC. | Can be removed by chromatography or careful recrystallization. |
| Isomeric Products | With unsymmetrical thioamides, reaction can occur at different nitrogen atoms, leading to isomeric thiazole products.[19] | May have similar polarity to the desired product. Requires careful analytical characterization (e.g., 2D NMR). | Careful chromatography is often required. Isomer separation can be challenging. |
| Side-products from α-Haloketone | Self-condensation or other side reactions of the often-reactive α-haloketone. | Varies depending on the specific side-reaction. | Chromatography is the most effective method for removal. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound? A1: For the polar this compound, good starting single solvents would be water, ethanol, or isopropanol.[1] If a single solvent doesn't work well, a mixed solvent system like ethanol/water or acetone/water is an excellent choice.[4] For less polar ester derivatives, consider ethyl acetate/hexanes or dichloromethane/hexanes.
Q2: How can I monitor the purity of my this compound derivative? A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and optimize chromatography conditions. Remember to add a small amount of acid to the eluent for the carboxylic acids to prevent streaking.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is ideal for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is a good starting point.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to check for the presence of impurities, such as the decarboxylation product.[11][12][13][14]
-
Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[20]
Q3: My this compound is a solid. Is column chromatography the best way to purify it? A3: Not necessarily. For solid compounds, recrystallization is often the more efficient and scalable purification method.[21][22][23][24] It is generally preferred over chromatography for large quantities if a suitable solvent system can be found. Chromatography should be considered when recrystallization fails, when impurities have very similar solubility profiles to the product, or for very small-scale purifications.
Q4: Is the thiazole ring itself stable during purification? A4: The thiazole ring is an aromatic heterocycle and is generally quite stable under typical purification conditions (recrystallization, chromatography).[1] However, it can be susceptible to degradation under harsh conditions, such as with strong reducing agents (e.g., Raney Nickel, which can cause desulfurization) or strong oxidizing agents.[1] For standard purification protocols, the stability of the thiazole ring itself is not usually a primary concern.
Part 3: Visualization & Experimental Protocols
Diagrams
Caption: General purification and analysis workflow for this compound derivatives.
Caption: Troubleshooting workflow for identifying the decarboxylation impurity.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the solid at its boiling point.
-
Once dissolved, add hot water dropwise to the ethanol solution until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute with the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
References
- SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column.
- Quinoline. (n.d.). 2-amino-4-thiazole acetic acid.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem.
- Royal Society of Chemistry. (n.d.). RECRYSTALLISATION.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Organic Chemistry, 5th ed. (n.d.). Recrystallization.
- SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.
- National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Reddit. (2015, September 11). Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). r/chemistry.
- National Institutes of Health. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon.
- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
- ResearchGate. (2013, May 9). Thermal decarboxylation depends on the pH?.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- ResearchGate. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives?.
- Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?.
- ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Organic Syntheses. (n.d.). pseudothiohydantoin.
- ResearchGate. (2016, April 15). How to purify esterefication product?.
- Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
- Wikipedia. (n.d.). Ethyl chloroacetate.
- Semantic Scholar. (1977, October 25). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†.
- Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin.
- Rhenium Bio. (2024, July 9). Switching Between Normal Phase To Reversed Phase Protocols.
- International Journal of Pharmaceutical Research and Applications. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- National Center for Biotechnology Information. (n.d.). Ethyl chloroacetate. PubChem.
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
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Technical Support Center: Optimizing the Synthesis and Purification of 2-Thiazoleacetic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to advancing the synthesis of 2-Thiazoleacetic acid. This guide is structured to provide actionable insights and troubleshooting strategies to enhance both the yield and purity of this critical heterocyclic compound. As a cornerstone in medicinal chemistry, the efficient synthesis of this compound is paramount.[1] This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to navigate the complexities of your synthesis with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The primary and most versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This typically involves the condensation of an α-haloketone or a related α-halocarbonyl compound with a thioamide.[3] For this compound, common starting materials include ethyl 2-chloroacetoacetate and thiourea, which first form the 2-aminothiazole derivative, followed by subsequent modifications. Another approach involves the reaction of 2-bromothiazole with a suitable reagent to introduce the acetic acid moiety.[4]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors. Firstly, the purity of your starting materials, particularly the α-halo-carbonyl compound and the thioamide, is crucial as impurities can lead to competing side reactions.[5] Secondly, reaction conditions such as temperature and solvent play a significant role. Excessive heat can cause decomposition of reactants and products.[5] A solvent screening is often a valuable optimization step, with ethanol/water mixtures being commonly employed.[5][6] Finally, the pH of the reaction medium can influence the reaction rate and product distribution, with some variations of the Hantzsch synthesis being performed under acidic conditions.[7]
Q3: I am observing significant side product formation. How can I improve selectivity?
A3: Side product formation is a common challenge. In the Hantzsch synthesis, the regioselectivity can be an issue, especially with unsymmetrical α-haloketones and N-substituted thioureas.[7] Running the reaction under strongly acidic conditions can sometimes alter the regioselectivity, favoring the formation of different isomers.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.[5]
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound typically involves recrystallization or acid-base extraction. Recrystallization is effective for removing impurities with different solubilities.[8][9] The choice of solvent is critical and may require some experimentation. For acidic compounds like this compound, acid-base extraction can be a powerful purification technique.[5] By dissolving the crude product in an organic solvent and extracting with a dilute aqueous base, the acidic product will move to the aqueous layer, leaving non-acidic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Starting Materials | Analyze starting materials (α-halocarbonyl, thioamide) by NMR, GC-MS, or melting point to confirm purity. | Use freshly purified starting materials. Impurities can inhibit the reaction or lead to undesirable side products.[5] |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. | For the Hantzsch synthesis, a temperature range of 60-80°C is often optimal.[2] Avoid excessive heating which can lead to decomposition.[5] |
| Inappropriate Solvent | The reaction mixture is not homogeneous, or the reactants are precipitating out prematurely. | Conduct a solvent screen. Ethanol, or a mixture of ethanol and water, is a common choice that facilitates the dissolution of both the thioamide and the α-halocarbonyl compound.[5][6] |
| Incorrect pH | Measure the pH of the reaction mixture. | The Hantzsch synthesis can be sensitive to pH. While often run under neutral to slightly acidic conditions, some variations benefit from strongly acidic conditions to improve regioselectivity.[7] |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil or Gummy Solid | The product fails to crystallize upon cooling. | This often indicates the presence of impurities. Attempt to purify a small sample via column chromatography to obtain a seed crystal for subsequent recrystallizations. Alternatively, try a different recrystallization solvent or a solvent pair.[9] |
| Co-precipitation of Impurities | The melting point of the recrystallized product is broad, or analytical data (NMR, LC-MS) shows the presence of impurities. | Optimize the recrystallization process. Ensure the minimum amount of hot solvent is used to dissolve the product completely. Allow for slow cooling to promote the formation of pure crystals.[9] Consider a second recrystallization from a different solvent system. |
| Emulsion Formation During Extraction | A stable emulsion forms at the interface of the organic and aqueous layers during acid-base extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole-4-acetic acid via Hantzsch Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in a 1:1 mixture of ethanol and water with gentle heating.[5][6]
-
Addition of Reactant: Once the thiourea is fully dissolved, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-80°C) and monitor the progress by TLC.[5] The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts.
-
Hydrolysis: The resulting ethyl (2-aminothiazol-4-yl)acetate can be hydrolyzed to the desired 2-amino-4-thiazoleacetic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.[10]
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include water, ethanol, isopropanol, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.[9]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Workflow
General Workflow for this compound Synthesis and Purification
Caption: General experimental workflow for thiazole synthesis.[5]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low reaction yields.[5]
References
- Quinoline. (n.d.). 2-amino-4-thiazole acetic acid.
- CymitQuimica. (n.d.). CAS 188937-16-8: this compound.
- Guidechem. (n.d.). 2-Aminothiazol-4-acetic acid 29676-71-9 wiki.
- Benchchem. (n.d.). Hantzsch Thiazole Synthesis for the Preparation of N.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Benchchem. (n.d.). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
- NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- University of Rochester. (n.d.). Recrystallization.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
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- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]
troubleshooting low conversion rates in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this venerable and powerful reaction. While known for its reliability, the Hantzsch synthesis can present issues leading to low conversion rates and impure products.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Hantzsch thiazole synthesis to provide a solid understanding of its core principles.
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[2][3] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone (an SN2 reaction). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][4] The aromaticity of the final product is a significant driving force for the reaction.[4]
Q2: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide-containing compound (e.g., thiourea, thioacetamide).[2][3] The flexibility of this reaction allows for a wide variety of substituents on both starting materials, leading to a diverse library of substituted thiazoles.
Q3: Is a catalyst always required for the Hantzsch synthesis?
While the traditional Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance reaction rates and improve yields.[5] Catalysts can range from acids to solid-supported reagents like silica-supported tungstosilisic acid, which has been shown to produce excellent yields.[6] For simpler syntheses, heating the reaction mixture in a suitable solvent is often sufficient.[1][5]
Troubleshooting Guide: Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving common issues that lead to poor reaction outcomes.
Problem: Little to No Product Formation
Q4: I've mixed my α-haloketone and thiourea, but after the specified reaction time, TLC analysis shows only starting materials. What's the likely cause?
This issue often points to problems with either the purity of the reagents or suboptimal reaction conditions.
Causality & Solution:
-
Reagent Purity: Impurities in either the α-haloketone or the thioamide can inhibit the reaction. α-haloketones can degrade over time, releasing the free halogen and leading to side reactions.
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If purity is questionable, consider purifying the α-haloketone by recrystallization or distillation and using fresh, high-purity thioamide.[5]
-
-
Insufficient Activation Energy: The reaction often requires heating to overcome the activation energy barrier for the initial SN2 attack and subsequent cyclization.[4][5]
-
Actionable Advice: Ensure your reaction is being heated to the appropriate temperature. For many standard syntheses in solvents like methanol or ethanol, refluxing is necessary.[1][7] If you are using a hot plate, verify the surface temperature and ensure efficient heat transfer to the reaction flask.
-
Problem: Low Yields with Multiple Side Products
Q5: My reaction produces the desired thiazole, but the yield is consistently below 40%, and I see several side spots on my TLC plate. How can I improve the selectivity?
Low yields accompanied by side products suggest that competing reaction pathways are occurring. The choice of solvent and reaction temperature are critical factors in controlling selectivity.
Causality & Solution:
-
Improper Solvent Choice: The solvent plays a crucial role in mediating the reaction. While alcohols like methanol and ethanol are common, their polarity and protic nature might not be optimal for all substrates.[5]
-
Actionable Advice: A solvent screen is highly recommended. Consider exploring other solvents or solvent mixtures. For instance, a 1:1 mixture of ethanol and water has been shown to significantly improve yields in certain cases.[6] In some instances, solvent-free conditions can also lead to higher yields and faster reaction times.[5][8]
-
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or even the final product, resulting in the formation of byproducts.
-
Actionable Advice: Optimize the reaction temperature and time. Run a time-course experiment, taking aliquots every 30-60 minutes to monitor the reaction's progress by TLC or LC-MS. This will help you identify the point at which product formation plateaus and side products begin to accumulate. Modern approaches using microwave irradiation can often reduce reaction times from hours to minutes and improve yields.[9]
-
Problem: Product Isolation and Purification Issues
Q6: The reaction seems to work, but I'm struggling to isolate a pure product. My crude material is an oil or a sticky solid. What are the best practices for purification?
Effective product isolation is key to obtaining high purity thiazoles. The workup procedure must be tailored to the properties of the specific thiazole derivative you are synthesizing.
Causality & Solution:
-
Incorrect Workup pH: Many thiazole products, especially 2-aminothiazoles, are basic. If the reaction is run under acidic conditions or if hydrohalic acid is generated during the reaction, the product will exist as a salt, which is often highly soluble in polar solvents like water or ethanol.
-
Actionable Advice: After the reaction is complete and has cooled to room temperature, pour the mixture into a beaker containing a mild base solution, such as 5% sodium carbonate or a saturated sodium bicarbonate solution.[1][4] This will neutralize the product, causing it to precipitate out of the solution as a solid, which can then be collected by vacuum filtration.[1][4]
-
-
Residual Starting Materials: If the reaction did not go to completion, your crude product will be contaminated with unreacted starting materials.
-
Actionable Advice: Use a slight excess (e.g., 1.5 equivalents) of the more soluble or easily removable reagent, often the thioamide, to ensure the complete consumption of the limiting reagent.[4] During workup, the excess thiourea will typically remain dissolved in the aqueous phase while the thiazole product precipitates.[4] If the product does not precipitate, standard purification techniques like silica gel chromatography can be employed.[10]
-
Data Summary and Protocols
Table 1: Solvent and Condition Optimization
| Solvent System | Temperature | Typical Outcome | Reference |
| Methanol | Reflux (65°C) | Standard, moderate to good yields. | [1] |
| Ethanol | Reflux (78°C) | Commonly used, good yields. | [5] |
| Ethanol/Water (1:1) | Reflux | Can significantly improve yields for certain substrates. | [6] |
| Solvent-Free | 80-100°C | Rapid reaction, often high yields, eco-friendly. | [8] |
| Methanol | Microwave (100°C) | Very rapid (e.g., <30 min), often higher yields. | [5][9] |
Experimental Protocol: Standard Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 10 mL of methanol and a magnetic stir bar to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 30-60 minutes.[1] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution and stir.[1][4] A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any residual salts.
-
Drying: Allow the solid to air dry on a watch glass to obtain the final product.
Visual Guides
Hantzsch Thiazole Synthesis Mechanism
Caption: The four main stages of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
References
- Belhaddad, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- SynArchive. Hantzsch Thiazole Synthesis.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Chem Help Asap. (2020). Hantzsch Thiazole Synthesis.
- ResearchGate. (2023). Reaction mechanism of Hantzsch thiazole synthesis.
- Mehmood, N. (2010). Hantzsch Thiazole Synthesis. Scribd.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Wikipedia. Thiazole.
- National Center for Biotechnology Information. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Organic Chemistry Portal. Thiazole synthesis.
- Guchhait, G., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules.
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
stability issues and degradation of 2-aminothiazol-4-yl-acetic acid in solution
Welcome to the technical support resource for 2-aminothiazol-4-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Challenges
2-Aminothiazol-4-yl-acetic acid is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. However, its utility is often hampered by its inherent instability in solution. The primary degradation pathways researchers encounter are decarboxylation and photosensitivity , with potential for oxidation under certain conditions. This guide will dissect these issues and provide actionable solutions.
A critical point of consideration is the form of the compound being used. The free acid form of 2-aminothiazol-4-yl-acetic acid is notably less stable in solution compared to its hydrochloride (HCl) salt.[1][2][3] The protonation of the thiazole ring nitrogen in the HCl salt enhances its stability, making it the preferred form for most applications where solution stability is a concern.[2]
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 2-aminothiazol-4-yl-acetic acid solutions.
Q1: My solution of 2-aminothiazol-4-yl-acetic acid is showing a loss of potency over a short period. What is the likely cause?
A1: The most probable cause is the chemical degradation of the compound. In solution, 2-aminothiazol-4-yl-acetic acid is known to be susceptible to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide, resulting in the formation of 2-amino-4-methylthiazole.[1][2] This process is often accelerated by exposure to light.[2]
Q2: Why is my solution turning yellow or brown?
A2: A color change in your solution is a common indicator of degradation. This can be due to the formation of various degradation products or oxidative polymerization of the 2-aminothiazole moiety. The 2-amino group is susceptible to oxidation, which can lead to colored byproducts.[4] Ensure your solutions are protected from light and consider using de-gassed solvents to minimize dissolved oxygen.
Q3: Is the hydrochloride salt of 2-aminothiazol-4-yl-acetic acid more stable in solution than the free acid?
A3: Yes, significantly so. The hydrochloride salt is generally more stable in both solid and solution forms.[2] The protonation of the basic nitrogen atom in the thiazole ring helps to stabilize the molecule against decarboxylation. For applications requiring the compound to be in solution for an extended period, the use of the HCl salt is strongly recommended.
Q4: What is the recommended solvent for dissolving 2-aminothiazol-4-yl-acetic acid?
A4: Due to its low solubility in water, organic solvents or aqueous co-solvent systems are often necessary.[5] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. However, for aqueous buffers, it is crucial to control the pH. Acidic to neutral pH conditions are generally preferred to minimize the rate of degradation.
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protecting containers (e.g., amber vials).[6] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability by preventing oxidation.[6]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a more in-depth, cause-and-effect approach to troubleshooting common problems encountered during the use of 2-aminothiazol-4-yl-acetic acid solutions.
Issue 1: Rapid Loss of Compound Integrity Confirmed by HPLC
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound and the appearance of a new, earlier-eluting peak.
-
Primary Suspect: Decarboxylation. The primary degradation product, 2-amino-4-methylthiazole, is less polar and will typically have a shorter retention time on a reverse-phase HPLC column.[1][2]
-
Causality: The acetic acid side chain is prone to being eliminated as CO2. This reaction is often catalyzed by heat and light.
-
Solutions:
-
Light Protection: Immediately switch to using amber glassware or wrap your containers in aluminum foil. Minimize the exposure of your solutions to ambient light during preparation and handling.
-
Temperature Control: Prepare and handle solutions at reduced temperatures (e.g., on an ice bath). Store all solutions at or below -20°C when not in use.
-
Use the HCl Salt: If you are using the free acid, switch to the hydrochloride salt for improved solution stability.[2]
-
pH Management: Maintain a slightly acidic to neutral pH for your aqueous solutions.
-
Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays
-
Symptom: Experimental results vary significantly between freshly prepared solutions and those that have been stored for some time.
-
Primary Suspect: Solution instability leading to a variable concentration of the active compound.
-
Causality: The degradation of 2-aminothiazol-4-yl-acetic acid means that the effective concentration in your assay is lower than intended and decreases over time.
-
Solutions:
-
Prepare Fresh Solutions: For the most sensitive applications, prepare solutions immediately before use from a freshly opened container of the solid compound.
-
Implement a Stability Protocol: If solutions must be stored, perform a simple stability study. Analyze the concentration of a freshly prepared solution by HPLC and re-analyze it after your typical storage duration and conditions to quantify the extent of degradation.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solutions to prevent degradation of the entire stock from repeated handling.
-
Issue 3: Visible Particulate Formation or Color Change in Solution
-
Symptom: The solution becomes cloudy, forms a precipitate, or develops a yellow/brown hue over time.
-
Primary Suspects: Oxidative degradation, polymerization, or formation of insoluble degradation products.
-
Causality: The 2-amino group on the thiazole ring is an electron-donating group, making the ring susceptible to oxidation.[4] Oxidative processes can lead to the formation of complex, often colored, and potentially insoluble polymeric materials.
-
Solutions:
-
Use High-Purity, Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: For maximum stability, especially for long-term storage, handle the solid and prepare solutions in a glove box or under a stream of inert gas.
-
Avoid Contaminants: Ensure that your solvents and containers are free from metal ions or other impurities that could catalyze oxidative reactions.
-
Key Degradation Pathways
Understanding the chemical transformations that 2-aminothiazol-4-yl-acetic acid undergoes is key to preventing them.
Decarboxylation
This is the most significant degradation pathway in solution. It is the loss of the carboxyl group as CO2.
Caption: Decarboxylation of 2-aminothiazol-4-yl-acetic acid.
Photosensitivity
Exposure to UV and even ambient light can provide the energy to initiate degradation, primarily through decarboxylation, but potentially followed by more complex reactions. A study on the closely related 2-aminothiazole-4-carboxylic acid showed that after initial decarboxylation, UV exposure can lead to the opening of the thiazole ring.[7]
Caption: General photodegradation cascade.
Oxidation
The 2-amino group is a potential site for oxidation, which can lead to dimerization or polymerization, often resulting in colored impurities.
Caption: Potential oxidative degradation pathway.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to maximize the stability of your stock solution.
-
Material Selection: Use the hydrochloride salt of 2-aminothiazol-4-yl-acetic acid.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent such as DMSO. If using an aqueous buffer, ensure it has been filtered and degassed by sparging with nitrogen or argon for at least 15 minutes.
-
Weighing and Dissolution:
-
Weigh the required amount of the compound in an amber glass vial.
-
Add the solvent to the vial to achieve the desired concentration.
-
If necessary, sonicate briefly in a bath with cooled water to aid dissolution. Avoid heating.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or vials.
-
Flush the headspace of each aliquot with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.
-
System Suitability:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradants. A C18 column is a good starting point.
-
The mobile phase could consist of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Use UV detection at a wavelength where the parent compound has a strong absorbance (e.g., around 260 nm).
-
-
Initial Analysis (T=0):
-
Prepare your solution of 2-aminothiazol-4-yl-acetic acid under the conditions you wish to test (e.g., in a specific buffer at a certain concentration).
-
Immediately inject the solution onto the HPLC system and record the chromatogram. The peak area of the parent compound at this point is your 100% reference.
-
-
Incubation:
-
Store the solution under the desired test conditions (e.g., at room temperature on the benchtop, at 4°C in the dark, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
Record the chromatograms and integrate the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Summary of Stability Influencing Factors
| Factor | Impact on Stability | Recommended Action |
| Form | Free acid is significantly less stable in solution than the HCl salt. | Use the hydrochloride salt whenever possible.[2] |
| Light | Accelerates degradation, primarily decarboxylation. | Work in low-light conditions; use amber vials or foil wrapping.[2] |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare solutions cold; store frozen (-20°C or -80°C). |
| Oxygen | Can lead to oxidative degradation and color formation. | Use degassed solvents; store under an inert atmosphere.[6] |
| pH | Stability is pH-dependent. | Maintain a slightly acidic to neutral pH for aqueous solutions. |
| Freeze-Thaw Cycles | Can introduce moisture and accelerate degradation. | Prepare single-use aliquots. |
By understanding the inherent instabilities of 2-aminothiazol-4-yl-acetic acid and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and reproducibility of your experimental results.
References
- Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
- MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
- Capot Chemical. (2016). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
- Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2008). RP-HPLC Determination of α-(2-Aminothiazol-4-yl)-α-(Tert.-Butoxy-Carbonyl)-Iso-Propoxyimino]-Acetic Acid.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- ResearchGate. (2017). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
Sources
- 1. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Selection for Efficient 2-Thiazoleacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Thiazoleacetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving high yields, minimizing impurities, and ensuring reproducible results. We will move beyond simple protocol recitation to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your synthetic workflow.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on how solvent choice can be the root cause and the solution.
Question 1: My reaction yield is consistently low. Could my solvent be the culprit?
Answer: Absolutely. Low yield is one of the most common issues directly traceable to improper solvent selection. The solvent's primary roles are to dissolve reactants to enable collisions and to stabilize intermediates or transition states. If your yield is poor, consider these points:
-
Poor Reactant Solubility: The classic Hantzsch thiazole synthesis, a common route to the thiazole core, involves reacting an α-haloketone equivalent with a thioamide source. These reactants can have significantly different polarities. A solvent that fails to adequately dissolve both starting materials will result in a sluggish, incomplete reaction.
-
Insight: For polar reactants, protic solvents like ethanol or methanol are often the first choice as they are effective at solvating ions and polar molecules.[1] A mixture of ethanol and water can be a cost-effective and environmentally benign option that balances the solubility of various components.[2]
-
-
Reaction Rate and Temperature: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. If the activation energy for the reaction is high, a low-boiling solvent like dichloromethane may not allow the reaction to proceed at a reasonable rate.
-
Insight: Higher boiling point solvents such as 1-butanol or DMF can be used to drive slow reactions to completion.[2] Alternatively, techniques like microwave irradiation can rapidly heat the reaction mixture in a sealed vessel, often leading to dramatically reduced reaction times and increased yields, even in lower-boiling solvents like ethanol.[3][4]
-
Question 2: I'm observing significant side product formation. How can solvent choice mitigate this?
Answer: Side product formation is often a result of the solvent influencing the reaction pathway or the stability of undesired intermediates.
-
Regioselectivity Issues: In the Hantzsch synthesis using N-substituted thioureas, the solvent's acidity can alter the site of cyclization, leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.
-
Insight: Performing the condensation in a neutral solvent like ethanol typically favors the formation of the 2-amino isomer exclusively.[5][6] Conversely, conducting the reaction under strongly acidic conditions (e.g., in an ethanol/HCl mixture) can favor the 2-imino isomer.[5][6] Therefore, maintaining neutral conditions is key to avoiding this specific impurity.
-
-
Solvent-Induced Degradation: Some solvents can participate in or promote side reactions. For example, using a nucleophilic solvent with highly reactive starting materials could lead to undesired solvent adducts.
Question 3: Isolating pure this compound from the reaction mixture is difficult. What should I consider about the solvent?
Answer: Purification challenges are intimately linked to the solvent used in the reaction and the work-up.
-
Product Precipitation: Ideally, the desired product should have low solubility in the reaction solvent at room temperature or upon cooling, allowing for simple isolation by filtration.
-
Recrystallization: This is the most powerful technique for purifying solid products. The choice of recrystallization solvent is critical. The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.
-
Insight: For a moderately polar compound like this compound, a polar protic solvent like ethanol or a mixture such as ethanol/water is often a good starting point.[8] For difficult purifications, a two-solvent system (e.g., dissolving in a "good" solvent like hot ethanol and adding a "bad" solvent like water dropwise until cloudy) can be highly effective.[8][9]
-
Frequently Asked Questions (FAQs)
Q: What are the most commonly recommended solvents for the Hantzsch synthesis of the thiazole ring? A: Ethanol is the most frequently cited solvent due to its effectiveness, low cost, and relatively low toxicity.[1] Methanol is also common. For greener approaches, water, PEG-400, and deep eutectic solvents (DES) like choline chloride/glycerol are gaining significant traction.[1][2][3]
Q: How does solvent choice impact the hydrolysis of an ester precursor to this compound? A: The final step in many syntheses is the hydrolysis of an ester (e.g., ethyl 2-thiazoleacetate). This is typically performed under basic (e.g., NaOH, KOH) or acidic (e.g., HCl) conditions. The solvent must be able to dissolve the ester and be compatible with the aqueous acid or base. A mixture of an alcohol (like ethanol or methanol) and water is standard, as it ensures homogeneity of the reaction mixture.[10]
Q: Are there any "green" or more sustainable solvent alternatives for this synthesis? A: Yes, the field of green chemistry has made significant strides. Water is an excellent green solvent for certain thiazole syntheses.[3][11] Other promising alternatives include deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components.[1] These are often biodegradable, non-flammable, and have low vapor pressure.[12][13]
Q: What is the best solvent for recrystallizing the final this compound product? A: The best solvent must be determined empirically. A good starting point is to test polar solvents. Take a small sample of your crude product and test its solubility in vials containing solvents like water, ethanol, isopropanol, or acetone.[14] A mixed solvent system, such as ethanol-water or acetone-hexane, is often highly effective for achieving high purity crystals.[8][15]
Data & Protocols
Table 1: Comparison of Common Solvents for Thiazole Synthesis
| Solvent | Polarity (Index) | Boiling Point (°C) | Key Advantages | Considerations |
| Ethanol | 5.2 | 78 | Good solubility for many reactants, low cost, relatively safe.[1] | May require extended reflux times for less reactive substrates. |
| Water | 10.2 | 100 | Environmentally benign, inexpensive, non-flammable.[2][3] | Limited solubility for non-polar organic reactants. |
| Ethanol/Water | Variable | Variable | Balances polarity, cost-effective, "green" option.[2] | Optimal ratio needs to be determined experimentally. |
| 1-Butanol | 4.0 | 118 | Higher boiling point allows for higher reaction temperatures.[2] | More difficult to remove under vacuum. |
| DMF | 6.4 | 153 | Excellent solvating power for a wide range of compounds. | High boiling point, potential for decomposition at high temps. |
| ChCl/Glycerol (DES) | High | >200 | "Green" solvent, high thermal stability, biodegradable.[1] | Can be viscous, product isolation may require extraction. |
Diagram 1: General Workflow for Solvent Selection
This diagram outlines a logical decision-making process for selecting an appropriate solvent system for your synthesis.
Sources
- 1. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 12. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GREEN SYNTHETIC STRATEGIES TOWARD THIAZOLES: A SUSTAINABLE APPROACH | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. reddit.com [reddit.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection for the Synthesis of 2-Acetylthiazole
Welcome to the Technical Support Center for the synthesis of 2-acetylthiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important heterocyclic compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-acetylthiazole, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 2-Acetylthiazole
Q: My reaction has resulted in a very low yield of 2-acetylthiazole. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of 2-acetylthiazole can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for synthesizing the thiazole ring are variations of the Hantzsch thiazole synthesis.[1][2]
Potential Causes & Solutions:
-
Inefficient Thiazole Ring Formation (Hantzsch Synthesis):
-
Cause: The classic Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] For 2-acetylthiazole, this would typically involve a reaction of a 3-halo-2,4-pentanedione derivative with a thioamide. The reactivity of the starting materials is crucial.
-
Solution: Ensure the purity of your α-haloketone and thioamide. The reaction is often high-yielding and straightforward to perform.[1] Consider using microwave irradiation to potentially improve yields and reduce reaction times, as demonstrated in some Hantzsch reactions.[3]
-
-
Challenges in Post-Ring Formation Acetylation:
-
Cause: If you are synthesizing 2-acetylthiazole by first forming a different 2-substituted thiazole (like 2-aminothiazole or 2-bromothiazole) and then introducing the acetyl group, the efficiency of this subsequent step is critical.
-
Solution for Acetylation of 2-Bromothiazole: A common and high-yielding method involves the reaction of 2-bromothiazole with butyllithium followed by the addition of ethyl acetate.[4] Optimizing the molar ratios of 2-bromothiazole, butyllithium, and ethyl acetate is key. A reported high-yield ratio is 1:1-1.5:1.3-2 respectively.[4] The reaction temperature is also critical and should be maintained at very low temperatures, such as -80 to -78 °C.[4]
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time all play a significant role. For instance, in the butyllithium-mediated acetylation of 2-bromothiazole, temperatures that are too high can lead to side reactions and decomposition.
-
Solution: For the Hantzsch synthesis, a mixture of ethanol and water can be an effective and environmentally friendly solvent system.[5] For organometallic routes, anhydrous solvents like THF are necessary.[6] Carefully control the reaction temperature, especially during the addition of reagents.
-
Below is a workflow diagram illustrating the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low 2-acetylthiazole yield.
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing significant byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
A: Byproduct formation is a common issue and is highly dependent on the chosen synthetic pathway and the control of reaction parameters.
Potential Causes & Solutions:
-
In Hantzsch Synthesis:
-
Cause: Side reactions can occur if the α-haloketone is unstable or if the reaction conditions are not optimal. In syntheses involving N-monosubstituted thioureas under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can form.[7]
-
Solution: Careful control of pH is crucial. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole derivatives.[7] Purification by column chromatography is often effective in separating the desired product from byproducts.[8]
-
-
In Organometallic Routes (e.g., using butyllithium):
-
Cause: The high reactivity of organolithium reagents can lead to side reactions if not handled properly. These can include reaction with the solvent, impurities, or multiple additions to the electrophile.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the butyllithium slowly at a very low temperature (-78 °C) to control its reactivity.[4] The order of addition is also important; adding the 2-bromothiazole to the butyllithium solution is often preferred.[4]
-
-
In Palladium-Catalyzed Cross-Coupling Reactions:
-
Cause: While less common for direct acetylation, palladium catalysts are used for other functionalizations of the thiazole ring.[9] Byproducts can arise from homocoupling of the starting materials or side reactions with the solvent or base.
-
Solution: Careful selection of the palladium catalyst, ligands, base, and solvent is critical. Screening different reaction conditions is often necessary to optimize for the desired product and minimize byproducts.
-
Issue 3: Catalyst Deactivation
Q: I am using a palladium catalyst for a cross-coupling reaction to synthesize a 2-substituted thiazole precursor, and I suspect the catalyst is deactivating. What could be the cause and how can I prevent it?
A: Catalyst deactivation is a significant concern in many catalytic processes, including those involving palladium.[10]
Potential Causes & Solutions:
-
Poisoning:
-
Cause: Impurities in the starting materials or solvents, particularly those containing sulfur (other than the thiazole itself), phosphorus, or other heavy metals, can act as catalyst poisons.[11]
-
Solution: Use high-purity starting materials and solvents. If necessary, purify the starting materials before use.
-
-
Sintering or Agglomeration:
-
Cause: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can sinter or agglomerate, leading to a loss of active surface area.[10]
-
Solution: Operate the reaction at the lowest effective temperature. The choice of support for the catalyst can also influence its thermal stability.
-
-
Leaching:
-
Cause: The active metal can leach from the solid support into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product.
-
Solution: Choose a robust catalyst support and appropriate reaction conditions to minimize leaching. In some cases, the leached species may still be catalytically active, but this can complicate product purification.
-
-
Reduction of the Active Catalytic Species:
-
Cause: In some palladium(II)-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0).[12]
-
Solution: The addition of a re-oxidant can sometimes regenerate the active catalyst. For example, in certain cycloisomerization reactions, benzoquinone has been used to re-oxidize Pd(0) to Pd(II).[12]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about catalyst selection for the synthesis of 2-acetylthiazole.
Q1: What are the most common catalytic methods for synthesizing 2-acetylthiazole?
A1: The synthesis of 2-acetylthiazole can be approached in a few primary ways:
-
Hantzsch Thiazole Synthesis: This is a foundational method for creating the thiazole ring itself, typically by reacting an α-haloketone with a thioamide.[2] While not a direct catalytic synthesis of 2-acetylthiazole, it is a crucial step in many synthetic routes. Some variations of this reaction can be catalyzed. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component Hantzsch synthesis.[13]
-
Organometallic-Mediated Acetylation: A highly effective method involves the use of organometallic reagents. A common route is the reaction of 2-bromothiazole with butyllithium at low temperatures, followed by quenching with an acetylating agent like ethyl acetate.[4] While butyllithium is a reagent rather than a catalyst, this method is a cornerstone of 2-acetylthiazole synthesis.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-C bond formation. While direct acetylation via cross-coupling is less common, these catalysts are employed in synthesizing precursors to 2-acetylthiazole. For example, a Stille reaction can be used to introduce various groups at the 2-position of the thiazole ring.[14]
Q2: What are the advantages of using an organometallic approach (e.g., butyllithium) for the synthesis of 2-acetylthiazole?
A2: The primary advantages of the organometallic approach, particularly the use of butyllithium with 2-bromothiazole, are:
-
High Yield: This method has been reported to produce 2-acetylthiazole in very high yields, often exceeding 90%.[4]
-
Good Selectivity: The reaction is generally very selective for the introduction of the acetyl group at the 2-position of the thiazole ring.
-
Readily Available Starting Materials: 2-bromothiazole and ethyl acetate are commercially available and relatively inexpensive.
However, this method requires strict control of reaction conditions, including the use of anhydrous solvents, an inert atmosphere, and very low temperatures.
Q3: Are there any "green" or more environmentally friendly catalytic options for 2-acetylthiazole synthesis?
A3: Yes, there is ongoing research into developing more sustainable synthetic methods. For the Hantzsch synthesis of thiazole derivatives, the use of a mixture of ethanol and water as a solvent is a greener alternative to traditional organic solvents.[5] Additionally, the use of reusable solid acid catalysts, such as silica-supported tungstosilisic acid, in one-pot reactions represents a more environmentally benign approach.[13] Microwave-assisted synthesis can also be considered a green chemistry technique as it often leads to shorter reaction times, reduced energy consumption, and higher yields.[3]
Q4: How do I choose the right catalyst for my specific synthesis of a 2-acetylthiazole precursor?
A4: The choice of catalyst depends on the specific reaction you are performing. Here is a general guide:
| Reaction Type | Recommended Catalyst/Reagent | Key Considerations |
| Hantzsch Thiazole Synthesis | Often proceeds without a catalyst, but solid acid catalysts like silica-supported tungstosilisic acid can be used.[13] | Reaction conditions (solvent, temperature) are crucial. |
| Acetylation of 2-Bromothiazole | n-Butyllithium (reagent) | Requires anhydrous conditions and very low temperatures (-78 °C).[4] |
| Stille Coupling | Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Requires an organotin reagent. |
| Suzuki Coupling | Palladium catalysts with appropriate ligands (e.g., phosphine ligands) | Requires a boronic acid or ester. |
Q5: How can I purify the final 2-acetylthiazole product?
A5: The purification of 2-acetylthiazole typically involves standard laboratory techniques. After quenching the reaction and performing an aqueous workup, the crude product is often purified by:
-
Distillation: 2-acetylthiazole is a liquid at room temperature and can be purified by vacuum distillation. Its boiling point is reported as 89-91 °C at 12 mmHg.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography using a silica gel stationary phase and a solvent system such as ethyl acetate/petroleum ether is effective.[8]
The purity of the final product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.[8]
Below is a diagram illustrating the general synthetic pathways to 2-acetylthiazole.
Caption: Common synthetic routes to 2-acetylthiazole.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
- Organic Chemistry Portal. Thiazole synthesis.
- Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
- PubMed. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
- Wiley Online Library. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Sinofi Ingredients. Buy Bulk - 2-Acetylthiazole | Wholesale Supplier.
- National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis.
- The Good Scents Company. 2-acetyl thiazole 2-acetylthiazole.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
- MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. Mechanistic pathway of synthesis of 2-arylbenzothiazole using CuCl/MgSO4 as catalyst.
- OUCI. Catalyst deactivation.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
- Perfumer & Flavorist. 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors.
- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 2-Acetylthiazole | 24295-03-2 [chemicalbook.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
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managing temperature and reaction time in thiazole synthesis
A Guide to Managing Temperature and Reaction Time
Welcome to the technical support center for thiazole synthesis. This guide, prepared by our senior application scientists, is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explore the critical interplay between temperature and reaction time—two of the most influential variables in achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments.
The Critical Role of Thermal and Temporal Control
In thiazole synthesis, particularly through common pathways like the Hantzsch and Gabriel methods, temperature and reaction time are not mere parameters but controlling factors that dictate reaction kinetics, product yield, and the impurity profile.[1][2] Temperature provides the necessary activation energy for the key cyclization steps, while reaction time determines the extent of conversion of starting materials to the final product.[3] An imbalance in either can lead to a host of issues, including incomplete reactions, degradation of sensitive functionalities, or the formation of unwanted side products.[4]
Frequently Asked Questions (FAQs)
Here we address common queries regarding the management of reaction conditions in thiazole synthesis.
Q1: What are the typical temperature and time parameters for a Hantzsch thiazole synthesis?
The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is versatile, and its conditions can vary significantly based on the substrates.[2][5] However, a common starting point involves heating the reaction mixture. For example, the reaction of 2-bromoacetophenone and thiourea in methanol can be effectively run by heating at 100°C for 30 minutes.[6][7] Other protocols might use lower temperatures, such as 65°C, or even room temperature for highly reactive substrates, sometimes with ultrasonic irradiation.[8]
Q2: How does elevated temperature impact the Gabriel synthesis of thiazoles?
The Gabriel synthesis, which typically involves the cyclization of α-acylamino ketones with phosphorus pentasulfide (P₄S₁₀), is known for requiring high temperatures.[2][9] Reaction temperatures are often set as high as 170°C to drive the dehydration and cyclization steps.[10][11] In this case, high temperature is essential for the reaction to proceed at a reasonable rate.
Q3: What are the most effective methods for monitoring the progress of a thiazole synthesis?
Monitoring the reaction is crucial to determine the optimal reaction time. The most common and accessible method is Thin-Layer Chromatography (TLC) .[12][13] By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of starting material spots and the appearance of the product spot.[14][15] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used. More recently, low-field Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated for real-time monitoring of continuous flow reactions.[16]
Q4: Can microwave irradiation be used to manage temperature and reaction time?
Yes, microwave-assisted synthesis has become a powerful tool in thiazole synthesis.[10] Microwave heating allows for rapid and uniform heating of the reaction mixture to a precise temperature, often dramatically reducing reaction times from hours to minutes.[17][18] This can lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products that can occur with prolonged conventional heating.[17]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during thiazole synthesis, with a focus on temperature and time.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause often lies in suboptimal reaction kinetics or incomplete conversion.
| Probable Cause | Scientific Rationale & Explanation | Suggested Solutions & Protocol Adjustments |
| Suboptimal Temperature | The reaction lacks sufficient activation energy for the key bond-forming steps (e.g., intramolecular condensation). The Hantzsch mechanism involves several intermediates, and finding the stable, aromatic product requires enough energy to navigate this landscape.[3] Some reactions that are sluggish at room temperature can see yields increase from ~20% to over 60% simply by heating to reflux.[19] | 1. Incremental Temperature Increase: Raise the reaction temperature in 10-15°C increments. Monitor progress via TLC at each new temperature.2. Solvent Choice: Ensure your solvent has a boiling point high enough for the desired reaction temperature. Ethanol or toluene are often used for higher temperature reactions.[11] 3. Catalyst Use: For some modern variations, a catalyst can lower the activation energy, reducing the need for very high temperatures.[7][8] |
| Reaction Time Too Short | The reaction was stopped before reaching completion. Even at the correct temperature, chemical reactions require time for molecules to collide in the correct orientation. | 1. Implement Reaction Monitoring: Use TLC to track the consumption of the limiting reagent. The reaction is complete only when the starting material spot has disappeared or is faint and unchanging.[4] 2. Extend Reaction Time: Based on TLC, extend the reaction time in logical increments (e.g., 30-60 minutes) and re-analyze. |
| Reaction Time Too Long / Product Degradation | Especially at elevated temperatures, prolonged reaction times can lead to the degradation of the desired thiazole product or the formation of polymeric or tar-like side products. Some methods are noted to have drawbacks like prolonged reaction times leading to harsh conditions.[1][2] | 1. Optimize for Time: Once you've established the point of maximum product formation via TLC, use this as your target reaction time for future experiments. 2. Reduce Temperature: If the reaction must be run for a long time due to slow kinetics, consider if a slightly lower temperature can preserve the product's stability without sacrificing too much speed. |
Problem 2: Formation of Multiple Spots (Impurities) on TLC
The presence of significant impurities indicates that alternative reaction pathways are competing with the desired product formation.
| Probable Cause | Scientific Rationale & Explanation | Suggested Solutions & Protocol Adjustments |
| Temperature Too High | Excess thermal energy can activate undesired reaction pathways, leading to the formation of by-products or isomers. This is particularly true in complex, multi-step syntheses where intermediates can be trapped or react differently. | 1. Reduce Reaction Temperature: Lower the temperature and compensate by increasing the reaction time. This "gentler" approach often favors the thermodynamically most stable product. 2. Check for Regioselectivity Issues: In some cases, such as with N-monosubstituted thioureas, different temperatures or conditions (e.g., acidic vs. neutral) can influence which regioisomer is formed.[7][20] |
| Incomplete Oxidation (in certain syntheses) | For syntheses that involve an oxidation step to form the aromatic thiazole ring, insufficient oxidant or non-optimal conditions can leave dihydrothiazole intermediates as major impurities.[4] | 1. Ensure Proper Aeration/Oxidant: If the reaction relies on air oxidation, ensure adequate exposure to the atmosphere. If using a chemical oxidant (e.g., H₂O₂), verify its stoichiometry and activity.[4] |
Visualization of Troubleshooting Logic
The following diagram outlines a logical workflow for addressing low product yield.
Caption: Troubleshooting flowchart for low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Hantzsch Thiazole Synthesis
This protocol provides a framework for conducting a thiazole synthesis with precise temperature control.
-
Glassware Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-haloketone (1.0 eq) and the thioamide/thiourea (1.2 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, methanol) to achieve a suitable concentration (typically 0.1-0.5 M).[6]
-
Heating and Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature (e.g., 80°C). Use a thermometer or thermocouple in the oil bath, placed near the flask, to monitor the temperature. For precise control, use a hot plate with a feedback controller connected to a thermocouple immersed in the bath.
-
Reaction Monitoring: Allow the mixture to stir at the set temperature. Every 30 minutes, withdraw a small aliquot using a glass capillary, spot it on a TLC plate, and analyze to monitor the reaction's progress.
-
Work-up: Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.[6] The product is often isolated by pouring the reaction mixture into a beaker containing a neutralizing solution (e.g., 5% Na₂CO₃ solution), which causes the product to precipitate.[3][6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.[6]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark lanes for your starting material(s) (SM) and time points (e.g., T=0, T=30, T=60).
-
Spotting:
-
Dissolve a tiny amount of each starting material in the reaction solvent to create reference solutions. Spot these in their respective "SM" lanes.
-
At T=0 (immediately after mixing), take the first aliquot from the reaction flask and spot it in the "T=0" lane.
-
As the reaction proceeds, take aliquots at your chosen time intervals and spot them in the corresponding lanes.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[14] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. You may also need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to see the spots.[15]
-
Interpretation: A successful reaction will show the starting material spots diminishing in intensity over time, while a new spot, corresponding to the thiazole product, appears and intensifies. The reaction is considered complete when the limiting starting material spot is no longer visible.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for optimizing a thiazole synthesis.
Caption: General workflow for thiazole synthesis optimization.
Summary of Reaction Conditions
The table below summarizes various conditions reported for Hantzsch-type thiazole syntheses, illustrating the wide range of effective temperatures and times.
| Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-Bromoketones, Dithiooxamide | Reflux | Ethanol | ~78 (reflux) | N/A | Good | [10] |
| Propargyl Bromides, Thiourea | K₂CO₃, Microwave | DMF | 130 | 10 min | Good | [10][11] |
| Thionicotinamide, α-Haloketones | Triethylamine | N/A | 60 | N/A | Low (18-20%) | [1] |
| 2-Bromoacetophenone, Thiourea | None | Methanol | 100 | 30 min | High | [6] |
| Bromoacetyl-pyranone, Thiourea, Benzaldehydes | SiW/SiO₂, Conventional Heating | EtOH/Water | 65 | 3-4 h | 79-90 | [8] |
| Bromoacetyl-pyranone, Thiourea, Benzaldehydes | SiW/SiO₂, Ultrasonic | EtOH/Water | Room Temp | 35-50 min | 82-93 | [8] |
| α-Haloketone, N-Methylthiourea | None | 10M HCl-EtOH | 80 | 20 min | 73 | [20] |
| 2-Bromoacetophenone, Phenylisothiocyanate, Aniline | None, Microwave | Ethanol | 120 | 10 min | 89 | [17] |
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 2-Thiazoleacetic Acid and Standard Antibiotics: A Methodological Guide
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities with potential therapeutic value. Among the myriad of heterocyclic compounds, the thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Derivatives of thiazole are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[2][3][4] This guide focuses on the parent compound, 2-Thiazoleacetic acid, a fundamental building block that serves as a precursor in the synthesis of more complex antibiotics, such as the cephalosporin, Cefotiam.[5]
While extensive research has demonstrated the antimicrobial prowess of various substituted thiazole derivatives,[6][7][8] a clear, comparative dataset for the foundational this compound against commonly used standard antibiotics is less prevalent in publicly accessible literature. This guide, therefore, serves a dual purpose: to synthesize the existing knowledge on the antimicrobial potential of the thiazole scaffold and to provide a rigorous, field-proven methodological framework for researchers to conduct a direct, head-to-head comparison of this compound with standard clinical antibiotics. By adhering to these protocols, researchers can generate reliable, reproducible data to accurately assess the compound's spectrum of activity and potential as a lead structure in drug development.
This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental designs, provide step-by-step protocols grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines, and offer a framework for interpreting the resulting data.
Comparative Framework: Selecting the Benchmarks
To establish a meaningful comparison, a panel of standard antibiotics with well-defined mechanisms of action and clinical relevance is essential. Furthermore, the selection of representative Gram-positive and Gram-negative bacterial strains is critical to determine the spectrum of activity.
Selected Bacterial Strains:
-
Gram-Positive Representative: Staphylococcus aureus (ATCC 29213)
-
Rationale: S. aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The availability of both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains makes it a crucial target for novel antibiotic research.
-
-
Gram-Negative Representative: Escherichia coli (ATCC 25922)
-
Rationale: E. coli is a ubiquitous Gram-negative bacterium and a common cause of urinary tract infections, gastroenteritis, and sepsis. Its distinct cell wall structure provides a critical test for the compound's ability to penetrate the outer membrane of Gram-negative organisms.
-
Standard Antibiotics for Comparison:
A selection of antibiotics with diverse mechanisms of action provides a comprehensive benchmark for evaluating this compound.
| Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Ampicillin | β-lactam | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Broad-spectrum, but resistance is widespread. |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Primarily active against Gram-positive bacteria, including MRSA. |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. | Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria. |
Experimental Protocols: A Self-Validating System
The following protocols are based on the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, comparable data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative and widely accepted technique.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the standard antibiotics in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism. Inoculate into a suitable broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth with no antimicrobial) and a negative control (broth only). Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Assay for Zone of Inhibition (ZOI) Measurement
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. It provides a visual confirmation of antimicrobial activity.
Workflow for Zone of Inhibition Assay
Caption: Potential antibacterial mechanisms of action for thiazole-based compounds.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some benzothiazole derivatives have demonstrated potent inhibition of these essential enzymes, which are also the targets of fluoroquinolones like ciprofloxacin. [9]This mechanism disrupts DNA replication and leads to bacterial cell death.
-
Disruption of Cell Division: Certain thiazole compounds have been found to interfere with the polymerization of the FtsZ protein. [10]FtsZ is crucial for the formation of the Z-ring, which mediates bacterial cell division. Its disruption leads to filamentation and eventual cell lysis.
-
Inhibition of Fatty Acid Synthesis: The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key component of the bacterial fatty acid synthesis pathway. Inhibition of this enzyme by thiazole derivatives disrupts the production of essential membrane components. [11][12] The (hypothetical) weak activity of the parent this compound compared to its more complex derivatives underscores a fundamental principle in medicinal chemistry: the core scaffold provides a structural foundation, but the nature and position of substituents are critical for target binding and overall biological activity. The acetic acid moiety may confer some hydrophilic properties, but without additional lipophilic or specific binding groups, its ability to penetrate bacterial membranes and interact with intracellular targets is likely limited.
Conclusion and Future Directions
This guide provides a comprehensive and authoritative framework for the comparative evaluation of this compound's antimicrobial activity. By adhering to standardized CLSI protocols, researchers can generate robust data to determine its efficacy against key bacterial pathogens relative to established antibiotics. While existing literature strongly suggests that the antimicrobial power of the thiazole family lies in its derivatized forms, a systematic evaluation of the parent compound is a necessary baseline for understanding structure-activity relationships.
Future research should focus on synthesizing and testing a systematic library of this compound esters and amides to probe the effects of lipophilicity and steric bulk on antimicrobial activity. Such studies, guided by the protocols outlined herein, will be invaluable in unlocking the full potential of the thiazole scaffold in the ongoing search for the next generation of antimicrobial agents.
References
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- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]
- Overview on Biological Activities of Thiazole Derivatives. (2023).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. [URL not available in search results]
- Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2017). Scientific Reports. [Link]
- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). Bioscience, Biotechnology, and Biochemistry. [Link]
- Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLoS ONE. [Link]
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A Senior Application Scientist's Guide to In Vitro Validation of Thiazole Derivatives' Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat inflammatory diseases, the thiazole scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways. This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory activity of thiazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research. Our focus is on generating reliable, reproducible data that can confidently guide your drug discovery pipeline.
The Inflammatory Cascade: A Primer on Molecular Targets
Inflammation is a complex biological response involving a symphony of cellular and molecular players. A successful anti-inflammatory agent must effectively intercept this cascade. For thiazole derivatives, key molecular targets have been identified, primarily within the arachidonic acid pathway and pro-inflammatory signaling cascades.[1]
-
Cyclooxygenase (COX) Enzymes: These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, another class of potent pro-inflammatory mediators involved in asthma and other inflammatory conditions.[1]
-
Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, the expression of iNOS is induced in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[4]
-
Pro-inflammatory Cytokines: Molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are master regulators of the inflammatory response, produced predominantly by activated macrophages.[5][6]
Cellular Models: Simulating the Inflammatory Milieu
The murine macrophage cell line, RAW 264.7 , is a cornerstone for in vitro anti-inflammatory studies. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic the inflammatory response of primary macrophages by producing a robust profile of inflammatory mediators, including NO, TNF-α, and IL-6.[7]
A Comparative Analysis of Thiazole Derivatives: In Vitro Performance
The following tables summarize the in vitro anti-inflammatory activity of representative thiazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This data provides a snapshot of the potential of this chemical class and highlights the importance of structure-activity relationship (SAR) studies in optimizing potency and selectivity.
Table 1: Inhibition of COX-1 and COX-2 by Thiazole Derivatives and Standard NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole Derivative 1 | 5.55 | 0.09 | 61.67 | [8] |
| Thiazole Derivative 2 | >100 | 8.9 | >11.2 | |
| Thiazole Derivative 3 | 0.42 | 10.71 | 0.04 | |
| Celecoxib | 15 | 0.04 | 375 | |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Table 2: Inhibition of 5-LOX by Thiazole Derivatives and a Standard Inhibitor
| Compound | 5-LOX IC50 (µM) | Reference |
| Thiazole Derivative 4 | 0.38 | [8] |
| Thiazole Derivative 5 | 11.5 | |
| Zileuton | 0.5 |
Table 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Compound | NO Production IC50 (µM) | Reference |
| Thiazole Derivative 6 | 12.5 | |
| Thiazole Derivative 7 | 25.8 | |
| L-NAME (non-selective NOS inhibitor) | ~20 |
Experimental Workflows and Protocols
A logical and well-executed experimental workflow is paramount for generating high-quality data. The following diagram illustrates a typical workflow for the in vitro validation of a novel thiazole derivative.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2. A colorimetric or fluorometric approach is commonly employed.[9][10][11]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric substrate (e.g., TMPD)
-
Test thiazole derivatives and standard inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test thiazole derivatives and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or standards to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 5-10 minutes) at 37°C.
-
Add the colorimetric or fluorometric substrate and continue incubation.
-
Stop the reaction using a suitable stop solution (e.g., 1M HCl).
-
Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, which converts a substrate like linoleic or arachidonic acid into a hydroperoxy derivative. The formation of a conjugated diene can be monitored spectrophotometrically at 234 nm.
Materials:
-
5-LOX enzyme (from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Test thiazole derivatives and standard inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of the test thiazole derivatives and standard inhibitor.
-
In a UV-transparent 96-well plate, set up the following reactions:
-
Blank: Assay buffer and substrate.
-
Control (100% activity): Assay buffer, 5-LOX enzyme, and solvent vehicle.
-
Test Sample: Assay buffer, 5-LOX enzyme, and test compound.
-
-
Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and calculate the IC50 value.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This cell-based assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][12]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test thiazole derivatives
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test thiazole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal parts of A and B immediately before use).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production.
Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines in the cell culture supernatant.[13][14]
Materials:
-
ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants from Protocol 3
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Unraveling the Mechanism: Signaling Pathway Analysis
The anti-inflammatory effects of thiazole derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
NF-κB Signaling Pathway
In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[8][15]
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[6] These kinases can phosphorylate various transcription factors and downstream proteins, further amplifying the inflammatory response.
Caption: Simplified MAPK signaling pathway in LPS-stimulated macrophages.
Conclusion: A Pathway to Promising Anti-Inflammatory Leads
This guide provides a robust framework for the systematic in vitro evaluation of thiazole derivatives as potential anti-inflammatory agents. By employing a combination of enzymatic and cell-based assays, researchers can effectively screen and characterize novel compounds. The elucidation of their mechanism of action through the analysis of key signaling pathways like NF-κB and MAPK is crucial for identifying promising lead candidates for further development. The ultimate goal is to leverage the therapeutic potential of the thiazole scaffold to develop safer and more effective treatments for a wide range of inflammatory disorders.
References
- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED N
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflamm
- A review on progress of thiazole derivatives as potential anti-inflamm
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Systematic Review On Thiazole And Its Applic
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- Clinical Pharmacology of Non-Steroidal Anti-Inflamm
- Mechanism of action of nonsteroidal anti-inflamm
- Signaling pathways in macrophages: molecular mechanisms and therapeutic targets
- Schematic representation of NF- κ B signal transduction p
- Mechanism of Action of Nonsteroidal Anti-Inflamm
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- Nonsteroidal Anti-Inflamm
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
- An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors
- Thiazole ring- the antimicrobial, anti-inflamm
- Comparison of LPS-induced MAPK and NF-κB pathway-rel
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- An Overview of Thiazole Deriv
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Molecular mechanisms of NF-kappaB activation induced by bacterial lipopolysaccharide through Toll-like receptors
- Structural and Functional Insights of Thiazole Derivatives as Potential Anti-inflammatory Candidate: A New Contender on Chronic and Acute SARS-CoV-2 Inflammation and Inhibition of SARS-CoV-2 Proteins
- [Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][16][17]thiadiazole Deriv
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors
- COX Activity Assay Kit (Fluorometric)
- Development and optimization of cytokine ELISAs using commercial antibody pairs
- Possible ways to optimize Griess Reagent protocol for NO production in macrophages?
- Guidelines for anti‐inflamm
- Optimizing Cytokine Detection in Clinical Research
- ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMM
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A Comparative Guide to the Synthetic Routes of 2-Thiazoleacetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Thiazoleacetic Acid in Medicinal Chemistry
This compound and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry. This heterocyclic compound serves as a crucial building block for a multitude of pharmacologically active agents, most notably as a side chain in several semi-synthetic cephalosporin antibiotics. The inherent chemical properties of the thiazole ring, including its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research or development objective.
Route 1: The Hantzsch Thiazole Synthesis - A Classic and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring and is a widely employed method for preparing precursors to this compound.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[2] For the synthesis of this compound derivatives, this generally translates to the reaction of a 4-haloacetoacetate ester with thiourea.
Reaction Principle and Causality
The fundamental principle of the Hantzsch synthesis is a cyclocondensation reaction. The choice of an α-halocarbonyl compound is critical as the halogen provides a reactive site for initial nucleophilic attack by the sulfur of the thioamide. The carbonyl group then serves as an electrophilic center for a subsequent intramolecular cyclization by the nitrogen of the thioamide. This two-pronged reactivity of the α-halocarbonyl component is the key to forming the five-membered thiazole ring. The use of an ester derivative of the acetoacetate is a strategic choice, as the ester group is relatively stable under the reaction conditions and can be readily hydrolyzed in a subsequent step to yield the desired carboxylic acid.
Mechanistic Pathway
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the carbon atom bearing the halogen in the 4-haloacetoacetate ester via an SN2 reaction. This forms a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then performs a nucleophilic attack on the adjacent carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic thiazole ring.
dot graph Hantzsch_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
reagents [label="Ethyl 4-chloroacetoacetate + Thiourea", fillcolor="#F1F3F4"]; intermediate1 [label="Thiouronium Salt\nIntermediate", fillcolor="#FBBC05"]; intermediate2 [label="Cyclic Intermediate", fillcolor="#FBBC05"]; product_ester [label="Ethyl 2-aminothiazole-4-acetate", fillcolor="#34A853"]; hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="2-Aminothiazole-4-acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents -> intermediate1 [label="SN2 Attack"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product_ester [label="Dehydration"]; product_ester -> hydrolysis; hydrolysis -> final_product; } /dot
Caption: General workflow of the Hantzsch synthesis for 2-aminothiazole-4-acetic acid.
Experimental Protocol: Synthesis of (2-Aminothiazol-4-yl)-acetic acid hydrochloride
This protocol is adapted from a patented procedure which reports a high yield and purity.[3][4]
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride
-
Water
Procedure:
-
Suspend thiourea in water in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the suspension to 5-10 °C.
-
Separately, dissolve 4-chloroacetoacetyl chloride in methylene chloride.
-
Slowly add the 4-chloroacetoacetyl chloride solution to the cooled thiourea suspension while maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to 25-30 °C, continuing to stir for an additional 60 minutes.
-
Cool the reaction mixture to induce precipitation of the product.
-
Isolate the (2-aminothiazol-4-yl)-acetic acid hydrochloride by filtration, wash with cold water, and dry.
Reported Yield: 78.5%[4]
Route 2: The Cook-Heilbron Synthesis - An Alternative for 5-Aminothiazoles
The Cook-Heilbron thiazole synthesis provides an alternative pathway to thiazole derivatives, specifically leading to the formation of 5-aminothiazoles.[5] This method involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[6][7] While not the most direct route to this compound, it is a valuable method for accessing certain substituted thiazole precursors.
Reaction Principle and Causality
The core principle of the Cook-Heilbron synthesis is the reaction between a nucleophilic α-aminonitrile and an electrophilic sulfur-containing compound. The cyano group plays a crucial role, acting as an activating group and ultimately becoming part of the thiazole ring. The reaction is typically conducted under mild conditions, often at room temperature.[5]
Mechanistic Pathway
The mechanism for the Cook-Heilbron synthesis, for example, using an α-aminonitrile and carbon disulfide, is as follows:
-
Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the sulfur atom attacks the carbon of the nitrile group.
-
Tautomerization: A subsequent tautomerization leads to the formation of the aromatic 5-aminothiazole ring.
dot graph Cook_Heilbron_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
reagents [label="α-Aminonitrile + Carbon Disulfide", fillcolor="#F1F3F4"]; intermediate1 [label="Nucleophilic Adduct", fillcolor="#FBBC05"]; intermediate2 [label="Cyclic Intermediate", fillcolor="#FBBC05"]; product [label="5-Amino-2-mercaptothiazole", fillcolor="#34A853"];
reagents -> intermediate1 [label="Nucleophilic\nAddition"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Tautomerization"]; } /dot
Caption: Generalized mechanism of the Cook-Heilbron synthesis.
Applicability to this compound Synthesis
Direct synthesis of this compound via the Cook-Heilbron method is not straightforward. However, it can be used to synthesize precursors which can then be further modified. For example, by using ethyl aminocyanoacetate as a starting material, a 4-carbethoxy-5-aminothiazole derivative can be obtained.[5] Subsequent chemical transformations would be necessary to remove the 5-amino group and introduce the desired functionality at the 2-position, making this a more convoluted route compared to the Hantzsch synthesis for this specific target molecule.
Route 3: One-Pot and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. This has led to the emergence of one-pot and green synthetic routes for thiazole derivatives, including those related to this compound. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.[8]
One-Pot Synthesis from Ketones and Thiourea
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives has been developed, starting directly from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[9] This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.
Reaction Principle: The reaction proceeds via an in-situ α-bromination of the ketone by copper(II) bromide, followed by the classical Hantzsch cyclization with thiourea.
Advantages:
-
Operational Simplicity: Combines multiple steps into a single operation, reducing workup and purification steps.[9]
-
Safety: Avoids the isolation of hazardous α-haloketone intermediates.
-
Good to Excellent Yields: Reported yields for various 2-aminothiazole derivatives are in the range of 78-90%.[9]
Microwave-Assisted Green Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields.[10][11] The synthesis of 2-amino-4-aryl-thiazoles has been successfully achieved using microwave irradiation, completing in minutes what would take hours by conventional heating.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(2-hydroxy-5-methylphenyl)thiazole
This protocol is adapted from a literature procedure.[12]
Materials:
-
2-Hydroxy-5-methyl acetophenone
-
Thiourea
-
Iodine/Bromine
-
Rectified spirit (Ethanol)
-
Ammonium hydroxide
Procedure:
-
In a microwave-safe vessel, dissolve 2-hydroxy-5-methyl acetophenone (0.01 mol) and thiourea (0.01 mol) in 10 mL of rectified spirit.
-
Add iodine or bromine (0.01 mol) to the mixture and mix thoroughly.
-
Subject the reaction mixture to microwave irradiation (e.g., 110 W) intermittently at 30-second intervals for a total of 6-8 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Boil the mixture and filter.
-
Add ammonium hydroxide to the filtrate to adjust the pH to 10, inducing precipitation of the product.
-
Filter, wash, and dry the product.
Reported Yield: 90%[12]
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Synthesis | Cook-Heilbron Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | α-Halocarbonyl, Thioamide | α-Aminonitrile, CS₂, etc. | Ketone, Thiourea, Halogenating agent | Ketone, Thiourea, Halogenating agent |
| Key Intermediates | Thiouronium salt, Cyclic intermediate | Nucleophilic adduct, Cyclic intermediate | In-situ generated α-haloketone | In-situ generated α-haloketone |
| Product Scope | Broad, versatile for various thiazoles | Primarily 5-aminothiazoles | 2-Aminothiazoles | 2-Aminothiazoles |
| Reaction Conditions | Typically requires heating | Mild, often room temperature | Moderate heating | Microwave irradiation, rapid |
| Typical Yields | Good to excellent (e.g., 78.5%)[4] | Generally good | Good to excellent (78-90%)[9] | Excellent (e.g., 90%)[12] |
| Scalability | Well-established for industrial scale | Less common for large-scale synthesis of this compound | Potentially scalable, simplifies process | Scalability can be a challenge |
| Advantages | High yields, well-understood mechanism | Mild conditions, access to 5-aminothiazoles | Operational simplicity, improved safety | Extremely fast, high yields, green |
| Disadvantages | Requires handling of lachrymatory α-haloketones | Indirect route for this compound | Requires careful control of reaction conditions | Requires specialized equipment |
Conclusion and Future Perspectives
The Hantzsch synthesis remains the most direct and widely utilized method for the preparation of this compound and its precursors, offering high yields and a well-understood reaction mechanism. Its scalability makes it a preferred choice for industrial applications. The Cook-Heilbron synthesis, while valuable for accessing 5-aminothiazoles, presents a more circuitous route for the target molecule of this guide.
The development of one-pot and microwave-assisted green synthetic methodologies represents a significant advancement in the field. These approaches offer compelling advantages in terms of operational simplicity, safety, and reaction efficiency. For research and early-stage drug development, where speed and the ability to rapidly generate a library of derivatives are crucial, these modern techniques are particularly attractive. As the principles of green chemistry become increasingly integrated into synthetic planning, it is anticipated that these more sustainable methods will continue to be refined and adopted for the synthesis of this compound and other important pharmaceutical intermediates. The choice of synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost, time, and environmental impact.
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- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. [Link]
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- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Eureka | Patsnap.
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- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. (2023). RSC Advances, 13(14), 9349-9360.
- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2025). Letters in Drug Design & Discovery, 22(8), 1-10.
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- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-25.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. (2025). BenchChem.
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (n.d.).
- Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (n.d.). Bentham Science.
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Assessing the Cytotoxicity of 2-Thiazoleacetic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of anticancer drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective cytotoxic activity.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of various 2-thiazoleacetic acid derivatives and related thiazole compounds against a panel of human cancer cell lines. By synthesizing data from peer-reviewed studies, we aim to illuminate structure-activity relationships (SAR), delve into the mechanistic underpinnings of their action, and provide robust, field-proven protocols for their evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
The Rationale: Why Thiazole Derivatives Warrant Investigation
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore. Its derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[3][4] The interest in thiazole-containing compounds stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[5] Molecular hybridization, by incorporating amino acids or other functional groups onto the thiazole scaffold, has been shown to enhance cytotoxic efficacy, reduce toxicity, and potentially overcome drug resistance.[1][6]
Comparative Cytotoxicity of Thiazole Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth in vitro. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for a selection of thiazole derivatives against various cancer cell lines, providing a snapshot of their comparative efficacy.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-Amino Acid Hybrids | Compound 5f (Thiazole-Valine) | A549 (Lung) | <5 | 5-Fluorouracil | 8.74 |
| Compound 5o (Thiazole-Valine) | HeLa (Cervical) | <5 | 5-Fluorouracil | 3.49 | |
| Compound 5ac | MCF-7 (Breast) | 4.57 - 6.71 | 5-Fluorouracil | 6.84 | |
| Compound 5ad | A549 (Lung) | 3.68 - 8.51 | 5-Fluorouracil | 8.74 | |
| N-(thiazol-2-yl)-acetamide Derivatives | Derivative with 4-Chlorophenyl group | - | - | - | - |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | 4-chloro-2-methylphenyl amido substituted | HCT-8 (Intestine) | - (48% inhibition at 5 µg/mL) | 5-Fluorouracil | - |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Bis-Thiazole Derivatives | Compound 5a | MDA-MB-231 (Breast) | 1.51 | - | - |
| Compound 5e | MCF-7 (Breast) | 0.6648 | - | - | |
| Compound 5f | A2780 (Ovarian) | 2.34 | - | - |
Note: This table presents a selection of data from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that structural modifications to the thiazole core significantly impact cytotoxic potency. For instance, the incorporation of specific amino acid moieties, such as valine, can lead to potent activity against lung, cervical, and breast cancer cell lines.[1] Similarly, substitutions on the phenyl ring of 2-phenylthiazole derivatives can modulate their anticancer effects.[7] The bis-thiazole derivatives, in particular, have demonstrated remarkable potency, with some compounds exhibiting IC50 values in the nanomolar range.[8]
Mechanistic Insights: How Thiazole Derivatives Induce Cell Death
Understanding the mechanism of action is paramount in drug development. Several studies have begun to unravel the pathways through which thiazole derivatives exert their cytotoxic effects. A common theme is the induction of apoptosis, or programmed cell death.
Some N-(thiazol-2-yl)-acetamide derivatives have been shown to activate caspase-3 , a key executioner enzyme in the apoptotic cascade.[9] Other derivatives are believed to interfere with microtubule dynamics, arresting cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[1] Furthermore, specific thiazole derivatives have been identified as inhibitors of key signaling molecules involved in cancer progression, such as VEGFR-2 , a critical regulator of angiogenesis.[10]
Caption: Potential mechanisms of action for cytotoxic thiazole derivatives.
Experimental Protocols for Assessing Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized and well-validated assays are essential. The following section provides detailed, step-by-step protocols for two of the most widely used colorimetric assays for cytotoxicity assessment: the MTT and LDH assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells for vehicle control (solvent used to dissolve the compounds) and a no-cell control (medium only) for background subtraction.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Exposure: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the insoluble purple formazan crystals.[13][14]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is recommended.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another widely used method to quantify cytotoxicity. It is based on the measurement of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16] Therefore, the amount of extracellular LDH is directly proportional to the number of dead or damaged cells.
Experimental Workflow:
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[17]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[17]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Solution: Add a stop solution to terminate the enzymatic reaction.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the maximum release control, after subtracting the spontaneous release.[18]
Conclusion and Future Directions
The this compound derivatives and related thiazole-containing compounds represent a promising class of potential anticancer agents. The studies reviewed in this guide highlight the significant cytotoxic activity of these molecules against a range of cancer cell lines. The structure-activity relationships suggest that targeted modifications of the thiazole scaffold can lead to enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The robust and validated in vitro cytotoxicity assays detailed herein provide the foundational tools for these critical next steps in the drug discovery and development pipeline.
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A Comparative Efficacy Analysis: 2-Aminothiazoleacetic Acid Derivatives versus Fentiazac
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for agents with improved efficacy and a better safety profile is perpetual. This guide provides a comparative analysis of a promising class of compounds, 2-aminothiazoleacetic acid derivatives, against the established NSAID, fentiazac. While direct head-to-head preclinical data is sparse, this document synthesizes available experimental findings to offer a comparative perspective on their anti-inflammatory, analgesic, and ulcerogenic potential.
Mechanistic Overview: A Shared Pathway
Both fentiazac and 2-aminothiazoleacetic acid derivatives are understood to exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
Fentiazac, chemically known as 2-phenyl-4-chlorophenylthiazole-5-ylacetic acid, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoenzymes.[1][5] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 is associated with its potential for gastrointestinal side effects.[3][4]
Similarly, various derivatives of 2-aminothiazole have demonstrated anti-inflammatory properties, with studies suggesting their mechanism also involves the inhibition of COX enzymes.[2] The thiazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be a core structure in various biologically active compounds.[6]
Figure 1: Simplified diagram of the COX inhibition pathway by NSAIDs.
Comparative Efficacy: Insights from Preclinical Models
Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.
While specific ED₅₀ values for fentiazac in this model are not detailed in recently available literature, it has been established as an effective anti-inflammatory agent in animal studies.[5] For a closely related class of compounds, 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids, significant anti-inflammatory activity has been reported.
| Compound/Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivative (representative) | Not Specified | 55-80% | Ibuprofen | 85% |
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model. Data synthesized from a study on 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives.[7]
The data suggests that certain 2-aminothiazoleacetic acid derivatives can exhibit anti-inflammatory potency comparable to the widely used NSAID, ibuprofen.
Analgesic Activity
The hot plate test and acetic acid-induced writhing test are common methods to assess the analgesic efficacy of compounds. Fentiazac has demonstrated marked analgesic activity in various animal models.[5]
For the 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives, analgesic activity was also observed, showing a significant percentage of protection in the writhing test.
| Compound/Derivative | % Protection (Analgesia) | Reference Compound | % Protection (Reference) |
| 2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivative (representative) | 40-58% | Aspirin | 57% |
Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test. Data synthesized from a study on 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives.[7]
These findings indicate that the analgesic effect of these specific 2-aminothiazoleacetic acid derivatives is comparable to that of aspirin.
Ulcerogenic Potential: A Key Safety Consideration
A major drawback of non-selective NSAIDs is their potential to cause gastrointestinal ulceration due to the inhibition of COX-1, which is involved in protecting the gastric mucosa.[3][4]
| Compound | Ulcerogenic Index | Reference Compound | Ulcerogenic Index (Reference) |
| Benzothiazole Derivative 17c | 0.82 | Celecoxib | 0.92 |
| Benzothiazole Derivative 17i | 0.89 | Celecoxib | 0.92 |
Table 3: Comparative Ulcerogenic Index of Benzothiazole Derivatives. A lower index indicates a better safety profile. Data from a study on novel benzothiazole derivatives.
This data suggests that it is possible to design thiazole-based compounds with a favorable gastrointestinal safety profile, comparable to the COX-2 selective inhibitor celecoxib.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vivo experiments discussed in this guide.
Carrageenan-Induced Paw Edema in Rats
Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are fasted overnight with free access to water and then randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups (various doses).
-
Drug Administration: The vehicle, positive control, or test compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Hot Plate Test for Analgesic Activity
Figure 3: Workflow for the Hot Plate Analgesic Assay.
Objective: To evaluate the central analgesic activity of a test compound.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.
-
Screening: Before the experiment, mice are individually placed on the hot plate, and the reaction time (latency) to either lick their paws or jump is recorded. A cut-off time of 15-20 seconds is set to prevent tissue damage. Mice with a baseline latency outside a defined range are excluded.
-
Grouping and Drug Administration: Animals are grouped and administered the vehicle, a standard analgesic (e.g., Morphine), or the test compounds.
-
Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed back on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The percentage of the maximum possible effect (% MPE) can also be determined.
Evaluation of Ulcerogenic Activity
Objective: To assess the potential of a test compound to induce gastric ulcers.
Methodology:
-
Animal Model: Wistar rats (150-200 g) are fasted for 24 hours before the experiment but allowed free access to water.
-
Drug Administration: The test compounds and a standard ulcerogenic drug (e.g., Indomethacin) are administered orally at doses equivalent to or higher than their effective anti-inflammatory doses. The control group receives the vehicle.
-
Observation Period: Food and water are withheld for a further 8 hours after drug administration.
-
Assessment: The animals are then euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Scoring: The gastric mucosa is examined for the presence of ulcers. The severity of the ulcers can be scored based on their number and size. The ulcer index is then calculated for each group.
Conclusion and Future Directions
The available data suggests that 2-aminothiazoleacetic acid derivatives represent a promising class of compounds with anti-inflammatory and analgesic activities that are comparable to established NSAIDs like ibuprofen and aspirin. Furthermore, the potential for designing derivatives with a favorable gastrointestinal safety profile adds to their therapeutic interest.
Fentiazac remains an effective NSAID; however, a comprehensive preclinical comparison with newer chemical entities is warranted. Future research should focus on direct, head-to-head in vivo studies comparing fentiazac with promising 2-aminothiazoleacetic acid derivatives. Such studies should include the determination of ED₅₀ values for anti-inflammatory and analgesic activities, as well as UD₅₀ values for ulcerogenic potential, to provide a definitive comparative assessment of their efficacy and safety. This will enable a more informed selection of lead candidates for further development in the pursuit of safer and more effective anti-inflammatory therapies.
References
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- Buttinoni, A. (1983). Experimental and clinical pharmacology of fentiazac, a new, non-steroidal anti-inflammatory agent. Current Medical Research and Opinion, 8(sup1), 53-65.
- Chaudhari, S. K., & Verma, P. K. (Year). Synthesis And Anti-Inflammatory And Analgesic Activities Of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences. [Link]
- El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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- Panico, A. M., et al. (1983). Controlled clinical study with Fentiazac suspension in painful inflammatory diseases of children. Journal of International Medical Research, 11(5), 298-302.
- Saeed, A., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 10, 999825.
- Swellme, M., et al. (2021). Anti-inflammatory and immunomodulatory effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. Biomedicines, 9(11), 1644. [Link]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- D'Atri, G., Galimberti, E., Cerutti, S., & Forlani, A. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino chimico farmaceutico, 114(2), 107–117. [Link]
- Maeda, R., Ohsugi, E., Fujioka, T., & Hirose, K. (1983). Studies on the synthesis and analgesic and anti-inflammatory activities of 2-thiazolylamino- and 2-thiazolyloxy- arylacetic acid derivatives. Chemical & pharmaceutical bulletin, 31(10), 3424–3445. [Link]
- G. D'Atri, E. Galimberti, S. Cerutti, A. Forlani. (1975). Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid. Boll Chim Farm, 114(2), 107-17. [Link]
- S. K. Chaudhari, P. K. Verma. (n.d.). Synthesis And Anti-Inflammatory And Analgesic Activities Of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences. [Link]
- M. A. A. El-Sayed, M. Al-Ghorbani. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- A. Buttinoni. (1983). Experimental and clinical pharmacology of fentiazac, a new, non-steroidal anti-inflammatory agent. Current Medical Research and Opinion, 8(sup1), 53-65.
- A. M. Panico, et al. (1983). Controlled clinical study with Fentiazac suspension in painful inflammatory diseases of children. Journal of International Medical Research, 11(5), 298-302.
- J. R. Vane. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- M. Swellme, et al. (2021). Anti-inflammatory and immunomodulatory effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. Biomedicines, 9(11), 1644. [Link]
- National Center for Biotechnology Information. (n.d.). Fentiazac. PubChem. [Link]
- A. Saeed, et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 10, 999825.
- A. Abdullah. (2025). An anti-inflammatory drug as a potential antibiotic? Synthesis and characterization of Fentiazac analogues as potential antibacterial inhibitors. Diva-portal.org. [Link]
- R. Maeda, E. Ohsugi, T. Fujioka, K. Hirose. (1983). Studies on the synthesis and analgesic and anti-inflammatory activities of 2-thiazolylamino- and 2-thiazolyloxy- arylacetic acid derivatives. Chemical & pharmaceutical bulletin, 31(10), 3424–3445. [Link]
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A Comparative Guide to the Ulcerogenic Adverse Effects of Thiazole Derivatives for Researchers in Drug Development
This guide provides an in-depth evaluation of the ulcerogenic adverse effects associated with thiazole derivatives, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, understanding and mitigating these gastrointestinal side effects is paramount to advancing safer anti-inflammatory and analgesic agents. This document offers a comparative analysis of various thiazole derivatives, supported by experimental data and detailed protocols, to inform preclinical safety assessment and guide the development of next-generation therapeutics with improved gastrointestinal tolerability.
Introduction: The Double-Edged Sword of Thiazole Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Many thiazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Meloxicam, have demonstrated clinical efficacy.[2] However, like traditional NSAIDs, some thiazole derivatives can induce significant gastrointestinal toxicity, most notably peptic ulcers.[3] This ulcerogenic potential represents a major hurdle in the clinical development of new thiazole-based drug candidates. This guide will dissect the mechanisms behind these adverse effects, provide robust experimental frameworks for their evaluation, and present a comparative analysis of existing and novel thiazole derivatives to aid in the selection and design of safer compounds.
The Core Mechanism: Cyclooxygenase Inhibition and Gastric Damage
The primary mechanism underlying the ulcerogenic activity of many anti-inflammatory thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the synthesis of prostaglandins, which play a critical role in maintaining the integrity of the gastrointestinal mucosa.[4]
There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues, including the stomach. Prostaglandins produced by COX-1 are crucial for gastroprotective functions such as stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.
-
COX-2: This isoform is primarily inducible and is upregulated at sites of inflammation. Prostaglandins synthesized by COX-2 mediate pain and inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable ulcerogenic side effects are mainly attributed to the inhibition of COX-1.[4][5] Therefore, the ratio of COX-1 to COX-2 inhibition is a critical determinant of the gastrointestinal safety profile of a thiazole derivative. Compounds with higher selectivity for COX-2 are generally expected to have a lower risk of causing gastric ulcers.[6][7]
Experimental Protocols for Evaluating Ulcerogenic Effects
A thorough preclinical evaluation of the ulcerogenic potential of thiazole derivatives is crucial. The following are standard and widely accepted in vivo models used to assess drug-induced gastric damage in rodents.
Indomethacin-Induced Ulcer Model
This model is highly relevant for screening anti-inflammatory compounds as it mimics the clinical scenario of NSAID-induced ulcers.
Principle: Indomethacin, a potent non-selective COX inhibitor, is administered to induce gastric lesions. The test compound is given prior to indomethacin to evaluate its protective effect.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats (150-200g) or Swiss albino mice (20-25g). Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into at least three groups:
-
Control Group: Receives the vehicle only.
-
Indomethacin Group: Receives the vehicle followed by indomethacin.
-
Test Group(s): Receives the thiazole derivative at various doses, followed by indomethacin.
-
Standard Group (Optional): Receives a known gastroprotective agent (e.g., Omeprazole) followed by indomethacin.
-
-
Dosing: Administer the test compound or vehicle orally. After 30-60 minutes, administer indomethacin (typically 20-30 mg/kg, orally or subcutaneously).
-
Observation Period: Keep the animals for 4-6 hours after indomethacin administration.
-
Euthanasia and Stomach Excision: Humanely euthanize the animals. Open the abdomen and carefully excise the stomach.
-
Ulcer Scoring: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for ulcers under a dissecting microscope. Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = small pinpoint ulcer, 2 = ulcer < 1mm, 3 = ulcer > 1mm). The sum of the scores for each animal is the ulcer index.
-
Calculation: Calculate the percentage of ulcer inhibition for the test groups compared to the indomethacin group.
Ethanol-Induced Gastric Ulcer Model
This model is useful for evaluating the cytoprotective effects of a compound, independent of acid secretion.
Principle: Absolute ethanol rapidly induces gastric mucosal injury, leading to the formation of linear hemorrhagic lesions.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, fasted for 24 hours with free access to water.
-
Grouping: Similar to the indomethacin-induced model.
-
Dosing: Administer the test compound or vehicle orally. After 60 minutes, administer 1 mL of absolute ethanol orally.
-
Observation Period: Keep the animals for 1 hour after ethanol administration.
-
Euthanasia, Stomach Excision, and Ulcer Scoring: Follow the same procedure as in the indomethacin model.
Pylorus Ligation (Shay Rat) Model
This model assesses the effect of a compound on gastric acid secretion and its role in ulcer formation.
Principle: Ligation of the pyloric end of the stomach leads to the accumulation of gastric acid and pepsin, resulting in ulceration.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats, fasted for 36 hours with free access to water.
-
Grouping: Similar to the other models.
-
Surgical Procedure: Anesthetize the rats. Make a midline abdominal incision and ligate the pyloric sphincter.
-
Dosing: Administer the test compound or vehicle intraduodenally immediately after ligation.
-
Observation Period: Keep the animals for 4-19 hours after surgery.
-
Euthanasia and Sample Collection: Humanely euthanize the animals. Collect the gastric contents to measure volume, pH, and total acidity.
-
Ulcer Scoring: Examine the stomach for ulcers as previously described.
Comparative Analysis of Thiazole Derivatives
The following tables summarize the ulcerogenic potential and COX inhibitory activity of various thiazole derivatives from published studies. This data allows for a direct comparison of their gastrointestinal safety profiles.
Table 1: Ulcerogenic Potential of Selected Thiazole Derivatives in Animal Models
| Compound/Derivative | Animal Model | Dose (mg/kg) | Ulcer Index (Mean ± SD) | % Inhibition of Ulceration | Reference |
| Control (Indomethacin) | Rat (Indomethacin-induced) | 20 | 48.5 ± 3.2 | - | [8] |
| Compound 4a | Rat (Indomethacin-induced) | 50 | 25.6 ± 2.1 | 47.2 | [8] |
| Compound 4c | Rat (Indomethacin-induced) | 50 | 18.3 ± 1.5 | 62.3 | [8] |
| Compound 4f | Rat (Indomethacin-induced) | 50 | 15.1 ± 1.2 | 68.9 | [8] |
| Control (Ethanol) | Rat (Ethanol-induced) | - | 7.8 ± 0.6 | - | [9][10] |
| Fused Thiazole 7a | Rat (Ethanol-induced) | 50 | 2.1 ± 0.2 | 73.1 | [9][10] |
| Fused Thiazole 10b | Rat (Ethanol-induced) | 50 | 1.5 ± 0.1 | 80.8 | [9][10] |
| Fused Thiazole 19c | Rat (Ethanol-induced) | 50 | 1.2 ± 0.1 | 84.6 | [9][10] |
| 2-Aminothiazole Deriv. 21 | Rat (HCl-induced) | 100 | - | > Cetraxate | |
| 2-Aminothiazole Deriv. 25 | Rat (HCl-induced) | 100 | - | > Cetraxate |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [11] |
| Diclofenac | 0.25 | 0.26 | 0.96 | [11] |
| Thiazole Deriv. 6l | 5.55 | 0.09 | 61.67 | [6] |
| Thiazole Deriv. 9a | 0.42 | 10.71 | 0.04 | [5] |
| Thiazole Deriv. 9b | 0.32 | 9.23 | 0.03 | [5] |
| Thiazole Carboxamide 2a | 2.65 | 0.95 | 2.79 | [12] |
| Thiazole Carboxamide 2f | - | - | 3.67 (SR) | [7] |
| Thiazole Carboxamide 2h | - | - | - | [7] |
IC50: Half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2. SR: Selectivity Ratio
Expert Insights and Future Directions
The data presented in this guide highlights a clear path forward in the development of safer thiazole-based anti-inflammatory drugs. The key to mitigating ulcerogenic adverse effects lies in designing molecules with high selectivity for COX-2 over COX-1.
Key Takeaways for Drug Development Professionals:
-
Prioritize COX-2 Selectivity: Early-stage screening should include in vitro assays to determine the COX-1/COX-2 inhibitory profile of new thiazole derivatives. A high selectivity index is a strong indicator of a potentially favorable gastrointestinal safety profile.
-
Structure-Activity Relationship (SAR) Studies: The comparative data suggests that substitutions on the thiazole ring and its associated phenyl rings can significantly impact both anti-inflammatory activity and ulcerogenicity. Systematic SAR studies are essential to optimize this balance. For instance, some studies suggest that certain substitutions on 2-aminothiazole and 4-phenylthiazole moieties can influence their biological activity and safety.[13][14][15][16][17]
-
Multi-faceted Preclinical Evaluation: Relying on a single animal model for ulcer assessment is insufficient. A combination of models, such as the indomethacin-induced and ethanol-induced ulcer models, provides a more comprehensive understanding of a compound's gastrointestinal toxicity.
-
Beyond COX Inhibition: While COX inhibition is the primary driver of ulcerogenicity for many NSAIDs, it is prudent to consider other potential mechanisms, such as topical irritation and effects on mucosal defense pathways. Future research should explore these non-COX-mediated effects of thiazole derivatives.[3]
-
Novel Drug Design Strategies: The development of dual COX/LOX (lipoxygenase) inhibitors and the conjugation of thiazole moieties with other pharmacophores are promising strategies to further enhance anti-inflammatory efficacy while minimizing gastrointestinal side effects.[4][5]
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A Comparative Guide to the Antimicrobial Screening of Thiazolyl-Acetic Acid Derivatives
The persistent rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole nucleus stands out as a privileged structure, integral to numerous compounds with diverse biological activities.[1][2][3][4] This guide focuses on a specific subclass, thiazolyl-acetic acid derivatives, which have demonstrated considerable promise as antimicrobial agents.[5][6] We will delve into the experimental methodologies for screening these compounds, present a comparative analysis of their antimicrobial efficacy based on published data, and provide insights into the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies.
The Rationale for Investigating Thiazolyl-Acetic Acid Derivatives
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The incorporation of an acetic acid moiety introduces a carboxylic acid group, which can enhance the compound's solubility and provide an additional site for interaction with biological targets.[5] The combination of these two pharmacophores has led to the development of compounds with significant antibacterial and antifungal activities.[5][7]
Experimental Protocols for Antimicrobial Screening
The evaluation of the antimicrobial potential of newly synthesized compounds requires a systematic and standardized approach. The following protocols are fundamental to determining the efficacy of thiazolyl-acetic acid derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3][8]
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The thiazolyl-acetic acid derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: A 96-well microtiter plate is used. Each well receives a specific concentration of the test compound and the microbial inoculum. Positive (microorganism in broth without compound) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Workflow for MBC/MFC Determination
Caption: Workflow for determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Step-by-Step Protocol:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Nutrient Agar, Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Comparative Antimicrobial Activity of Thiazolyl-Acetic Acid Derivatives
The antimicrobial efficacy of thiazolyl-acetic acid derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the reported MIC values for a selection of derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Compound ID | R Group (at position 5) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 5a | Octyl | 1.95 - 3.91 | > 1000 | 7.81 - 15.6 | [5] |
| 5b | Heptyl | 3.91 - 7.81 | > 1000 | 15.6 - 31.3 | [5] |
| 5c | Hexyl | 7.81 - 15.6 | > 1000 | 31.3 - 62.5 | [5] |
| Derivative A | 4-chlorophenyl | 16 | 32 | 64 | [9] |
| Derivative B | 4-methoxyphenyl | 32 | 64 | 128 | [9] |
| Derivative C | 2,4-dichlorophenyl | 8 | 16 | 32 | [9] |
Analysis of the Data:
From the compiled data, several key observations can be made:
-
Gram-Positive vs. Gram-Negative Activity: Many of the reported thiazolyl-acetic acid derivatives exhibit potent activity against Gram-positive bacteria like S. aureus but are significantly less effective against Gram-negative bacteria such as E. coli.[5] This is a common trend for many antimicrobial compounds and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.
-
Structure-Activity Relationship (SAR): The length of the alkyl chain at position 5 of the thiazole ring appears to play a crucial role in the antimicrobial activity of the (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acid series. Compound 5a , with an octyl group, demonstrated the strongest and broadest activity.[5] Similarly, for the aryl-substituted derivatives, the presence of electron-withdrawing groups like chlorine on the phenyl ring (Derivative C) seems to enhance the antimicrobial potency.[9]
-
Antifungal Potential: Several derivatives also display noteworthy antifungal activity against C. albicans.[5][10] Interestingly, compound 5a showed more potent antifungal activity than comparator parabens.[5]
Mechanistic Insights and Future Directions
While the precise mechanism of action for many thiazolyl-acetic acid derivatives is still under investigation, the thiazole scaffold is known to be a versatile pharmacophore that can interact with various biological targets. Some thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase, while others may disrupt cell membrane integrity or interfere with essential metabolic pathways.[1]
The promising results from the initial screening of thiazolyl-acetic acid derivatives warrant further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to further refine the structure-activity relationship and improve potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds to understand their mode of action and potential for resistance development.
-
Toxicity Profiling: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to assess their potential for therapeutic use.[5]
Conclusion
Thiazolyl-acetic acid derivatives represent a promising class of compounds in the ongoing search for novel antimicrobial agents. The standardized screening protocols outlined in this guide provide a robust framework for evaluating their efficacy. The comparative data presented highlights the potent activity of certain derivatives, particularly against Gram-positive bacteria and fungi, and underscores the importance of systematic structural modifications to optimize their antimicrobial profile. Further research into their mechanism of action and toxicological properties will be crucial in advancing these promising molecules from the laboratory to clinical applications.
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A Comparative Guide to CRTH2 Antagonists: Evaluating 2-Thiazoleacetic Acid Derivatives Against Other Core Scaffolds
Introduction: Targeting the Nexus of Allergic Inflammation
In the landscape of allergic diseases such as asthma and allergic rhinitis, the chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells, or CRTH2 (also known as DP2), has emerged as a pivotal therapeutic target.[1] CRTH2 is a G-protein coupled receptor that binds with high affinity to prostaglandin D2 (PGD2), a key inflammatory mediator released predominantly from activated mast cells following allergen exposure.[2][3] The PGD2-CRTH2 signaling axis orchestrates a cascade of pro-inflammatory events, including the recruitment, activation, and degranulation of eosinophils, basophils, and Th2 cells, which are central to the pathophysiology of type 2 inflammation.[3][4]
Antagonism of the CRTH2 receptor presents a compelling, orally-available therapeutic strategy to disrupt this inflammatory cascade.[2] Over the past two decades, extensive drug discovery efforts have yielded a variety of chemical scaffolds designed to block this interaction. This guide provides a comparative analysis of these scaffolds, with a particular focus on the performance and characteristics of 2-thiazoleacetic acid derivatives, benchmarked against other prominent classes such as indoleacetic acids and other heterocyclic systems that have progressed to clinical evaluation.
The CRTH2 Signaling Pathway and Point of Antagonist Intervention
The binding of PGD2 to CRTH2 on immune cells initiates signaling through Gαi proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium.[4] This triggers downstream events crucial for the allergic response, including chemotaxis (cell migration), cytokine release (e.g., IL-4, IL-5, IL-13), and cellular activation.[4][5] CRTH2 antagonists are designed to occupy the PGD2 binding site on the receptor, competitively inhibiting these downstream effects.
A Comparative Analysis of Major CRTH2 Antagonist Scaffolds
The vast majority of potent CRTH2 antagonists share a common structural feature: a carboxylic acid moiety, which is believed to mimic the carboxylate of the natural ligand, PGD2, and is critical for receptor binding.[3][6] However, the core scaffolds to which this acid is attached vary significantly, influencing potency, selectivity, and pharmacokinetic properties.
Indoleacetic Acid Derivatives
This class was among the first to be extensively investigated, inspired by the observation that indomethacin possesses weak CRTH2 antagonist activity.[7] Indoleacetic acids have produced several clinical candidates.
-
Fevipiprant (QAW039): Developed by Novartis, fevipiprant is a potent and selective CRTH2 antagonist. Early phase II studies showed promise, demonstrating a significant reduction in sputum eosinophilia in patients with moderate-to-severe asthma.[8] However, subsequent large-scale phase III trials (ZEAL 1 & 2) did not demonstrate significant improvements in lung function or other primary clinical outcomes, leading to the discontinuation of its development for asthma in 2019.[9]
-
OC000459 (Timapiprant): This compound from Oxagen showed early efficacy by reducing airway inflammation and improving lung function in moderate persistent asthma.[10][11] It also demonstrated an ability to reduce both nasal and ocular symptoms in allergic subjects exposed to grass pollen.[10] Studies showed that the greatest effects were observed in patients with higher baseline blood eosinophil counts, highlighting the importance of patient stratification.[12][13]
This compound Derivatives
This scaffold represents a distinct and highly promising chemical class. Research into these derivatives has focused on exploring the structure-activity relationships (SAR) by modifying substituents at the 2- and 4-positions of the thiazole ring.[14][15]
-
Preclinical Performance: The this compound scaffold has yielded compounds with excellent in vitro potency. For example, [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid demonstrated a binding affinity (Ki) of 3.7 nM and potent functional antagonism in both BRET (66 nM) and cAMP (12 nM) assays, with high selectivity over the DP1 receptor.[16]
-
Structural-Activity Relationship (SAR) Insights:
-
Position 2: Benzhydryl motifs (two phenyl rings attached to a single carbon) at this position were found to be highly advantageous for potency.[17]
-
Position 4: This position tolerates various substituted phenyl rings, with 3- or 4-fluorophenyl groups being particularly effective.[17]
-
Acetic Acid Moiety: This acidic group is crucial for activity, anchoring the molecule in the receptor binding pocket.
-
-
Advantages and Development: The key advantage of this scaffold lies in its synthetic tractability and the potential for fine-tuning pharmacokinetic properties through modification of the peripheral phenyl rings. While a specific named drug from this class has not reached the same level of public clinical trial disclosure as fevipiprant or AZD1981, the potent and selective compounds identified in preclinical studies underscore its potential.[7][14][15] Further exploration has shown that introducing nitrogen or methyl groups at the benzhydrylic position can create alternative "drugable scaffolds."[14]
Other Heterocyclic Scaffolds
A diverse range of other core structures have also been developed, each with unique properties.
-
Pyrido[4,3-b]indole Core (Setipiprant, ACT-129968): Originally developed by Actelion, setipiprant is a selective, orally available CRTH2 antagonist with an IC50 of 6.0 nM.[18][19] In clinical studies for allergic asthma, it was well-tolerated and significantly reduced the late asthmatic response (LAR) and associated airway hyperresponsiveness following allergen challenge.[20] Despite these positive findings, it was not pursued for asthma, reportedly due to insufficient advantages over existing therapies.[19] It is now being investigated for the treatment of scalp hair loss.[21]
-
Indole Core (AZD1981): Developed by AstraZeneca, AZD1981 is another oral, selective CRTH2 antagonist.[22] Phase II trials in asthma yielded mixed results. While the drug did not meet its primary endpoint of significantly improving morning peak expiratory flow (PEF), it did show significant improvements in the Asthma Control Questionnaire (ACQ-5) scores.[23] Notably, post-hoc analyses revealed that improvements in lung function (FEV1) and ACQ-5 scores were more pronounced in atopic (allergic) patients, again emphasizing the potential for a targeted-treatment approach.[4][23] However, further trials failed to show clinically relevant improvements, and its development for asthma appears to have stalled.[5][24]
-
Tetrahydroquinoline Derivatives: Notably, this class represents one of the few potent CRTH2 antagonist series developed that is devoid of the otherwise ubiquitous carboxylic acid moiety, instead utilizing a tetrazole group as a bioisostere.[3] This approach was driven by a desire to avoid the potential for reactive acyl-glucuronide metabolites associated with carboxylic acids, which have been linked to idiosyncratic toxicity in some drugs.[3]
Comparative Performance Data
The following table summarizes key in vitro potency and clinical trial outcomes for representative compounds from different scaffolds. Direct head-to-head comparisons are limited, so data is compiled from individual compound studies.
| Compound | Scaffold Class | In Vitro Potency | Key Phase II/III Clinical Outcomes in Asthma | Development Status (for Asthma) |
| Fevipiprant | Indoleacetic Acid | IC50: 0.44 nM (Eosinophil Shape Change)[25] | Reduced sputum eosinophils, but failed to significantly improve FEV1 in Phase III.[9] | Discontinued[9] |
| OC000459 | Indoleacetic Acid | Ki: 4 nM | Improved FEV1 vs. placebo in per-protocol population; reduced sputum eosinophils.[12] | Development unclear |
| Setipiprant | Pyrido[4,3-b]indole | IC50: 6.0 nM[18] | Reduced late asthmatic response (LAR) and airway hyperresponsiveness.[20] | Discontinued (for asthma)[19] |
| AZD1981 | Indole | Potent inhibitor of DK-PGD2-induced CD11b expression.[22] | No significant improvement in primary endpoint (PEF); improved ACQ-5 scores, particularly in atopic patients.[23] | Development stalled[24] |
| Thiazoleacetic Acid Series | This compound | Ki: 3.7 nM (lead compound)[16] | In vivo mouse model showed inhibition of eosinophilia and mucus hyperplasia.[26] | Preclinical/Early Development |
Experimental Methodologies: A Framework for Antagonist Evaluation
The robust evaluation of novel CRTH2 antagonists relies on a tiered system of assays, progressing from in vitro characterization to in vivo efficacy models. The protocols described below represent a self-validating system for assessing and comparing new chemical entities.
Experimental Workflow for CRTH2 Antagonist Discovery
Protocol 1: Radioligand Binding Assay (Affinity Determination)
-
Objective: To determine the binding affinity (Ki) of a test compound for the human CRTH2 receptor.
-
Causality: This assay directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki) is the first prerequisite for a potent antagonist.
-
Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line (e.g., CHO or HEK293) engineered to overexpress the human CRTH2 receptor.
-
Radioligand: Utilize [3H]-PGD2 as the radiolabeled ligand that binds to the receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound (e.g., a 10-point serial dilution).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay (Functional Antagonism)
-
Objective: To measure the ability of a test compound to block PGD2-induced intracellular calcium mobilization.
-
Causality: This is a functional assay that confirms the compound not only binds but also prevents the receptor from signaling, which is the definition of antagonism.
-
Methodology:
-
Cell Preparation: Use a CRTH2-expressing cell line (as above) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test antagonist to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of a CRTH2 agonist (e.g., PGD2 or DK-PGD2) at the EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Detection: Immediately measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: Quantify the agonist-induced fluorescence signal in the presence of each concentration of the antagonist. Plot the percentage of inhibition versus the log concentration of the antagonist to determine the IC50 value.
-
Conclusion and Future Perspectives
The development of CRTH2 antagonists has been a journey of both promise and challenge. While several promising candidates, particularly from the indoleacetic acid class like fevipiprant, ultimately failed to meet primary endpoints in large-scale trials, these studies have provided invaluable insights.[9][12] A critical lesson has been the recognition that the greatest therapeutic benefit may lie within specific patient populations, particularly those with eosinophilic-driven, atopic asthma.[12][23]
In this competitive landscape, the This compound scaffold stands out as a highly potent and synthetically versatile class of CRTH2 antagonists.[16][17] Preclinical data demonstrate that these derivatives can achieve single-digit nanomolar affinity and potent functional antagonism, with a clear path for optimization defined by extensive SAR studies.[16][17] While they have not yet undergone the extensive clinical scrutiny of other scaffolds, their strong preclinical profile suggests they remain a valuable avenue for future research. The key to unlocking the therapeutic potential of any CRTH2 antagonist, including the thiazoleacetic acids, will likely depend on a precision medicine approach—coupling a potent, selective, and well-tolerated molecule with a biomarker-driven strategy to identify the asthma patients most likely to respond.[1]
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- Wang, Y., et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Structure, 26(10), 1363-1374.e5. [Link][6]
- Zuo, C., et al. (2020). ER-anchored CRTH2 antagonizes collagen biosynthesis and organ fibrosis via binding LARP6. EMBO Molecular Medicine, 12(10), e12130. [Link][34]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Thiazoleacetic Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Thiazoleacetic acid, synthesizing technical data with field-proven best practices.
Part 1: Hazard Assessment and Characterization
Understanding the intrinsic properties of a chemical is the foundation of its safe management. While this compound itself is not extensively characterized, data from its amino-derivative (2-Amino-4-thiazoleacetic acid) and related structures indicate that it should be handled as a substance that may cause irritation and is incompatible with certain chemical classes.
Inferred Hazard Profile: The primary hazards associated with compounds in this family are irritation to the skin, eyes, and respiratory system.[2][3][4][5] Although some safety data sheets for the amino-derivative do not list it as a hazardous substance under OSHA's 2024 Hazard Communication Standard, it is prudent to handle it with care to minimize exposure.[6][7]
A critical consideration is its behavior under heat or in a fire. Thermal decomposition is expected to generate toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][6]
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 (Inferred) | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2/2A (Inferred) | Causes serious eye irritation.[4][5] |
| Target Organ Toxicity | Category 3 (Inferred) | May cause respiratory irritation.[4][5] |
| Incompatibilities | Strong Oxidizing Agents | Store away from strong oxidants to prevent hazardous reactions.[2][6] |
Part 2: Personnel Safety and Protective Equipment (PPE)
Before any handling or disposal activities, ensuring the safety of laboratory personnel is the first priority. The potential for irritation necessitates the use of appropriate personal protective equipment.
Standard PPE Protocol:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Inspect gloves for integrity before use.[2][4][8]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashes, wear appropriate protective clothing to prevent skin exposure.[2][8]
-
Respiratory Protection: Under normal use with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.[6][8] However, if dust is generated or ventilation is poor, a NIOSH/MSHA approved respirator should be used.[2]
Engineering Controls: Always handle this compound in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][9]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the waste disposal workflow. It prevents dangerous chemical reactions and ensures the waste stream can be managed safely and efficiently by disposal facilities.
Causality of Segregation: The primary reason for segregating this compound waste is its incompatibility with strong oxidizing agents.[2][6] Mixing these could lead to a vigorous, exothermic reaction. Furthermore, it must be classified as a non-halogenated organic waste to ensure it is routed to the correct disposal pathway, which is often incineration under controlled conditions.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly marked, leak-proof container with a secure lid. The container must be made of a material compatible with acidic organic compounds.
-
Labeling is Critical: The container must be labeled "Hazardous Waste." The label must include the full chemical name, "this compound," and an accurate description of its contents (e.g., "Solid Waste," "Contaminated Debris"). Do not use abbreviations or chemical formulas.[1]
-
Collect Waste:
-
Solid Waste: Place expired or unused this compound directly into the designated container.
-
Contaminated Materials: Any items grossly contaminated, such as weigh boats, gloves, or absorbent paper from a spill cleanup, must also be placed in this container.
-
-
Secure the Container: Keep the container closed at all times except when adding waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Caption: The complete cradle-to-grave workflow for this compound disposal.
Part 6: Decontamination of Glassware and Equipment
Properly cleaning contaminated equipment is essential to prevent cross-contamination and accidental exposure.
Procedure for Reusable Glassware:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). Crucially, this initial rinsate must be collected and disposed of as hazardous waste along with the primary this compound waste.
-
Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory detergents and water.
-
Final Rinse: Perform a final rinse with deionized water.
Empty containers that once held this compound should be triple-rinsed, with the rinsate collected as hazardous waste. After rinsing, the labels must be fully defaced or removed before the container can be disposed of as regular glass or plastic waste. [10] By adhering to these rigorous protocols, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific excellence, and environmental responsibility.
References
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- Sigma-Aldrich. (2024). Safety Data Sheet: Thioacetic acid. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.).
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- Carl ROTH. (n.d.).
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Thiazoleacetic Acid
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 2-Thiazoleacetic acid (CAS No. 188937-16-8), with a primary focus on the selection and use of appropriate personal protective equipment (PPE). By understanding the "why" behind each procedural step, you can cultivate a laboratory environment that is not only compliant with safety standards but is also inherently safer through informed scientific practice.
Hazard Analysis of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Additionally, some safety data sheets indicate it may cause an allergic skin reaction (H317). The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as a potentially harmful substance.[2] As an acidic organic powder, it also poses a risk of forming combustible dust concentrations in the air, although specific data on this is limited.
These classifications are the primary drivers for the PPE recommendations that follow. The objective is to create a comprehensive barrier between the researcher and the chemical, mitigating the risks of skin and eye contact, and inhalation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose and Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of the powder. The acidic nature of the compound also warrants its handling in a well-ventilated area to avoid the accumulation of potentially corrosive vapors. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | To protect against airborne particles and accidental splashes. The serious eye irritation hazard (H319) necessitates robust eye protection. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) | To prevent skin contact and irritation (H315). Nitrile gloves offer good resistance to a range of chemicals, including weak acids and organic solvents.[2][3][4][5][6] For prolonged or more intensive handling, butyl rubber gloves provide superior protection against a wider array of chemicals, including corrosive acids.[7][8][9] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. A fully buttoned lab coat is the minimum requirement. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities, when engineering controls are insufficient, or during spill cleanup to prevent respiratory irritation (H335). |
Step-by-Step Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur within a certified chemical fume hood to control dust and vapors.[2]
-
Ventilation: Before beginning work, ensure the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Donning Personal Protective Equipment (PPE)
The following diagram outlines the logical flow for donning PPE before handling this compound.
Caption: PPE Donning Workflow for this compound
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill and Emergency Procedures
In the event of a spill, a prompt and informed response is critical to mitigating potential hazards.
Small Spills (Solid Powder)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. A respirator may be necessary depending on the size of the spill.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Neutralization (for acidic properties): For small spills, a solid base like sodium bicarbonate or soda ash can be used to neutralize the acidic nature of the compound.[10]
-
Cleanup: Carefully sweep the neutralized mixture into a designated hazardous waste container using a plastic dustpan and brush.[10]
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleanup materials as hazardous waste.
Emergency Contact
In case of a large spill, fire, or personal exposure, contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams.[11]
-
-
Container Management:
-
Use containers that are in good condition and compatible with acidic organic compounds (e.g., polyethylene).[12]
-
Keep containers securely closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Professional Disposal:
By adhering to these detailed procedures, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
